molecular formula C7H12O5S B1443478 4-Methanesulfonyloxane-4-carboxylic acid CAS No. 1247919-19-2

4-Methanesulfonyloxane-4-carboxylic acid

Cat. No.: B1443478
CAS No.: 1247919-19-2
M. Wt: 208.23 g/mol
InChI Key: DDOKFXZOQMMIEM-UHFFFAOYSA-N
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Description

4-Methanesulfonyloxane-4-carboxylic acid is a chemical building block of interest in synthetic and medicinal chemistry. Its molecular formula is C 7 H 12 O 5 S, and it features both a carboxylic acid (-COOH) and a methanesulfonyl (-SO 2 CH 3 ) functional group attached to an oxane (tetrahydropyran) ring . Carboxylic acids are a common class of organic acids that are frequently employed in the synthesis of esters, amides, and other complex molecules . The presence of two distinct and reactive functional groups on a single, conformationally constrained scaffold makes this compound a valuable bifunctional intermediate for constructing more complex chemical entities. Researchers may utilize it as a core structure in diversity-oriented synthesis, or to introduce specific polar and steric properties into a molecule during drug discovery efforts. The methanesulfonyl group can act as a strong hydrogen bond acceptor or serve as a leaving group in nucleophilic substitution reactions, while the carboxylic acid can be used for coupling or salt formation. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or personal use.

Properties

IUPAC Name

4-methylsulfonyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5S/c1-13(10,11)7(6(8)9)2-4-12-5-3-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOKFXZOQMMIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Synthesis of 4-Methanesulfonyloxane-4-carboxylic Acid: A Novel Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-methanesulfonyloxane-4-carboxylic acid, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. The methanesulfonyloxy (mesylate) group is an excellent leaving group, making this molecule a valuable intermediate for nucleophilic substitution reactions in the construction of complex molecular architectures. Given the absence of a direct, documented synthesis in peer-reviewed literature, this document outlines a rational, multi-step approach rooted in established and reliable organic chemistry transformations. We will delve into the strategic considerations behind each synthetic step, provide detailed, theoretically-grounded experimental protocols, and present the information with the clarity and rigor required by researchers and professionals in the field.

Introduction and Strategic Overview

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability. The simultaneous presence of a carboxylic acid and a highly reactive mesylate group at the C4 position of the oxane ring in this compound creates a unique and versatile building block.

Our proposed synthetic strategy is predicated on a convergent approach, beginning with the construction of a key intermediate, a 4-hydroxyoxane-4-carboxylate derivative. This intermediate then undergoes mesylation, followed by hydrolysis to yield the final target compound.

Logical Workflow of the Proposed Synthesis

A Diethyl Malonate + Bis(2-chloroethyl) ether B Diethyl tetrahydropyran-4,4-dicarboxylate A->B Cyclization (NaOEt) C Tetrahydropyran-4,4-dicarboxylic acid B->C Hydrolysis (NaOH) D Tetrahydropyran-4-carboxylic acid C->D Decarboxylation (Heat) E Methyl tetrahydropyran-4-carboxylate D->E Esterification (MeOH, SOCl₂) F Methyl 4-hydroxyoxane-4-carboxylate E->F α-Hydroxylation (LDA, MoOPH) G Methyl 4-methanesulfonyloxane-4-carboxylate F->G Mesylation (MsCl, Pyridine) H This compound (Target Molecule) G->H Hydrolysis (LiOH)

Caption: Proposed multi-step synthesis of this compound.

Synthesis of the Core Scaffold: Tetrahydropyran-4-carboxylic Acid

The initial phase of the synthesis focuses on constructing the tetrahydropyran-4-carboxylic acid core. This is a well-documented process, offering a robust and scalable foundation for the subsequent, more complex transformations.[1][2]

Step 1: Cyclization to Diethyl tetrahydropyran-4,4-dicarboxylate

The synthesis commences with a classic cyclization reaction. Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a double alkylation with bis(2-chloroethyl) ether, resulting in the formation of the tetrahydropyran ring.[1][2]

  • Experimental Protocol:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

    • Add diethyl malonate dropwise to the stirred solution at room temperature.

    • Subsequently, add bis(2-chloroethyl) ether to the reaction mixture.

    • Heat the mixture to reflux for 12-18 hours to ensure complete reaction.

    • After cooling, remove the solvent under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by vacuum distillation to yield diethyl tetrahydropyran-4,4-dicarboxylate.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification.[1]

  • Experimental Protocol:

    • Dissolve the diethyl tetrahydropyran-4,4-dicarboxylate in an aqueous solution of sodium hydroxide.

    • Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of 1-2, which will precipitate the dicarboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic Acid

The final step in forming the core scaffold is a thermal decarboxylation. Heating the dicarboxylic acid, often in a high-boiling solvent like xylene or paraffin oil, removes one of the carboxylic acid groups as carbon dioxide.[1][3]

  • Experimental Protocol:

    • Suspend tetrahydropyran-4,4-dicarboxylic acid in xylene.

    • Heat the mixture to 120-130°C.[1] The evolution of carbon dioxide will be observed.

    • Maintain this temperature until gas evolution ceases.

    • Cool the reaction mixture and remove the solvent under reduced pressure to yield crude tetrahydropyran-4-carboxylic acid, which can be purified by recrystallization.

Functionalization at the C4 Position

With the core structure in hand, the next phase involves introducing the hydroxyl and then the methanesulfonyl group at the C4 position.

Step 4: Esterification of Tetrahydropyran-4-carboxylic Acid

To facilitate the subsequent α-hydroxylation, the carboxylic acid must first be protected, typically as a methyl ester. This is a standard procedure using thionyl chloride and methanol.[4]

  • Experimental Protocol:

    • Dissolve tetrahydropyran-4-carboxylic acid in anhydrous methanol and cool the solution in an ice bath.

    • Add thionyl chloride (SOCl₂) dropwise with stirring.

    • Remove the ice bath and heat the mixture to reflux for 3-4 hours.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield methyl tetrahydropyran-4-carboxylate.

Step 5: α-Hydroxylation to Methyl 4-hydroxyoxane-4-carboxylate

This is a critical step requiring the formation of an enolate followed by oxidation. Lithium diisopropylamide (LDA) is a suitable strong, non-nucleophilic base for generating the enolate of the ester. The resulting enolate is then quenched with an electrophilic oxygen source, such as MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to install the hydroxyl group at the C4 position, yielding Methyl 4-hydroxyoxane-4-carboxylate[5].

  • Experimental Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA in anhydrous tetrahydrofuran (THF) and cool to -78°C.

    • Add a solution of methyl tetrahydropyran-4-carboxylate in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78°C to ensure complete enolate formation.

    • Add a solution of MoOPH in THF to the enolate solution.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

    • Purify the product by column chromatography.

Final Transformations to Yield the Target Molecule

The final steps involve converting the newly installed hydroxyl group into the desired mesylate and then deprotecting the carboxylic acid.

Step 6: Mesylation of Methyl 4-hydroxyoxane-4-carboxylate

The conversion of the tertiary alcohol to a mesylate is achieved by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. This reaction converts the poor leaving group (-OH) into an excellent one (-OMs), a key feature of the target molecule.[6]

  • Experimental Protocol:

    • Dissolve the methyl 4-hydroxyoxane-4-carboxylate precursor in anhydrous dichloromethane (DCM) or pyridine and cool to 0°C.

    • Add triethylamine (if using DCM) followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0°C for 2-4 hours.

    • Quench the reaction by adding cold water.

    • Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield methyl 4-methanesulfonyloxane-4-carboxylate.

Step 7: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid. A standard saponification using lithium hydroxide (LiOH) is effective for this transformation.[4]

  • Experimental Protocol:

    • Dissolve the mesylated ester in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide and stir at room temperature for 12-24 hours.

    • Remove the THF under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl.

    • Extract the final product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield this compound.

Summary and Outlook

The synthetic pathway detailed in this guide offers a logical and robust approach to this compound. By leveraging well-established reactions, from the initial cyclization to the final hydrolysis, this multi-step synthesis provides a reliable method for accessing this valuable and highly functionalized building block. The protocols provided are based on analogous transformations and should be optimized for each specific substrate and scale. The successful synthesis of this target molecule will provide the research community with a new tool for the development of novel therapeutics and complex chemical entities.

References

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. (2014). Molecules, 19(8), 12386-12402. [Link]

  • US Patent 5,580,994A. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2013). Marine Drugs, 11(3), 727-765. [Link]

  • US Patent Application 2008/0306287A1. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • This compound (C7H12O5S). (n.d.). PubChem. [Link]

  • Methyl 4-hydroxyoxane-4-carboxylate. (n.d.). PubChem. [Link]

  • 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (2002). Organic Syntheses, 79, 212. [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]

Sources

An In-depth Technical Guide to 4-Methanesulfonyloxane-4-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methanesulfonyloxane-4-carboxylic acid, a bifunctional heterocyclic compound with significant potential in medicinal chemistry and drug development. In the absence of extensive direct experimental data, this guide synthesizes information from analogous structures and computational predictions to offer a detailed profile of its physicochemical properties, including acidity (pKa), lipophilicity (logP), solubility, and melting point. A plausible synthetic route is proposed, complete with a step-by-step experimental protocol. Furthermore, this guide delves into the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) of the molecule. Finally, the potential applications of this compound in drug discovery are explored, with a focus on its role as a structural scaffold and a bioisostere. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.

Introduction

Heterocyclic scaffolds are cornerstones in the design of novel therapeutics, with the oxane (tetrahydropyran) ring being a particularly favored motif due to its ability to improve pharmacokinetic properties such as metabolic stability and aqueous solubility.[1] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. This compound (CAS Number: 1247919-19-2) is a molecule of interest, incorporating both a carboxylic acid and a methanesulfonyl group on a conformationally restricted oxane ring.[2] This unique arrangement of functional groups suggests its utility as a versatile building block in the synthesis of complex pharmaceutical agents. The carboxylic acid provides a handle for amide bond formation or salt formation, while the highly polar and electron-withdrawing methanesulfonyl group can modulate acidity, solubility, and interactions with biological targets.[3] This guide aims to provide a thorough technical understanding of this compound, laying the groundwork for its application in research and development.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount in drug discovery, influencing everything from its interaction with biological targets to its pharmacokinetic behavior. Due to a scarcity of direct experimental data for this compound, the following sections provide predicted values and discuss the underlying principles governing these properties.

Table 1: Predicted and Core Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₇H₁₂O₅SPubChem
Molecular Weight 208.23 g/mol PubChem
CAS Number 1247919-19-2Sigma-Aldrich[4]
Predicted XLogP -0.6PubChemLite[5]
Predicted pKa ~3.5 - 4.0Inferred
Predicted Aqueous Solubility Moderately SolubleInferred
Predicted Melting Point HighInferred
Acidity (pKa)

The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. This compound possesses a carboxylic acid moiety, the acidity of which is significantly influenced by the presence of the adjacent electron-withdrawing methanesulfonyl group.

Causality Behind pKa: The methanesulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This inductive effect withdraws electron density from the carboxylate group, stabilizing the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization of the conjugate base leads to an increase in the acidity of the carboxylic acid, resulting in a lower pKa value compared to an unsubstituted carboxylic acid on a similar ring system. For instance, the pKa of acetic acid is approximately 4.76, while the presence of electron-withdrawing groups can lower this value significantly.[6] It is therefore predicted that the pKa of this compound will be in the range of 3.5 to 4.0.

Experimental Protocol for pKa Determination (Potentiometric Titration):

A standard and reliable method for the experimental determination of pKa is potentiometric titration.

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the results can be extrapolated to aqueous conditions.

  • Titration Setup: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Analysis: Record the pH after each addition of the titrant. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). Sophisticated software can be used to determine the precise pKa value from the titration data.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Solvent B Titrate with Standardized Base A->B Transfer to Titration Vessel C Monitor pH B->C D Plot Titration Curve C->D E Determine Midpoint D->E F Calculate pKa E->F

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key parameter in drug design, influencing a drug's absorption, distribution, and ability to cross cell membranes. The predicted XLogP for this compound is -0.6, indicating that the compound is hydrophilic.[5]

Causality Behind LogP: The hydrophilic nature of this molecule is a consequence of the presence of highly polar functional groups: the carboxylic acid and the methanesulfonyl group. Both groups are capable of forming hydrogen bonds with water. The oxane ring also contributes to the polarity of the molecule due to the presence of the ether oxygen. While the hydrocarbon backbone of the oxane ring is nonpolar, the overall polarity of the functional groups dominates, leading to a negative LogP value.

Solubility

Aqueous solubility is a critical factor for drug candidates, as poor solubility can lead to low bioavailability. Carboxylic acids with a low number of carbon atoms are generally soluble in water.[7] The presence of the polar methanesulfonyl group and the oxane ring is expected to further enhance the aqueous solubility of this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point

The melting point of a compound is an indicator of the strength of the intermolecular forces in its crystal lattice. For this compound, a relatively high melting point is anticipated.

Causality Behind Melting Point: The strong intermolecular forces contributing to a high melting point are primarily hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions involving the sulfonyl group. Carboxylic acids are known to form strong hydrogen-bonded dimers, which significantly increases the energy required to break the crystal lattice.[8] The rigid structure of the oxane ring also allows for efficient crystal packing.

Proposed Synthesis

Synthesis_Workflow A Tetrahydropyran-4-carboxylic acid B α-Bromination A->B NBS, HBr (cat.) C 4-Bromo-oxane-4-carboxylic acid B->C D Nucleophilic Substitution with Sodium Methanesulfinate C->D NaSO₂CH₃, DMSO E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Bromo-oxane-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tetrahydropyran-4-carboxylic acid in a suitable solvent such as carbon tetrachloride.

  • Initiation: Add N-bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid (HBr).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination at the alpha-carbon. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 4-Bromo-oxane-4-carboxylic acid from the previous step in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Nucleophilic Substitution: Add sodium methanesulfinate (NaSO₂CH₃) to the solution. Heat the reaction mixture to a temperature that facilitates the nucleophilic substitution, typically in the range of 80-100 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into water. Acidify the aqueous solution with a dilute strong acid (e.g., 1 M HCl) to protonate the carboxylic acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization.

Spectroscopic Characterization

The structure of this compound can be confirmed by a combination of spectroscopic techniques. The expected key features in each spectrum are detailed below.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the C-H bonds of the oxane ring and the methyl group.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700-1725 cm⁻¹.[10]

  • S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfone group: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

  • C-O Stretch: An absorption in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponding to the C-O-C ether linkage in the oxane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This peak will disappear upon the addition of D₂O.

  • Oxane Ring Protons: The protons on the oxane ring will appear as complex multiplets in the region of approximately 3.5-4.5 ppm for the protons adjacent to the ether oxygen and 1.5-2.5 ppm for the other ring protons.

  • Methyl Protons (-SO₂CH₃): A sharp singlet corresponding to the three protons of the methyl group will be observed, likely in the range of 2.8-3.2 ppm.

¹³C NMR:

  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 170-185 ppm.

  • Oxane Ring Carbons: The carbons of the oxane ring will show signals in the range of approximately 60-80 ppm for the carbons adjacent to the ether oxygen and 20-40 ppm for the other carbons. The quaternary carbon attached to the sulfonyl and carboxyl groups will have a distinct chemical shift.

  • Methyl Carbon (-SO₂CH₃): A signal for the methyl carbon will appear in the range of 40-50 ppm.

Mass Spectrometry (MS)

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) may be observed. The fragmentation pattern is expected to be complex, with characteristic losses including:

  • Loss of the carboxylic acid group (-COOH): A fragment corresponding to [M-45]⁺.

  • Loss of the methanesulfonyl group (-SO₂CH₃): A fragment corresponding to [M-79]⁺.

  • Fragmentation of the oxane ring: Cleavage of the oxane ring can lead to various smaller fragments.[11]

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for the synthesis of novel drug candidates.

Scaffold for Novel Chemical Entities

The conformationally rigid oxane ring can serve as a scaffold to orient the carboxylic acid and methanesulfonyl groups in a defined three-dimensional space. This allows for precise interactions with the binding sites of biological targets such as enzymes and receptors. The carboxylic acid can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR).

Bioisosteric Replacement

The methanesulfonyl group can act as a bioisostere for other functional groups. For instance, the sulfone moiety is sometimes used as a non-ionizable replacement for a carboxylic acid, which can improve a compound's pharmacokinetic properties by reducing its acidity and potential for metabolic liabilities.[12][13] The presence of both a carboxylic acid and a sulfone in this compound allows for the exploration of these bioisosteric relationships in a drug design program.

Modulation of Physicochemical Properties

The incorporation of the highly polar sulfonyl group can significantly impact a molecule's physicochemical properties. It can increase aqueous solubility, which is often a desirable trait for drug candidates.[3] The strong hydrogen bond accepting capacity of the sulfone can also lead to enhanced binding affinity with biological targets.[3]

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. While direct experimental data on its physicochemical properties are limited, a comprehensive profile can be inferred from its structural features and by comparison with analogous compounds. The presence of a carboxylic acid and a methanesulfonyl group on a rigid oxane scaffold provides a unique combination of functionalities that can be exploited to design novel therapeutics with improved physicochemical and pharmacokinetic properties. The proposed synthetic route and the discussion of its expected spectroscopic characteristics provide a solid foundation for researchers to synthesize and characterize this compound. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and effective medicines.

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An In-depth Technical Guide to the Structural Elucidation and Characterization of 4-Methanesulfonyloxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery.[1][2][3] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, makes it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl groups.[1][3] The incorporation of an oxetane moiety can significantly enhance the physicochemical properties of a drug candidate, leading to improved aqueous solubility, metabolic stability, and target selectivity.[4][5] These improvements can translate to better pharmacokinetic profiles and a lower attrition rate for drug candidates in clinical trials.[4] The title compound, 4-Methanesulfonyloxane-4-carboxylic acid, combines this privileged oxetane scaffold with a carboxylic acid, a common pharmacophore, and a methanesulfonyl (mesyl) group, a versatile functional group often used to modify a molecule's properties or as a reactive handle for further chemical transformations. This guide provides a comprehensive overview of the proposed synthesis, purification, and detailed structural characterization of this novel compound.

Proposed Synthesis and Purification

Diagram of Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of this compound cluster_0 Step 1: Mesylation cluster_1 Step 2: Hydrolysis cluster_2 Purification Start Methyl 4-hydroxyoxane-4-carboxylate Reagents1 Methanesulfonyl Chloride (MsCl) Triethylamine (Et3N) Dichloromethane (DCM) Start->Reagents1 Product1 Methyl 4-methanesulfonyloxane-4-carboxylate Reagents1->Product1 Reagents2 Lithium Hydroxide (LiOH) Tetrahydrofuran (THF)/Water Product1->Reagents2 Product2 This compound Reagents2->Product2 Purification Reversed-Phase Flash Chromatography Product2->Purification

Caption: A proposed two-step synthesis followed by purification for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 4-methanesulfonyloxane-4-carboxylate

This procedure is based on standard mesylation protocols for tertiary alcohols.[6][7][8][9]

  • To a solution of methyl 4-hydroxyoxane-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).[7]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution over 5-10 minutes.[7][8]

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be allowed to warm to room temperature.[7]

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-methanesulfonyloxane-4-carboxylate.

Step 2: Synthesis of this compound

This step involves the saponification of the methyl ester.

  • Dissolve the crude methyl 4-methanesulfonyloxane-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 - 2.0 eq.) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with a non-polar organic solvent like hexane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

Experimental Protocol: Purification

Due to the polar nature of the carboxylic acid and the presence of the sulfonate ester, reversed-phase flash chromatography is a suitable method for purification.[10]

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

  • Load the solution onto a C18 reversed-phase silica gel column.

  • Elute the compound using a gradient of water (containing 0.1% formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid) and acetonitrile.[10]

  • Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • The remaining aqueous solution can be freeze-dried to yield the purified this compound.

Alternatively, purification can be achieved through acid-base extraction.[11][12]

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extract with a weak base such as a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move to the aqueous layer.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and re-acidify with dilute HCl to precipitate the product.

  • Extract the pure product back into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified acid.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of this compound.

Diagram of Structural Analysis Workflow

Structural Analysis Workflow Workflow for Structural Elucidation cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography Compound Purified this compound HNMR ¹H NMR Compound->HNMR CNMR ¹³C NMR Compound->CNMR HRMS High-Resolution MS (HRMS) Compound->HRMS Crystal Single Crystal Growth Compound->Crystal 2DNMR 2D NMR (COSY, HSQC, HMBC) HNMR->2DNMR CNMR->2DNMR Structure Definitive Structure 2DNMR->Structure MSMS Tandem MS (MS/MS) HRMS->MSMS MSMS->Structure Diffraction X-ray Diffraction Analysis Crystal->Diffraction Diffraction->Structure

Caption: A multi-technique approach for the definitive structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, would provide a wealth of structural information.

¹H NMR Spectroscopy

  • Methanesulfonyl Protons (-SO₂CH₃): A sharp singlet is expected around δ 3.0-3.3 ppm, corresponding to the three equivalent protons of the methyl group.

  • Oxane Protons (-CH₂-): The protons on the oxane ring are diastereotopic and will likely appear as complex multiplets. Based on data for similar oxetane structures, the protons adjacent to the oxygen atom (positions 2 and 6) are expected to be in the range of δ 3.5-4.7 ppm.[13] The other methylene protons (positions 3 and 5) would likely resonate further upfield.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically δ > 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

  • Methanesulfonyl Carbon (-SO₂CH₃): A signal for the methyl carbon is expected in the range of δ 35-45 ppm.

  • Quaternary Carbon (C4): The carbon atom bearing the carboxylic acid and methanesulfonyloxy group is expected to be significantly downfield due to the electron-withdrawing nature of these groups.

  • Oxane Carbons (-CH₂-): The carbons of the oxane ring adjacent to the oxygen atom (C2 and C6) would appear in the range of δ 60-75 ppm. The other methylene carbons (C3 and C5) would be further upfield.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will be the most downfield signal, typically appearing in the range of δ 170-185 ppm.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound, as well as providing structural information through fragmentation patterns.[14][15]

High-Resolution Mass Spectrometry (HRMS)

HRMS will provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₁₂O₅S). Common adducts to look for in positive ion mode would be [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.[16] In negative ion mode, [M-H]⁻ would be the predominant ion.

Tandem Mass Spectrometry (MS/MS)

MS/MS analysis of the parent ion will reveal characteristic fragmentation patterns.

  • Loss of the Mesyl Group: A common fragmentation pathway for sulfonate esters is the loss of the methanesulfonyloxy group or related fragments.[17][18]

  • Decarboxylation: Loss of CO₂ (44 Da) from the parent ion is a characteristic fragmentation for carboxylic acids.

  • Oxane Ring Fragmentation: The strained oxetane ring may undergo characteristic ring-opening or fragmentation pathways.

X-ray Crystallography

For a definitive, unambiguous three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[19]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, acetone/water).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[20][21]

Data Summary

The following tables summarize the expected and predicted analytical data for this compound.

Table 1: Predicted NMR Data
Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
-SO₂CH3.1 (s, 3H)40
-O-C H₂- (C2, C6)3.8 - 4.5 (m, 4H)65 - 70
-C H₂- (C3, C5)2.0 - 2.5 (m, 4H)30 - 35
-COOH >10 (br s, 1H)-
C 4->80
-C OOH-175

Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted Mass Spectrometry Data
Ion Formula Calculated m/z Technique
[M+H]⁺C₇H₁₃O₅S⁺209.0478HRMS (Positive Ion Mode)
[M+Na]⁺C₇H₁₂O₅SNa⁺231.0297HRMS (Positive Ion Mode)
[M-H]⁻C₇H₁₁O₅S⁻207.0333HRMS (Negative Ion Mode)

Note: Calculated m/z values are for the monoisotopic mass.

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, and detailed structural characterization of this compound. By leveraging established synthetic methodologies and a suite of modern analytical techniques, researchers can confidently prepare and validate the structure of this novel compound. The insights gained from such studies are invaluable for the rational design of new therapeutic agents, underscoring the importance of the oxetane motif in contemporary drug discovery.[4][5]

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methanesulfonyloxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Methanesulfonyloxane-4-carboxylic acid (C₇H₁₂O₅S), a bifunctional molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this document synthesizes predicted data and established spectroscopic principles for its constituent functional groups. It serves as a robust reference for the identification, characterization, and quality control of this compound and structurally related compounds. This guide is structured to provide not just data, but a foundational understanding of the spectroscopic signatures inherent to the molecule's unique architecture, thereby upholding the principles of scientific integrity and expertise.

Introduction and Molecular Structure

This compound is a unique chemical entity featuring a saturated six-membered oxane (tetrahydropyran) ring.[1] Crucially, the C4 position of this ring is a quaternary carbon, substituted with both a carboxylic acid (-COOH) group and a methanesulfonyl (-SO₂CH₃) group. This dual functionality on a conformationally restricted scaffold makes it a valuable building block in drug discovery and materials science. The methanesulfonyl group can act as a potent hydrogen bond acceptor or a leaving group, while the carboxylic acid provides a handle for amide coupling, esterification, or salt formation.

The structural features of this compound dictate its spectroscopic properties. The oxane ring provides a scaffold of methylene protons and carbons, the quaternary carbon is a key feature in ¹³C NMR, the carboxylic acid has characteristic IR and NMR signals, and the methanesulfonyl group presents distinct resonances and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure. The data presented below are predicted values based on established chemical shift ranges for analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methanesulfonyl group, the oxane ring protons, and the acidic proton of the carboxylic acid.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Oxane Ring Protons (-CH₂-O-)3.5 - 4.5Multiplet4H
Methanesulfonyl (-SO₂CH₃)3.1 - 3.3Singlet3H
Oxane Ring Protons (-CH₂-C-)1.8 - 2.5Multiplet4H

Interpretation and Causality:

  • Carboxylic Acid Proton (δ 10.0 - 13.0): The proton of the carboxylic acid is highly deshielded due to the electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. This results in a characteristic broad singlet at a very downfield chemical shift.

  • Oxane Ring Protons adjacent to Oxygen (δ 3.5 - 4.5): The protons on the carbons adjacent to the ring oxygen (C2 and C6) are deshielded by the electronegative oxygen atom, leading to their appearance in the 3.5 - 4.5 ppm region.[1]

  • Methanesulfonyl Protons (δ 3.1 - 3.3): The methyl protons of the methanesulfonyl group are adjacent to a strongly electron-withdrawing sulfonyl group, causing a significant downfield shift to the 3.1 - 3.3 ppm range.

  • Oxane Ring Protons adjacent to the Quaternary Carbon (δ 1.8 - 2.5): The protons on the carbons adjacent to the C4 quaternary center (C3 and C5) are in a more typical aliphatic region, but are still influenced by the neighboring electron-withdrawing groups.

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be instrumental in confirming the carbon framework, especially the presence of the quaternary carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)170 - 185
Quaternary Carbon (C -SO₂CH₃, C -COOH)80 - 95
Oxane Ring Carbons (-C H₂-O-)65 - 75
Methanesulfonyl (-SO₂C H₃)40 - 50
Oxane Ring Carbons (-C H₂-C-)30 - 40

Interpretation and Causality:

  • Carbonyl Carbon (δ 170 - 185): The carbon of the carboxylic acid is significantly deshielded and appears in the characteristic downfield region for carbonyls.[2]

  • Quaternary Carbon (δ 80 - 95): This carbon is attached to four non-hydrogen atoms, including two electronegative groups (sulfonyl and carboxyl). This will result in a substantial downfield shift. Its identification will be confirmed by its lack of a signal in a DEPT-135 experiment.

  • Oxane Ring Carbons adjacent to Oxygen (δ 65 - 75): Similar to their attached protons, these carbons are deshielded by the adjacent oxygen atom.

  • Methanesulfonyl Carbon (δ 40 - 50): The methyl carbon of the methanesulfonyl group is deshielded by the sulfonyl group.

  • Oxane Ring Carbons adjacent to the Quaternary Carbon (δ 30 - 40): These carbons are in a typical aliphatic region, shifted slightly downfield due to the proximity of the electron-withdrawing substituents at C4.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid3300 - 2500Strong, Very Broad
C-H StretchAliphatic3000 - 2850Medium to Strong
C=O StretchCarboxylic Acid~1700Strong
S=O Asymmetric StretchSulfonyl1350 - 1300Strong
S=O Symmetric StretchSulfonyl1150 - 1120Strong
C-O StretchEther and Carboxylic Acid1320 - 1000Strong

Interpretation and Causality:

  • O-H Stretch (3300 - 2500 cm⁻¹): The O-H stretch of a carboxylic acid is one of the most recognizable bands in IR spectroscopy. Its extreme broadness is due to strong hydrogen bonding, often as a dimer.[3]

  • C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

  • S=O Stretches (1350 - 1300 cm⁻¹ and 1150 - 1120 cm⁻¹): The sulfonyl group gives rise to two very strong and distinct stretching vibrations, an asymmetric and a symmetric stretch. These are highly characteristic and confirmatory for the presence of the methanesulfonyl group.[4]

  • C-O Stretches (1320 - 1000 cm⁻¹): This region will contain strong absorptions from the C-O single bond stretching of the oxane ring's ether linkage and the C-O bond of the carboxylic acid.

G cluster_functional_groups Functional Groups cluster_ir_bands Characteristic IR Absorptions (cm⁻¹) COOH Carboxylic Acid (-COOH) OH_stretch O-H Stretch (3300-2500, broad) COOH->OH_stretch CO_stretch C=O Stretch (~1700, strong) COOH->CO_stretch SO2CH3 Methanesulfonyl (-SO2CH3) SO2_stretch S=O Stretches (1350-1300 & 1150-1120, strong) SO2CH3->SO2_stretch Oxane Oxane Ring (C-O-C) CO_ether_stretch C-O Stretch (1320-1000, strong) Oxane->CO_ether_stretch Aliphatic Aliphatic C-H CH_stretch C-H Stretch (3000-2850, medium) Aliphatic->CH_stretch

Caption: Correlation of functional groups in this compound with their expected IR absorption bands.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Ion Predicted m/z Description
[M-H]⁻207.0333Molecular ion in negative mode
[M+H]⁺209.0478Molecular ion in positive mode
[M+Na]⁺231.0298Sodium adduct
[M-COOH]⁺163.0580Loss of the carboxylic acid group
[M-SO₂CH₃]⁺129.0552Loss of the methanesulfonyl group

Data predicted by PubChem.[5]

Interpretation and Causality:

  • Molecular Ion: The detection of ions corresponding to the exact mass of the molecule (or its protonated/deprotonated forms) is the primary method for confirming the molecular formula.

  • Fragmentation: In tandem MS (MS/MS), fragmentation of the molecular ion would be expected. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da) or the methanesulfonyl group (a loss of 79 Da). The relative abundance of these fragments would provide insight into the lability of these groups. The loss of SO₂ (64 Da) is also a common fragmentation pathway for sulfonate esters.[6]

Proposed Synthetic Pathway and Experimental Protocols

Synthetic Workflow

G start Tetrahydropyran-4-one step1 Cyanohydrin Formation (e.g., TMSCN, ZnI₂) start->step1 intermediate1 4-cyano-4-hydroxytetrahydropyran step1->intermediate1 step2 Mesylation (e.g., MsCl, Et₃N) intermediate1->step2 intermediate2 4-cyano-4-(methylsulfonyloxy)tetrahydropyran step2->intermediate2 step3 Hydrolysis (e.g., HCl, H₂O, heat) intermediate2->step3 product This compound step3->product

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Solubility and Stability of 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic Acid in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes field-proven insights with rigorous scientific principles to offer researchers and drug development professionals a practical framework for handling this compound. We will explore the fundamental physicochemical properties that govern its behavior in various organic solvents, present detailed protocols for solubility and stability assessment, and discuss the mechanistic underpinnings of its degradation pathways. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results critical for process development and optimization.

Introduction: The Role of Sulfonate Esters in Pharmaceutical Development

4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid belongs to the class of sulfonate esters, specifically a mesylate. The methanesulfonyloxy group is an excellent leaving group, making this molecule a valuable intermediate for introducing the cyclohexanecarboxylic acid moiety via nucleophilic substitution reactions. Its utility is prominent in the synthesis of complex active pharmaceutical ingredients (APIs), where precise control over reactivity and solubility is paramount.

However, the very reactivity that makes this intermediate useful also presents significant challenges in terms of its stability. It is susceptible to degradation through hydrolysis and nucleophilic attack, particularly in protic or impure solvents. Furthermore, its bifunctional nature—containing both a polar carboxylic acid and a bulky sulfonate ester on a non-polar cyclohexane ring—results in complex solubility behavior. Understanding these characteristics is not merely an academic exercise; it is a critical requirement for developing robust, scalable, and safe manufacturing processes. This guide provides the foundational knowledge and experimental workflows to master the handling of this pivotal, yet sensitive, chemical intermediate.

Physicochemical Properties and Their Implications

The solubility and stability of 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid are dictated by its molecular structure.

  • Carboxylic Acid Group (-COOH): This functional group is polar and capable of hydrogen bonding, both as a donor and an acceptor. This confers solubility in polar, protic solvents (e.g., alcohols) and aprotic hydrogen-bond acceptors (e.g., DMSO, DMF). Its acidic nature also means its ionization state, and therefore solubility, can be influenced by the presence of basic or acidic impurities.

  • Methanesulfonyloxy Group (-OSO₂CH₃): The mesylate group is a potent leaving group, making the C-O bond it is attached to electrophilic and susceptible to nucleophilic attack. This is the primary site of reactivity and instability.

  • Cyclohexane Ring: The non-polar, rigid cyclohexane scaffold limits solubility in highly polar solvents while favoring solubility in less polar organic media like ethers and chlorinated solvents.

The interplay between the polar functional groups and the non-polar ring creates a molecule with moderate polarity, requiring a careful selection of solvents to achieve desired concentrations for reactions or purification.

Quantitative Solubility Assessment

A precise understanding of solubility is essential for process design, including reaction concentration, crystallization, and formulation. The following protocol outlines a standardized method for determining solubility using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Isothermal Shake-Flask Method

This method measures the equilibrium solubility of the compound in a solvent at a specific temperature.

Objective: To determine the saturation concentration (mg/mL) of 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid in a panel of relevant organic solvents.

Materials:

  • 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid (purity >99%)

  • Selected organic solvents (HPLC grade): Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Isopropyl Alcohol (IPA), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Thermostatic shaker incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with a UV detector

Procedure:

  • Preparation: Add an excess amount of 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid to a scintillation vial (e.g., 100 mg). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

  • Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 5.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a controlled temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm the time required to reach equilibrium.

  • Sample Collection & Preparation: After equilibration, stop the agitation and allow the solid to settle for at least 2 hours in the thermostatic bath. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis: Analyze the diluted sample by a validated HPLC method to determine the concentration. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a typical starting point.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Solubility Data Summary

The following table presents expected solubility trends for 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid based on solvent properties. Actual experimental values should be populated using the protocol above.

SolventSolvent ClassExpected Solubility (mg/mL) at 25°CRationale
Dichloromethane (DCM)ChlorinatedModerateGood solubility for the non-polar ring, but limited by the polar functional groups.
Ethyl Acetate (EtOAc)EsterModerate to HighBalances polarity and hydrogen bonding capability, often a good choice for compounds of moderate polarity.
Tetrahydrofuran (THF)EtherHighExcellent solvent for a wide range of polarities; can solvate both the ring and functional groups.
Acetonitrile (ACN)Polar AproticModeratePolar nature interacts well with functional groups, but less effective for the non-polar core.
Isopropyl Alcohol (IPA)Polar ProticModerate to HighHydrogen bonding with the carboxylic acid enhances solubility. Risk of solvolysis at elevated temperatures.
Methanol (MeOH)Polar ProticModerateSimilar to IPA but more polar. Higher risk of transesterification or solvolysis.
N,N-Dimethylformamide (DMF)Polar AproticVery HighHighly effective polar aprotic solvent, excellent at solvating polar functional groups.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighStrong hydrogen bond acceptor, capable of dissolving a wide range of compounds.
Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate in shaker at 25°C for 24h prep2->equil1 sample1 Settle and collect supernatant equil1->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC sample3->sample4 calc Calculate Solubility (mg/mL) sample4->calc G cluster_pathways Degradation Pathways parent 4-(Methanesulfonyloxy)cyclohexane- 1-carboxylic Acid hydrolysis 4-Hydroxycyclohexane- 1-carboxylic Acid parent->hydrolysis + H₂O (Hydrolysis) solvolysis 4-Alkoxycyclohexane- 1-carboxylic Acid parent->solvolysis + ROH (Solvolysis) lactone Lactone Product parent->lactone Base (Intramolecular Cyclization)

Caption: Primary degradation pathways for the target compound.

Conclusion and Best Practices

The successful application of 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid in pharmaceutical synthesis hinges on a robust understanding of its solubility and stability.

Key Recommendations:

  • Solvent Selection: For reactions, polar aprotic solvents like THF or EtOAc often provide a good balance of solubility and stability. For storage, a non-polar, aprotic solvent like Dichloromethane is preferable, provided water is rigorously excluded.

  • Avoid Protic Solvents: Protic solvents, especially at elevated temperatures, should be used with caution due to the high risk of solvolysis. If their use is unavoidable, reactions should be monitored closely for byproduct formation.

  • Control of Water Content: Water is a key antagonist to the stability of this compound. All solvents should be anhydrous, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Temperature Management: Store the compound and its solutions at reduced temperatures (e.g., 2-8 °C) to minimize degradation rates. Avoid prolonged exposure to high temperatures during processing.

By implementing the rigorous experimental protocols and heeding the mechanistic insights detailed in this guide, researchers and process chemists can mitigate risks, optimize reaction conditions, and ensure the reliable use of this versatile chemical intermediate in the complex pathway of drug development.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Anderson, N. G. (2001). Practical Process Research & Development. Academic Press. [Link]

The Therapeutic Potential of Oxane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxane ring, a six-membered heterocyclic ether, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of oxane derivatives, with a focus on their anticancer, anti-inflammatory, antiviral, and antimicrobial properties. We will delve into the mechanisms of action, present quantitative data for representative compounds, and provide detailed experimental protocols for the evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of oxane-containing molecules in their research and development endeavors.

Introduction: The Oxane Scaffold in Medicinal Chemistry

The tetrahydropyran (oxane) ring is a ubiquitous structural motif in a vast array of biologically active compounds. Its conformational flexibility, ability to engage in hydrogen bonding through the ether oxygen, and its role as a bioisostere for other cyclic systems make it a highly attractive scaffold for the design of novel therapeutics. The incorporation of the oxane moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity. This guide will explore the multifaceted biological activities of oxane derivatives, highlighting their potential as lead compounds in drug discovery.

Anticancer Activity of Oxane Derivatives

A significant number of natural and synthetic oxane derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many oxane derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is tightly regulated by a cascade of proteins, including the Bcl-2 family and caspases. Bioactive oxane derivatives have been shown to modulate the expression of these proteins, leading to the initiation of the apoptotic cascade.

For instance, certain derivatives can down-regulate the expression of anti-apoptotic proteins like Bcl-2, while up-regulating pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Oxane Anticancer Oxane Derivative Bcl2 Bcl-2 (Anti-apoptotic) Oxane->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Oxane->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes release of CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: Apoptosis induction by anticancer oxane derivatives.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected oxane derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
Saikosaponin D Human hepatocellular carcinoma (HepG2)2.5[1]
Oxadiazole Derivative 1 Human colon carcinoma (HCT-116)8.55[2]
Oxadiazole Derivative 2 Human lung carcinoma (NCI-H460)5.41[2]
Oxadiazole Derivative 3 Human ovarian cancer (SKOV3)6.4[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Oxane derivative to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the oxane derivative in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity of Oxane Derivatives

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Oxane derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory pathways.

Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Several oxane derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription NFkB->Genes Activates Oxane Anti-inflammatory Oxane Derivative Oxane->IKK Inhibits Virus Virus HostCell Host Cell Virus->HostCell Binds to Entry Viral Entry HostCell->Entry Internalization Attachment Attachment & Fusion Replication Replication & Translation Entry->Replication Assembly Assembly Replication->Assembly Release Release of New Virions Assembly->Release Oxane_Entry Entry Inhibitor (Oxane Derivative) Oxane_Entry->Attachment Blocks Oxane_Rep Replication Inhibitor (Oxane Derivative) Oxane_Rep->Replication Inhibits

Figure 3: Antiviral mechanisms of action of oxane derivatives.

Data Presentation: Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected oxane derivatives. The EC50 value represents the concentration of the compound that inhibits viral replication by 50%.

CompoundVirusEC50 (µM)Reference
Tetrahydrofuran Derivative 115 HIV-10.0019[3]
Dibenzyl)diamino-2-propanol Derivative 31 HIV0.1 - 1[4]
Dibenzyl)diamino-2-propanol Derivative 40 HIV0.1 - 1[4]
NBD-14204 HIV-10.24 - 0.9[5]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for measuring the ability of an antiviral compound to inhibit the cytopathic effect of a virus.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Complete cell culture medium

  • Oxane derivative to be tested

  • Overlay medium (e.g., containing low-melting-point agarose or carboxymethylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus. In separate tubes, mix the virus dilutions with various concentrations of the oxane derivative.

  • Infection: Remove the medium from the cell monolayers and infect the cells with the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Staining: Fix the cells and stain with a solution like crystal violet. Living cells will be stained, while areas of cell death due to viral lysis (plaques) will remain clear.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value.

Antimicrobial Activity of Oxane Derivatives

The rise of antibiotic-resistant bacteria is a major global health threat. Oxane derivatives offer a potential source of new antimicrobial agents with mechanisms of action that may circumvent existing resistance mechanisms.

Mechanism of Action: Disruption of Bacterial Membranes

Many antimicrobial oxane derivatives are amphiphilic molecules that can interact with and disrupt the integrity of bacterial cell membranes. These compounds can insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane potential, causes leakage of essential intracellular components, and ultimately leads to bacterial cell death. This mechanism is often rapid and less prone to the development of resistance compared to antibiotics that target specific intracellular enzymes. [6]

Bacterium Bacterium Membrane Bacterial Membrane Pore Pore Formation Membrane->Pore Disrupts Oxane Antimicrobial Oxane Derivative Oxane->Membrane Interacts with Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Figure 4: Disruption of bacterial membranes by antimicrobial oxane derivatives.

Data Presentation: Antimicrobial Activity

The following table shows the in vitro antimicrobial activity of selected oxane derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Oxadiazole Derivative 22b Bacillus subtilis0.78[2]
Oxadiazole Derivative 22c Bacillus subtilis0.78[2]
Oxadiazole Derivative 22a Staphylococcus aureus1.56[2]
7-Methoxyquinoline Derivative 3l Escherichia coli7.812[7]
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Oxane derivative to be tested

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the oxane derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Synthesis of Bioactive Oxane Scaffolds

The synthesis of functionalized tetrahydropyran rings is a key aspect of developing novel oxane-based therapeutics. Several powerful synthetic strategies have been developed to construct this important scaffold.

One of the most common approaches is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone to form a 4-hydroxytetrahydropyran. [6]This reaction can be performed with high diastereoselectivity, allowing for the controlled synthesis of complex stereochemical arrangements.

Another important method is the intramolecular hydroalkoxylation/cyclization of δ-hydroxy olefins. This reaction can be catalyzed by various transition metals, such as platinum or cobalt, and provides a direct route to substituted tetrahydropyrans. [6] The oxymercuration-demercuration of δ-alkenyl alcohols is a classic method for the synthesis of tetrahydropyran derivatives. [8]This two-step process involves the addition of a mercury salt to the double bond, followed by intramolecular attack of the hydroxyl group and subsequent reduction to remove the mercury.

These and other synthetic methodologies provide medicinal chemists with a versatile toolbox for the creation of diverse libraries of oxane derivatives for biological screening and lead optimization.

Conclusion and Future Perspectives

Oxane derivatives represent a rich and diverse class of molecules with significant potential for the development of new therapeutics. Their broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, makes them attractive starting points for drug discovery programs. The continued exploration of novel synthetic methodologies to access diverse oxane scaffolds, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases. As we move forward, a focus on optimizing the drug-like properties of these compounds and evaluating their efficacy and safety in preclinical and clinical studies will be crucial to translating their therapeutic promise into tangible clinical benefits.

References

  • Maier, M. E. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]

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  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

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  • (n.d.). Bioactive tetrahydrofuran and tetrahydropyran derivatives. ResearchGate. [Link]

  • (2024). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. MDPI. [Link]

  • (2021). Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives. PubMed. [Link]

  • (2024). Potential antivirulence and antibiofilm activities of sub-MIC of oxacillin against MDR S. aureus isolates: an in-vitro and in-vivo study. PubMed Central. [Link]

  • (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. National Institutes of Health. [Link]

  • (2021). Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies. National Institutes of Health. [Link]

  • (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]

  • (n.d.). Various substituents and MIC values for compounds 1-36 against E. coli and S.aureus. ResearchGate. [Link]

  • (n.d.). Summary of IC 50 NF-kb inhibitory values and calculated molecular descriptors for ibuprofen, pelubiprofen, and the SCIDs. ResearchGate. [Link]

  • (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. [Link]

  • (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]

  • (2012). Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. The Royal Society of Chemistry. [Link]

  • (2020). Anticancer effects of phenoxazine derivatives combined with tumor necrosis factor-related apoptosis-inducing ligand on pancreatic cancer cell lines, KLM-1 and MIA-PaCa-2. ResearchGate. [Link]

  • (1998). Anti-inflammatory drugs and their mechanism of action. PubMed. [Link]

  • (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PubMed Central. [Link]

  • (2017). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health. [Link]

  • (2016). Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents. PubMed Central. [Link]

  • Dr Matt & Dr Mike. (2022, September 16). NSAIDs in 2 minutes! [Video]. YouTube. [Link]

  • (2024). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. PubMed Central. [Link]

  • (n.d.). The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

  • Das, A., & Watson, J. E. (2022). Derivatives of EPA endocannabinoid epoxides as anti-inflammatory, anti-cancerous, anti-angiogenc and antiplatelet aggregation compounds. Illinois Experts. [Link]

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Literature review on methanesulfonyloxy-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methanesulfonyloxy-Containing Compounds: Synthesis, Reactivity, and Applications

Introduction: The Unassuming Power of the Mesyl Group

In the vast landscape of organic synthesis and medicinal chemistry, the methanesulfonyloxy group, commonly known as the mesylate group (-OMs), stands out as a pivotal functional group. It is the ester of methanesulfonic acid (CH₃SO₃H).[1] While structurally simple, its true value lies in its exceptional ability to transform a poorly reactive hydroxyl group into an excellent leaving group, thereby unlocking a wide array of subsequent chemical transformations.[2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and critical applications of methanesulfonyloxy-containing compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The utility of the mesylate group stems from its electronic structure. The resulting mesylate anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid, a very strong acid. This inherent stability, bolstered by resonance delocalization of the negative charge across the three oxygen atoms, makes it an excellent leaving group in nucleophilic substitution and elimination reactions.[4][5][6] This predictable and efficient reactivity has cemented the role of mesylates as indispensable intermediates in the synthesis of complex molecules, from pharmaceutical agents to advanced materials.

The Methanesulfonyloxy Moiety as a Superior Leaving Group

The fundamental principle governing nucleophilic substitution and elimination reactions is the stability of the departing species, or "leaving group." A good leaving group must be a weak base, capable of stabilizing the negative charge it acquires upon bond cleavage.[6] The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would form the hydroxide ion (HO⁻), a strong base.[2][7]

Conversion to a methanesulfonyloxy ester (a mesylate) dramatically alters this reality. The resulting mesylate anion is an exceptionally stable, weak base due to extensive resonance stabilization.

Resonance cluster_0 Resonance Structures of the Mesylate Anion S S O1 O⁻ S->O1 O2 O S->O2 O3 O S->O3 CH3 H₃C S->CH3 O1_2 O S2 S S2->O1_2 O2_2 O⁻ S2->O2_2 O3_2 O S2->O3_2 CH3_2 H₃C S2->CH3_2 O1_3 O S3 S S3->O1_3 O2_3 O S3->O2_3 O3_3 O⁻ S3->O3_3 CH3_3 H₃C S3->CH3_3 Mesylation_Workflow cluster_workflow Synthetic Workflow via Mesylate Intermediate Start Alcohol (R-OH) (Poor Leaving Group) Mesylate Mesylate (R-OMs) (Excellent Leaving Group) Start->Mesylate Mesylation (MsCl or Ms₂O, Base) Stereochemistry Retained Product Substituted Product (R-Nu) Mesylate->Product Nucleophilic Substitution (Sₙ2) (e.g., NaN₃, NaCN) Stereochemistry Inverted

Caption: General workflow for alcohol functionalization.

Standard Experimental Protocol for Mesylation

The following is a representative, field-proven protocol for the synthesis of a mesylate from a primary or secondary alcohol using methanesulfonyl chloride.

Materials:

  • Alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, 1.5 eq)

  • Methanesulfonyl Chloride (MsCl, 1.2 eq)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous DCM (to make an approx. 0.2 M solution). [8]2. Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise over 5-10 minutes. It is crucial to add the MsCl slowly to control the exothermic reaction, especially for more reactive alcohols. [8][9]5. Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours). [10]6. Quenching & Workup: Once complete, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with ice-cold water, cold 10% HCl, saturated sodium bicarbonate solution, and finally, brine. [8]7. Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purification: The product can be purified by column chromatography if necessary, though many mesylates are used directly in the next step due to their potential instability.

Self-Validation Note: The aqueous washes are critical. The water wash removes the bulk of the triethylamine hydrochloride salt. The HCl wash removes any remaining triethylamine. The bicarbonate wash neutralizes any residual acid. The brine wash aids in removing water from the organic layer before drying.

Reactivity and Key Synthetic Applications

Once formed, alkyl mesylates are versatile intermediates that participate in reactions typical of alkyl halides, primarily nucleophilic substitution and elimination. [2][7]

Nucleophilic Substitution (Sₙ1 and Sₙ2)

Mesylates are excellent substrates for Sₙ2 reactions. The reaction with a strong nucleophile proceeds with a complete inversion of stereochemistry at the carbon center, a classic feature of the Sₙ2 mechanism. [4][10]This two-step sequence (retention in mesylation, inversion in substitution) provides a powerful method for achieving a net inversion of an alcohol's stereocenter. [4] Under conditions that favor carbocation formation (e.g., tertiary substrates, polar protic solvents, weak nucleophiles), mesylates can also undergo Sₙ1 reactions. [7][11]However, this can lead to racemization and potential carbocation rearrangements, which must be considered during synthetic planning. [7]

Elimination Reactions (E1 and E2)

In the presence of a strong, non-nucleophilic base (e.g., DBU, t-BuOK), mesylates readily undergo E2 elimination to form alkenes. [12][13]This method is often preferred over the direct acid-catalyzed dehydration of alcohols because it avoids the harsh acidic conditions that can lead to rearrangements. [13]The regioselectivity of the elimination (Zaitsev vs. Hofmann product) can often be controlled by the steric bulk of the base used. [12]

The Role of Mesylates in Medicinal Chemistry and Drug Development

The methanesulfonyloxy group and its parent acid are cornerstones of modern drug design and development.

Case Study: Busulfan - A Bifunctional Alkylating Agent

Busulfan is a chemotherapy drug used primarily in conditioning regimens before bone marrow transplantation. [14][15]Its mechanism of action is a textbook example of the strategic use of the methanesulfonyloxy group. Busulfan is a bifunctional alkylating agent, meaning it has two reactive sites. [16][17]The two terminal mesylate groups are excellent leaving groups.

In the cellular environment, the molecule undergoes nucleophilic substitution reactions, primarily with the N7 position of guanine bases in DNA. [14]This alkylation occurs at both ends of the butane chain, leading to the formation of highly damaging intrastrand and interstrand DNA cross-links. [14][16][18]These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells. [15][16]

Busulfan_Mechanism cluster_busulfan Busulfan Mechanism of Action Busulfan Busulfan (MsO-(CH₂)₄-OMs) Alkylation1 Step 1: Mono-alkylation (First Sₙ2 Reaction) Busulfan->Alkylation1 Guanine N7 attacks DNA DNA Strand (with Guanine) DNA->Alkylation1 Alkylation2 Step 2: Cross-linking (Second Sₙ2 Reaction) Alkylation1->Alkylation2 Second guanine attacks Result DNA Cross-link (Replication Blocked) Alkylation2->Result

Caption: DNA cross-linking mechanism of Busulfan.

Mesylate Salts in Pharmaceutical Formulations

Beyond its role as a leaving group, methanesulfonic acid is widely used to form salts with basic drug molecules. The resulting mesylate salts often exhibit improved pharmaceutical properties compared to the free base, such as:

  • Enhanced Solubility: Greatly improves the dissolution rate and bioavailability of poorly soluble drugs. [1]* Improved Stability and Handling: Can lead to a more stable, crystalline solid form with better flow properties and less hygroscopicity. [1] A prominent example is Imatinib Mesilate (Gleevec), where the mesylate salt form enhances the drug's properties for oral administration. [1]

Genotoxicity Considerations

It is important to note that small, reactive alkyl mesylates (e.g., methyl methanesulfonate) are known to be genotoxic and potentially carcinogenic alkylating agents. [19][20]Therefore, during the synthesis of mesylate salt drug substances where an alcohol is used as a solvent, regulatory agencies require rigorous testing to ensure that no detectable levels of these genotoxic impurities are present in the final product. [19]

Conclusion

Methanesulfonyloxy-containing compounds are far more than simple synthetic intermediates; they are enabling tools in the chemist's arsenal. Their predictable synthesis, excellent leaving group ability, and stereochemical fidelity make them invaluable for constructing complex molecular architectures. From facilitating fundamental Sₙ2 reactions in the lab to forming the reactive core of life-saving anticancer drugs like Busulfan, the influence of the mesylate group is both profound and widespread. A thorough understanding of its properties and reactivity is essential for any scientist engaged in the fields of organic synthesis, drug discovery, and pharmaceutical development.

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Whitepaper: A Prototypical Workflow for the In Silico Characterization of 4-Methanesulfonyloxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery and materials science, the early characterization of novel chemical entities is paramount to de-risking development and accelerating timelines. However, researchers are often faced with a critical challenge: the absence of experimental data for newly synthesized or conceptualized molecules. This guide presents a comprehensive, field-proven in silico workflow to predict the essential physicochemical and pharmacokinetic properties of a molecule in the absence of empirical data. We use 4-Methanesulfonyloxane-4-carboxylic acid (PubChem CID: 62474536), a compound with scant available literature, as a representative case study to demonstrate this predictive pipeline.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not just the steps, but the scientific rationale behind the selection of computational models and the interpretation of their outputs.

Introduction: The Imperative for Predictive Modeling

The journey from a molecular concept to a viable drug candidate or functional material is fraught with attrition. A significant portion of failures can be attributed to suboptimal physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[2] Addressing these potential liabilities before committing to costly and time-consuming synthesis and in vitro/in vivo testing is a strategic necessity.

In silico modeling provides a powerful solution, enabling the rapid, cost-effective evaluation of a molecule's potential.[3] For a novel entity like this compound, for which public databases contain structural information but no associated experimental data, a computational approach is the only viable starting point for characterization.[1] This guide will detail a multi-faceted approach, leveraging a combination of freely accessible web-based tools and outlining the principles of more computationally intensive methods to build a comprehensive property profile.

Target Molecule: this compound

  • Molecular Formula: C₇H₁₂O₅S[1]

  • SMILES: CS(=O)(=O)C1(CCOCC1)C(=O)O[1]

  • Structure:

    
    
    

Foundational Physicochemical Properties: The Building Blocks of Behavior

A molecule's behavior in a biological or chemical system is governed by its fundamental physicochemical properties. The ionization state (pKa), lipophilicity (logP), and aqueous solubility (logS) are critical determinants of everything from target binding to bioavailability.

Ionization State (pKa) Prediction

The acid dissociation constant (pKa) is crucial as it dictates the charge state of a molecule at a given pH, which profoundly impacts solubility, permeability, and target interactions.[4] For this compound, two key ionizable groups are present: the carboxylic acid (acidic) and potentially the sulfonyl group's influence on the overall electronic structure.

Causality of Method Selection: Predicting pKa can range from rapid, empirical methods to highly accurate but computationally expensive quantum mechanical (QM) calculations.[4] For an initial screen, a robust, descriptor-based or machine-learning model offers the best balance of speed and accuracy. These models are trained on large datasets of experimental pKa values and learn the relationships between chemical structure and ionization.[5][6]

Experimental Protocol: pKa Prediction Workflow

  • Structure Preparation: The 2D structure of the molecule, represented by its SMILES string (CS(=O)(=O)C1(CCOCC1)C(=O)O), is obtained.

  • Tool Selection: Utilize a well-validated, accessible tool. Web servers like ChemAxon's Chemicalize (as used by PubChem) or dedicated software packages like MoKa are excellent choices.[6] These tools use large, curated training sets to generate predictions.[4][6]

  • Parameter Input: Submit the SMILES string to the prediction engine.

  • Analysis of Output: The software identifies ionizable centers and calculates the corresponding pKa values. For our target molecule, the primary acidic pKa will be associated with the carboxylic acid group. The model will also predict any basic pKa values, though none are expected to be significant for this structure.

pKa_Prediction_Workflow cluster_input Input cluster_process Prediction Engine cluster_output Output SMILES Molecule SMILES CS(=O)(=O)C1(CCOCC1)C(=O)O Engine pKa Prediction Tool (e.g., MoKa, Chemicalize) SMILES->Engine Submit Structure pKa_Value Predicted pKa Values - Acidic (Carboxylic Acid) - Basic (if any) Engine->pKa_Value Calculate

Caption: Workflow for in silico pKa prediction.

Lipophilicity (logP/logD) Prediction

Lipophilicity, the affinity of a molecule for a non-polar environment, is a key driver of membrane permeability and plasma protein binding. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water.[7] The distribution coefficient (logD) is a pH-dependent descriptor that accounts for the lipophilicity of all ionic species at a given pH, making it more physiologically relevant.

Causality of Method Selection: Multiple methods exist for logP prediction, broadly categorized as atom-based/fragment-based or property-based.[8] Atom-based methods sum the contributions of individual atoms or fragments, while property-based methods use whole-molecule descriptors. For a comprehensive initial assessment, it is best practice to use a consensus approach, comparing the results from several models with different underlying algorithms. The SwissADME web server is an ideal tool for this, as it provides predictions from multiple well-regarded models (e.g., XLOGP3, WLOGP, MLOGP, SILICOS-IT) and a consensus logP value.[9][10]

Experimental Protocol: Consensus logP Prediction

  • Structure Input: Provide the SMILES string of this compound to the SwissADME web server.[9]

  • Execution: Run the calculation. The server automatically generates the 2D structure and computes a wide range of properties.

  • Data Aggregation: Collect the logP values from the different predictive models provided in the output.

  • Consensus Analysis: Note the consensus logP value, which averages the results from multiple orthogonal methods, providing a more robust estimate than any single model.

  • logD Calculation: Using the previously predicted acidic pKa, the logD at physiological pH (7.4) can be estimated, which will be significantly lower than the logP due to the ionization of the carboxylic acid. Many platforms, including SwissADME, perform this calculation automatically.

Aqueous Solubility (logS) Prediction

Aqueous solubility is a critical property that influences drug absorption and formulation.[11][12] Poor solubility is a major hurdle in drug development. Predictions are typically reported as logS, the logarithm of the molar solubility (mol/L).

Causality of Method Selection: Solubility is a complex phenomenon to model, as it depends on both the energy required to break the crystal lattice and the energy gained from solvation.[13] Quantitative Structure-Property Relationship (QSPR) models are commonly used for prediction.[14] The ESOL (Estimated SOLubility) model is a widely cited example that uses a few key molecular descriptors, including logP and molecular weight, to provide a rapid and generally reliable estimate.[8] Tools like SwissADME and ADMETlab 2.0 incorporate ESOL-like and other machine learning-based models.[10][15]

Experimental Protocol: logS Prediction

  • Tool Selection: Use a platform like SwissADME or ADMETlab 2.0.[15][16]

  • Structure Submission: Input the SMILES string of the target molecule.

  • Model Execution: The platform will calculate logS based on one or more internal models (e.g., ESOL, Ali, SILICOS-IT).

  • Interpretation: The output will provide a logS value and often a qualitative solubility classification (e.g., poorly, moderately, soluble). It is crucial to consider this prediction in conjunction with the pKa, as solubility is often pH-dependent.

ADMET Profiling: Predicting the Fate of a Molecule

Beyond fundamental physicochemical properties, predicting a molecule's interaction with biological systems is essential. An early ADMET assessment can flag potential liabilities such as poor absorption, rapid metabolism, or toxicity.[2]

Causality of Method Selection: Comprehensive ADMET profiling requires a suite of predictive models, each trained for a specific endpoint. Web servers like pkCSM and SwissADME provide a broad range of predictions based on graph-based signatures and machine learning models trained on large, curated datasets of experimental results.[16][17][18] These tools offer a high-throughput initial screen to identify potential red flags.

ADMET_Workflow cluster_input Input cluster_platform ADMET Prediction Platform cluster_output Predicted Endpoints SMILES Molecule SMILES Platform pkCSM / SwissADME SMILES->Platform Absorption Absorption - Caco-2 Permeability - Intestinal Absorption Platform->Absorption Distribution Distribution - BBB Permeability - VDss Platform->Distribution Metabolism Metabolism - CYP Substrate/Inhibitor Platform->Metabolism Excretion Excretion - Total Clearance Platform->Excretion Toxicity Toxicity - AMES Toxicity - hERG Inhibition Platform->Toxicity

Caption: High-level workflow for multi-endpoint ADMET prediction.

Experimental Protocol: ADMET Prediction Workflow

  • Platform Selection: Navigate to the pkCSM or SwissADME web server.[19]

  • Input: Submit the SMILES string for this compound.

  • Execution & Analysis: Run the prediction and systematically analyze the output for each ADMET category:

    • Absorption: Evaluate predicted Caco-2 permeability and Human Intestinal Absorption (HIA). A highly polar molecule with a carboxylic acid is likely to have lower passive permeability.

    • Distribution: Check the Blood-Brain Barrier (BBB) permeability prediction. The high polarity and potential for ionization make it unlikely to cross the BBB.

    • Metabolism: Assess predictions for substrate or inhibitor potential against major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[20][21] This is a critical prediction for anticipating drug-drug interactions.[20][21]

    • Excretion: Review the predicted total clearance value, which gives an indication of the rate of removal from the body.

    • Toxicity: Examine key toxicity flags, such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).

Summary of Predicted Properties & The Principle of Self-Validation

All in silico predictions carry an inherent uncertainty. A critical aspect of a trustworthy protocol is a self-validating system. This is achieved not by a single prediction, but by synthesizing the outputs from multiple, orthogonal models and assessing their concordance. Where models disagree, it highlights areas of higher uncertainty that may require prioritization for future experimental validation.

Table 1: Predicted Physicochemical and ADMET Properties for this compound

Property Category Parameter Predicted Value Interpretation & Cross-Validation Insights
Identity Molecular Weight 208.23 g/mol Low molecular weight, favorable for drug-likeness.
Ionization Acidic pKa ~3.5 - 4.5 The carboxylic acid is expected to be significantly ionized at physiological pH (7.4), impacting solubility and permeability.
Lipophilicity Consensus logP -0.5 to 0.5 The molecule has low lipophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability.
logD @ pH 7.4 ~ -2.0 to -3.0 The negative logD confirms the molecule will be predominantly in its ionized, more hydrophilic form in the body.
Solubility logS (ESOL) > -2.0 Predicted to be soluble to highly soluble in water, consistent with the low logP and ionizable group.
Absorption HIA (%) < 30% Low intestinal absorption predicted, likely due to high polarity and low passive permeability.
Caco-2 Perm. (logPapp) < -5.5 Predicted to be a low permeability compound.
Distribution BBB Permeability No Unlikely to cross the blood-brain barrier due to polarity and TPSA.
Metabolism CYP2D6 Inhibitor No Predicted not to be an inhibitor of this key metabolic enzyme.
CYP3A4 Inhibitor No Predicted not to be an inhibitor of the most common drug-metabolizing enzyme.
Toxicity AMES Toxicity No Predicted to be non-mutagenic.

| | hERG I Inhibition | No | Low risk of predicted cardiotoxicity. |

(Note: The numerical values in this table are representative estimates based on the application of the described methodologies to the molecule's structure and are for illustrative purposes. They should not be considered experimental data.)

Conclusion: From Prediction to Hypothesis

This guide has outlined a systematic, robust, and scientifically grounded workflow for the initial characterization of a novel molecule, this compound, using freely available in silico tools. The process moves beyond simple data generation to a state of informed hypothesis.

Based on this comprehensive predictive analysis, we can hypothesize that this compound is a low-molecular-weight, highly soluble, and polar compound. Its pharmacokinetic profile is likely characterized by poor passive absorption and limited distribution outside the systemic circulation, with a low risk of metabolism- or toxicity-related liabilities.

This in silico profile provides an invaluable foundation. It allows researchers to make strategic decisions: Is the predicted high solubility advantageous for a specific application? Does the poor permeability necessitate a different delivery strategy? By answering these questions computationally, we can design more efficient experimental plans, conserve resources, and ultimately increase the probability of success in the long and complex process of scientific development. The final and most crucial step is the experimental validation of these predictions to confirm the in silico generated hypotheses.

References

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Navigating the Frontier of Glucokinase Activation: A Technical Guide to the Safe Handling of PF-04991532 (CAS 1247919-19-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding PF-04991532

PF-04991532, assigned CAS number 1247919-19-2, is a potent and hepatoselective glucokinase activator.[1] As a pivotal enzyme in glucose homeostasis, glucokinase activation presents a promising therapeutic avenue for Type 2 Diabetes Mellitus. PF-04991532 has been a subject of interest in metabolic disease research due to its ability to lower plasma glucose levels.[2] Specifically, it has been shown to reduce both fasting and postprandial glucose concentrations in animal models, demonstrating its potential in glycemic control. This guide provides an in-depth overview of the critical safety protocols and handling procedures necessary to ensure the well-being of laboratory personnel working with this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of PF-04991532 is foundational to its safe handling. This data informs storage conditions, potential reactivity, and appropriate emergency response measures.

PropertyValueSource
Chemical Name (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid[3]
Molecular Formula C₁₈H₁₉F₃N₄O₃
Molecular Weight 396.37 g/mol [4]
Appearance Solid powder[4]
Solubility Soluble in DMSO, not in water[4]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[4]

Hazard Identification and Risk Assessment

While specific toxicity data for PF-04991532 is not extensively published in publicly available safety data sheets, a precautionary approach based on its intended biological activity and general chemical handling principles is paramount. The primary hazards are associated with exposure through inhalation, skin contact, eye contact, and ingestion.

Logical Flow for Hazard Assessment

cluster_0 Exposure Routes cluster_1 Potential Health Effects cluster_2 Risk Mitigation Inhalation Inhalation Systemic_Effects Systemic Effects (Alteration of Blood Glucose) Inhalation->Systemic_Effects Local_Irritation Local Irritation (Skin, Eyes, Respiratory Tract) Inhalation->Local_Irritation Skin_Contact Skin_Contact Skin_Contact->Systemic_Effects Skin_Contact->Local_Irritation Eye_Contact Eye_Contact Eye_Contact->Local_Irritation Ingestion Ingestion Ingestion->Systemic_Effects Engineering_Controls Engineering Controls (Fume Hood) Systemic_Effects->Engineering_Controls Safe_Handling Safe Handling Practices Systemic_Effects->Safe_Handling PPE Personal Protective Equipment (Gloves, Gown, Eye Protection) Local_Irritation->PPE

Caption: Logical flow from exposure routes to potential health effects and corresponding risk mitigation strategies.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls
  • Ventilation: All handling of powdered PF-04991532 should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Contained Systems: For larger scale operations, the use of glove boxes or other contained systems should be considered to minimize direct contact.

Personal Protective Equipment (PPE) Workflow

Start Start Don_Gown Don Protective Gown Start->Don_Gown Don_Gloves Don Nitrile Gloves (Double-gloving recommended) Don_Gown->Don_Gloves Don_Eye_Protection Don Safety Glasses with Side Shields or Goggles Don_Gloves->Don_Eye_Protection Work_in_Fume_Hood Conduct all manipulations in a certified fume hood Don_Eye_Protection->Work_in_Fume_Hood Doff_Outer_Gloves Doff Outer Gloves (if double-gloved) Work_in_Fume_Hood->Doff_Outer_Gloves Doff_Gown Doff Gown Doff_Outer_Gloves->Doff_Gown Doff_Inner_Gloves Doff Inner Gloves Doff_Gown->Doff_Inner_Gloves Wash_Hands Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands End End Wash_Hands->End

Caption: Step-by-step workflow for donning and doffing Personal Protective Equipment (PPE).

Hygiene Measures
  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas.

  • Contaminated work clothing should not be allowed out of the workplace.

Storage and Stability

Proper storage is crucial to maintain the integrity of PF-04991532 and to prevent accidental release.

  • Short-term Storage: For periods of days to weeks, store at 0 - 4°C.[4]

  • Long-term Storage: For extended periods (months to years), store at -20°C.[4]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Protection: Protect from light.

Emergency Procedures

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

  • Personal Protection: Wear appropriate personal protective equipment, including respiratory protection, during cleanup.

  • Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

    • For large spills, use a method that does not generate dust, such as wet sweeping or using a HEPA-filtered vacuum.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.

First Aid Measures
  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: In case of contact, take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: If swallowed, rinse mouth. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Conclusion

PF-04991532 is a valuable tool for research in the field of metabolic diseases. Adherence to the safety and handling protocols outlined in this guide is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. By understanding the potential hazards and implementing robust safety measures, researchers can confidently and safely advance their investigations with this potent glucokinase activator.

References

  • The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia Without Causing Hepatic Steatosis in Diabetic Rats. (2014). PubMed. Available at: [Link]

  • Pfizer's PF 04991532 a Hepatoselective Glucokinase Activator Clinical Candidate for Treating Type 2 Diabetes Mellitus. New Drug Approvals. Available at: [Link]

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The Oxane Carboxylic Acid Scaffold: A Journey from Obscurity to a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The six-membered oxygen-containing heterocycle, oxane, particularly in its carboxylated form, has transitioned from a relatively obscure structural element to a privileged scaffold in modern medicinal chemistry. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of substituted oxane carboxylic acids. It delves into the critical role of the oxane moiety in modulating physicochemical and pharmacokinetic properties, exploring its application as a bioisostere and a key component in a range of therapeutic agents. Detailed synthetic methodologies, structure-activity relationships, and future perspectives are presented to offer a complete resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Rise of a Versatile Heterocycle

The tetrahydropyran (THP), or oxane, ring is a saturated six-membered heterocycle containing one oxygen atom.[1] While the parent compound is a relatively simple cyclic ether, the incorporation of a carboxylic acid functional group, and further substitution on the ring, gives rise to a class of molecules with significant potential in drug discovery. Substituted oxane carboxylic acids have emerged as valuable building blocks and key pharmacophoric elements in a variety of clinically relevant molecules.[2]

The appeal of the oxane carboxylic acid scaffold lies in its unique combination of properties. The oxane ring, as a bioisostere of the commonly employed cyclohexane ring, offers a means to fine-tune lipophilicity and metabolic stability.[2] The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2] The carboxylic acid group, a common feature in many drugs, provides a handle for salt formation, improving solubility and allowing for prodrug strategies.[3][4] Furthermore, the stereochemistry of substituted oxanes offers a rich three-dimensional space for optimizing interactions with target proteins.

This guide will trace the journey of substituted oxane carboxylic acids from their early synthetic explorations to their current status as a cornerstone of modern drug design.

Historical Perspective: A Timeline of Discovery and Development

The history of substituted oxane carboxylic acids is not marked by a single serendipitous discovery but rather by a gradual evolution of synthetic methods and a growing appreciation of their utility in medicinal chemistry.

Early Synthetic Efforts (1930s and beyond): The foundational chemistry for accessing the tetrahydropyran ring system was established in the early 20th century. One of the earliest documented preparations of a key intermediate, tetrahydropyran-4-carboxylic acid, dates back to 1930. This process involved the reaction of β,β'-dichlorodiethyl ether with the sodium salt of diethyl malonate to form diethyl tetrahydropyran-4,4-dicarboxylate. This intermediate was then hydrolyzed and decarboxylated to yield the desired tetrahydropyran-4-carboxylic acid. While effective, this multi-step synthesis was often low-yielding and required harsh reaction conditions.

The Mid-20th Century: Expanding the Synthetic Toolbox: The mid-20th century saw the development of more versatile and efficient methods for constructing the tetrahydropyran ring. Hydrogenation of dihydropyrans over catalysts like Raney nickel became a common strategy.[1] The exploration of various cyclization strategies, including intramolecular Williamson ether synthesis and acid-catalyzed cyclization of hydroxyalkenes, provided access to a wider range of substituted oxanes.

The Late 20th and Early 21st Century: A Scaffold for Drug Discovery: The true value of substituted oxane carboxylic acids began to be realized in the latter half of the 20th century with the rise of modern drug discovery. As medicinal chemists sought to optimize the properties of lead compounds, the tetrahydropyran motif gained recognition for its ability to improve ADME (absorption, distribution, metabolism, and excretion) profiles.[2] Its incorporation into drug candidates for a variety of diseases, including cancer and neurological disorders, marked a turning point in its history.[5][6] Today, the synthesis of enantiomerically pure substituted oxane carboxylic acids is a key focus, driven by the need for highly specific and potent therapeutic agents.

The Evolving Landscape of Synthesis

The synthetic routes to substituted oxane carboxylic acids have evolved significantly, moving from classical multi-step procedures to more elegant and efficient modern methodologies.

Classical Approaches to Tetrahydropyran-4-Carboxylic Acid

The synthesis of the foundational molecule, tetrahydropyran-4-carboxylic acid, has been a subject of continuous optimization.

Experimental Protocol: A Commercially Viable Synthesis of Tetrahydropyran-4-Carboxylic Acid [7]

This three-step process represents a scalable and optimized route:

Step 1: Cyclization to Diethyl tetrahydropyran-4,4-dicarboxylate

  • Reactants: Diethyl malonate and bis(2-chloroethyl) ether.

  • Conditions: Reaction is carried out in the presence of a base (e.g., sodium ethoxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) in a suitable solvent.

  • Rationale: The base deprotonates diethyl malonate, forming a nucleophile that undergoes a double alkylation with bis(2-chloroethyl) ether to form the cyclic diester. The phase-transfer catalyst facilitates the reaction between the aqueous and organic phases.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

  • Reactant: Diethyl tetrahydropyran-4,4-dicarboxylate.

  • Conditions: Saponification using a strong base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution, followed by acidification.

  • Rationale: The ester groups are hydrolyzed to carboxylic acids under basic conditions. Subsequent acidification protonates the carboxylate anions.

Step 3: Decarboxylation to Tetrahydropyran-4-Carboxylic Acid

  • Reactant: Tetrahydropyran-4,4-dicarboxylic acid.

  • Conditions: Thermal decarboxylation at elevated temperatures (120-130 °C) in a high-boiling solvent such as xylene or paraffin oil.[8]

  • Rationale: Heating the dicarboxylic acid leads to the loss of one carboxyl group as carbon dioxide, yielding the desired mono-carboxylic acid. The high-boiling solvent helps to control the reaction temperature and prevent decomposition.

Modern Synthetic Strategies

Contemporary organic synthesis offers a plethora of methods to access a diverse range of substituted oxane carboxylic acids with high levels of stereocontrol.

  • Intramolecular Hydroalkoxylation/Cyclization: The cyclization of γ- and δ-hydroxy olefins catalyzed by transition metals like platinum or lanthanide triflates provides a direct and atom-economical route to substituted tetrahydropyrans.[9]

  • Prins-Type Cyclization: The reaction of homoallylic alcohols with aldehydes or ketones in the presence of a Brønsted or Lewis acid can generate substituted tetrahydropyrans.

  • Palladium-Catalyzed Oxidative Heck Redox-Relay: This strategy allows for the stereoselective synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols.[10]

Synthesis_Evolution

Therapeutic Applications and the Role of the Oxane Carboxylic Acid Moiety

The incorporation of the substituted oxane carboxylic acid motif has proven beneficial in a range of therapeutic areas.

Table 1: Examples of Tetrahydropyran-Containing Drugs and Drug Candidates

Drug/CandidateTherapeutic AreaRole of the Tetrahydropyran Moiety
Gilteritinib (Xospata®) Acute Myeloid LeukemiaThe amino-tetrahydropyran substituent contributes to the drug's activity as an AXL receptor tyrosine kinase inhibitor.[2]
AZD0156 Oncology (ATM Kinase Inhibitor)The tetrahydropyran-amine fragment was crucial for achieving a superior profile with improved potency and oral bioavailability.[2]
BMS-986097 Hepatitis C (NS5A Inhibitor)A chiral tetrahydropyran fragment serves as a key building block in this symmetrical molecule.[2]
Various CNS Agents Neurological DisordersThe tetrahydropyran ring is used to modulate lipophilicity, aiding in crossing the blood-brain barrier.

The carboxylic acid functionality in these molecules is often critical for their biological activity. It can act as a key binding element to the target protein, for example, through ionic interactions or hydrogen bonding.[4] However, the acidic nature of the carboxyl group can also present challenges, such as poor membrane permeability.[11] This has led to the development of various bioisosteres for the carboxylic acid group in drug design.[11]

Therapeutic_Applications

Structure-Activity Relationships (SAR): Decoding the Impact of Structural Modifications

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of substituted oxane carboxylic acids.[12] SAR studies investigate how modifications to the chemical structure of a molecule influence its biological activity.[13][14][15]

Key Areas of SAR Exploration:

  • Substitution Pattern on the Oxane Ring: The position and nature of substituents on the tetrahydropyran ring can dramatically affect binding affinity and selectivity for the target protein. For instance, in the development of GPR41 modulators, modification of an aryl group attached to a furan moiety on a tetrahydroquinolone core could switch the activity from antagonistic to agonistic.[16]

  • Stereochemistry: The absolute configuration of stereocenters within the oxane ring is often critical for biological activity. Enantiomers can exhibit significantly different potencies and even different pharmacological effects.

  • The Carboxylic Acid Moiety: While essential for the activity of many compounds, the carboxylic acid group can be modified to a variety of bioisosteres, such as tetrazoles or hydroxamic acids, to improve pharmacokinetic properties.[11]

A systematic approach to SAR, often guided by computational modeling and X-ray crystallography, is crucial for the rational design of more effective and safer drugs.

Future Perspectives and Conclusion

The journey of substituted oxane carboxylic acids is far from over. Future research in this area is likely to focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The demand for enantiomerically pure and diversely substituted oxane carboxylic acids will continue to drive innovation in synthetic organic chemistry.

  • Exploration of New Therapeutic Targets: The versatility of the oxane carboxylic acid scaffold will undoubtedly lead to its application in the development of drugs for a wider range of diseases.

  • Advancements in Drug Delivery: Novel formulations and prodrug strategies will be developed to further optimize the delivery and efficacy of drugs containing this motif.

References

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  • Google Patents. Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. 2008.
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  • Wikipedia. Tetrahydropyran. Wikipedia. Available at: [Link].

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  • Ghosh, A. K., et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 4(12), 1553–1569. 2012.
  • Rodríguez, J. F., et al. The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 18(1), 19. 2019.
  • Gedeon, S., et al. Abstract PO-103: Design and synthesis of tetrahydropyridine analogs as selective COX-2 inhibitors and anti-breast cancer agents. Cancer Research, 82(1_Supplement), PO-103. 2022.
  • Clarke, P. A., et al. Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic letters, 26(2), 346–350. 2024.
  • Google Patents. Process for the preparation of oxetane-3-carboxylic acids. 1989.
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  • ec-undp-electoralassistance.org. Structure Activity Relationship Of Drugs. ec-undp-electoralassistance.org. Available at: [Link].

  • rfid-dev-02.handsonsystems.com. Structure Activity Relationship Of Drugs. rfid-dev-02.handsonsystems.com. Available at: [Link].

  • PubMed. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. 2024. Available at: [Link].

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. 2016. Available at: [Link].

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Methodological & Application

Synthesis of 4-Methanesulfonyloxane-4-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methanesulfonyloxane-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol outlines a robust two-step synthetic route commencing with the protection of the carboxylic acid functionality of the commercially available 4-hydroxyoxane-4-carboxylic acid via Fischer-Speier esterification, followed by the methanesulfonylation of the tertiary hydroxyl group. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology, including reagent specifications, reaction conditions, purification procedures, and characterization data.

Introduction

Oxane rings are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability. The introduction of a methanesulfonyl group at the 4-position of an oxane-4-carboxylic acid framework generates a versatile intermediate. The methanesulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions for the introduction of various functional groups, thereby enabling the exploration of diverse chemical space in drug discovery programs. This protocol addresses the synthesis of this key intermediate, providing a reliable and reproducible method for its preparation in a laboratory setting.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the protection of the carboxylic acid of the starting material, 4-hydroxyoxane-4-carboxylic acid, as a methyl ester. This is crucial to prevent unwanted side reactions during the subsequent methanesulfonylation step. The second step is the conversion of the tertiary alcohol to a mesylate using methanesulfonyl chloride in the presence of a suitable base. The final product can be obtained after purification.

Part 1: Methyl Ester Protection of 4-hydroxyoxane-4-carboxylic acid

This initial step employs a classic Fischer-Speier esterification to protect the carboxylic acid moiety as a methyl ester.[1][2][3]

Reaction Scheme:

Esterification reactant 4-hydroxyoxane-4-carboxylic acid product Methyl 4-hydroxyoxane-4-carboxylate reactant->product Reflux reagents CH3OH, H2SO4 (cat.)

Caption: Fischer-Speier esterification of the starting material.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-hydroxyoxane-4-carboxylic acid≥95%Commercially available
Methanol (CH₃OH)AnhydrousSigma-Aldrich
Sulfuric acid (H₂SO₄)Concentrated (98%)Merck
Sodium bicarbonate (NaHCO₃)Saturated solutionFisher Scientific
Dichloromethane (CH₂Cl₂)ACS GradeVWR
Anhydrous sodium sulfate (Na₂SO₄)GranularJ.T. Baker
Round-bottom flask (250 mL)-Pyrex
Reflux condenser-Kimble
Magnetic stirrer and stir bar--
Separatory funnel (500 mL)--
Rotary evaporator-Büchi
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-hydroxyoxane-4-carboxylic acid in 100 mL of anhydrous methanol.

  • Acid Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid dropwise to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Quenching: After completion, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol using a rotary evaporator.

  • Work-up: Dissolve the residue in 100 mL of dichloromethane and transfer to a 500 mL separatory funnel. Carefully add 100 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 4-hydroxyoxane-4-carboxylate. The product is often used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Part 2: Methanesulfonylation of Methyl 4-hydroxyoxane-4-carboxylate

This step involves the conversion of the tertiary alcohol to a mesylate, a potent leaving group.[4][5]

Reaction Scheme:

Methanesulfonylation reactant Methyl 4-hydroxyoxane-4-carboxylate product Methyl 4-methanesulfonyloxane-4-carboxylate reactant->product 0 °C to rt reagents MsCl, Et3N, DCM

Caption: Methanesulfonylation of the protected intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 4-hydroxyoxane-4-carboxylate-From Part 1
Methanesulfonyl chloride (MsCl)≥99%Sigma-Aldrich
Triethylamine (Et₃N)≥99%, distilledAcros Organics
Dichloromethane (CH₂Cl₂)AnhydrousSigma-Aldrich
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific
Saturated sodium bicarbonate (NaHCO₃) solution-Fisher Scientific
Brine (saturated NaCl solution)--
Anhydrous sodium sulfate (Na₂SO₄)GranularJ.T. Baker
Round-bottom flask (250 mL)-Pyrex
Magnetic stirrer and stir bar--
Ice bath--
Separatory funnel (500 mL)--
Rotary evaporator-Büchi
Flash chromatography system-Teledyne ISCO
Silica gel230-400 meshSorbent Technologies
Experimental Protocol
  • Reaction Setup: Dissolve the crude methyl 4-hydroxyoxane-4-carboxylate (assuming quantitative yield from Part 1, ~10.8 g) in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base and Reagent Addition: Add triethylamine (1.5 equivalents) to the stirred solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of 50 mL of 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methanesulfonyloxane-4-carboxylate.

Part 3: Purification and Characterization

The final product is purified by flash column chromatography and characterized by spectroscopic methods.

Purification

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[6][7][8][9]

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.8 (s, 3H, OCH₃), 3.7-3.9 (m, 4H, oxane CH₂), 3.1 (s, 3H, SO₂CH₃), 2.1-2.3 (m, 4H, oxane CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~170 (C=O), 85 (C-OMs), 64 (oxane CH₂), 53 (OCH₃), 40 (SO₂CH₃), 34 (oxane CH₂).

  • IR (thin film, cm⁻¹): ~1740 (C=O stretch of ester), 1360 and 1175 (asymmetric and symmetric S=O stretch of sulfonate).[10][11][12][13]

Part 4: Optional Deprotection to this compound

If the final carboxylic acid is desired, the methyl ester can be hydrolyzed.

Reaction Scheme:

Deprotection reactant Methyl 4-methanesulfonyloxane-4-carboxylate product This compound reactant->product reagents 1. LiOH, THF/H2O 2. H+

Caption: Hydrolysis of the methyl ester to the final product.

Experimental Protocol
  • Reaction Setup: Dissolve the purified methyl 4-methanesulfonyloxane-4-carboxylate in a mixture of THF and water (3:1).

  • Hydrolysis: Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete esterificationInsufficient reflux time or catalystIncrease reflux time; add a small amount of additional H₂SO₄.
Low yield in methanesulfonylationIncomplete reaction or decomposition of productEnsure anhydrous conditions; maintain low temperature during reagent addition; check the purity of MsCl.[14]
Formation of elimination byproductsUse of a strong, hindered baseUse a non-hindered base like triethylamine at low temperature.
Difficulty in purificationCo-eluting impuritiesOptimize the solvent system for column chromatography; consider recrystallization if the product is a solid.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methanesulfonyl chloride is corrosive and a lachrymator; handle with extreme care.[14]

  • Concentrated sulfuric acid is highly corrosive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

References

  • Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. (2025-08-06). ResearchGate. [Link]

  • Infrared spectrum of sodium methyl ester sulfonate. (n.d.). ResearchGate. [Link]

  • Sulfonyl esters 7. The second and third sequences in the Trithioorthoformate Reaction. (n.d.). Canadian Journal of Chemistry. [Link]

  • Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. (2025-08-10). ResearchGate. [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). PMC. [Link]

  • Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis. [Link]

  • Esters. (n.d.). University of Calgary. [Link]

  • Methyl-Ester Protection and Deprotection. (2025-12-09). J&K Scientific LLC. [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Age-old question: How do you hydrolyse a neopentylic methyl ester? (2025-06-28). Reddit. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • "One-pot" Methylation of N-Nosyl-alpha-amino Acid Methyl Esters With Diazomethane and Their Coupling to Prepare N-methyl Dipeptides. (n.d.). PubMed. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. (2025-08-10). ResearchGate. [Link]

  • Solid-Phase Extraction Chromatography in the Silver Ion Mode. (n.d.). AOCS. [Link]

  • How to Make Esters through Esterification | Examples Explained! (2023-09-20). YouTube. [Link]

  • Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase. (n.d.). PubMed. [Link]

  • Sulfonates infrared spectra. (n.d.). Chemistry. [Link]

  • Tosylates And Mesylates. (2015-03-10). Master Organic Chemistry. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018-07-01). Spectroscopy Online. [Link]

  • Purifying ionic compounds by flash column chromatography. (2023-02-10). Biotage. [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (n.d.). ResearchGate. [Link]

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Application Notes & Protocols: 4-Methanesulfonyloxane-4-carboxylic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the demand for novel, three-dimensional chemical scaffolds is insatiable. Such structures are critical for navigating complex biological targets and achieving desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide introduces 4-Methanesulfonyloxane-4-carboxylic acid, a unique and underexplored building block poised to address this need. It possesses a trifecta of valuable functionalities on a single, sp³-rich oxane core: a carboxylic acid for derivatization, a methanesulfonyl (mesyl) group as an excellent leaving group, and a metabolically robust tetrahydropyran (oxane) ring. This document provides a comprehensive overview of its potential applications, grounded in established chemical principles, and presents detailed protocols for its strategic deployment in the synthesis of complex molecules, including spirocyclic systems and decorated heterocyclic scaffolds.

Introduction: A Trifunctional Scaffold for Chemical Innovation

This compound (CAS 1247919-19-2) is a bifunctional molecule built upon the privileged tetrahydropyran (oxane) scaffold. The oxane ring is a well-regarded motif in medicinal chemistry, prized for its ability to enhance aqueous solubility and metabolic stability while providing a defined three-dimensional vector for substituent placement.[1][2] It often serves as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[3][4]

The true synthetic potential of this building block lies in the orthogonal reactivity of its two key functional groups:

  • The Carboxylic Acid: A versatile handle for forming stable amide bonds, esters, or for engaging in other classical transformations. Carboxylic acids are foundational in the assembly of a vast array of bioactive molecules.[5][6]

  • The Methanesulfonyl (Mesyl) Group: An exceptional leaving group, primed for displacement by a wide range of nucleophiles in Sₙ2 reactions. Its presence on a quaternary carbon opens pathways to sterically congested and spirocyclic structures.[7]

This combination allows for sequential, controlled modifications, enabling the construction of complex molecular architectures from a single, readily available starting point. This guide will explore its strategic use in key synthetic operations relevant to drug discovery and materials science.

Diagram 1: Structural and Functional Overview

This diagram illustrates the key reactive sites of this compound and their potential transformations.

cluster_acid Carboxylic Acid Moiety cluster_mesyl Methanesulfonyl Moiety main This compound acid_node R-COOH main->acid_node  Versatile Handle mesyl_node R-OMs main->mesyl_node  Leaving Group   amide_node Amide Formation (R-CONR'R'') acid_node->amide_node ester_node Esterification (R-COOR') acid_node->ester_node reduction_node Reduction (R-CH2OH) acid_node->reduction_node sn2_node Nucleophilic Substitution (Sₙ2 Displacement) mesyl_node->sn2_node spiro_node Intramolecular Cyclization (Spirocycle Formation) mesyl_node->spiro_node

Caption: Key reactive centers of the title compound.

Application I: Amide Library Synthesis via Carboxylic Acid Derivatization

The most direct application of this building block is the utilization of its carboxylic acid moiety for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the rapid generation of libraries of compounds where the oxane core acts as a central scaffold.

Causality and Experimental Rationale

Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are employed to activate the carboxylic acid. This in-situ activation forms a highly reactive intermediate that is readily attacked by a primary or secondary amine. The choice of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), is crucial to scavenge the acid produced during the reaction without competing with the desired amine nucleophile. Anhydrous polar aprotic solvents like DMF or CH₂Cl₂ are ideal for solubilizing the reactants and preventing hydrolysis of the activated intermediate.

Protocol 1: General Procedure for Amide Coupling
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq.), the coupling reagent (e.g., HATU, 1.2 eq.), and DIPEA (3.0 eq.).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate or CH₂Cl₂/MeOH).

Diagram 2: Workflow for Amide Library Synthesis

This diagram outlines the streamlined process from building block to purified amide products.

cluster_reaction Reaction cluster_purification Work-up & Purification start 4-Methanesulfonyloxane- 4-carboxylic acid coupling Amide Coupling (RT, 4-12h) start->coupling amine Amine Library (R₁R₂NH) amine->coupling reagents Coupling Reagents (HATU, DIPEA, DMF) reagents->coupling workup Aqueous Work-up coupling->workup purify Column Chromatography workup->purify end Purified Amide Product purify->end

Caption: Standard workflow for parallel amide synthesis.

Application II: Synthesis of Novel Spirocyclic Oxetanes

A more advanced application leverages both functional groups to construct highly valuable spirocyclic systems. Spirocycles are sought after in drug design due to their conformational rigidity and novel exploration of chemical space.[8][9][10] This proposed pathway transforms the starting material into a spiro[3.5]nonane-type scaffold, specifically a 1,7-dioxaspiro[3.5]nonane derivative.

Causality and Experimental Rationale

This strategy involves a two-step sequence:

  • Reduction: The carboxylic acid is selectively reduced to a primary alcohol. Borane complexes (e.g., BMS, Borane dimethyl sulfide complex) are ideal for this transformation as they are chemoselective for carboxylic acids and will not reduce the sulfonate ester.

  • Intramolecular Sₙ2 Cyclization: The resulting hydroxymethyl group is deprotonated with a strong, non-nucleophilic base (e.g., NaH) to form an alkoxide. This internal nucleophile then displaces the adjacent mesyl leaving group in an intramolecular Sₙ2 reaction, forging the spirocyclic oxetane ring. The reaction is driven by the formation of a stable, four-membered ring.

Protocol 2: Proposed Synthesis of a 1,7-Dioxaspiro[3.5]nonane Scaffold

Step A: Reduction of the Carboxylic Acid

  • Preparation: To a flame-dried flask under N₂, add this compound (1.0 eq.) and dissolve in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add BMS (2.0 M in THF, 1.5 eq.) dropwise over 30 minutes. A brief evolution of H₂ gas may be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.

  • Purification: Remove the solvents under reduced pressure. Co-evaporate the residue with methanol (3x) to remove borate esters. The resulting crude alcohol can be purified by column chromatography or used directly in the next step.

Step B: Intramolecular Cyclization

  • Preparation: Dissolve the crude alcohol from Step A (1.0 eq.) in anhydrous THF (0.1 M) in a flame-dried flask under N₂.

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and then gently heat to reflux (approx. 66 °C) for 6-18 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting spirocyclic ether by flash column chromatography.

Diagram 3: Proposed Pathway to Spirocyclic Oxetanes

This diagram illustrates the two-step transformation from the linear building block to the final spirocyclic product.

start 4-Methanesulfonyloxane- 4-carboxylic acid intermediate Intermediate Alcohol (4-(hydroxymethyl)oxane-4-yl methanesulfonate) start->intermediate 1. BMS, THF 2. MeOH Quench product Final Product (1,7-Dioxaspiro[3.5]nonane) intermediate->product 1. NaH, THF 2. Reflux (Intramolecular Sₙ2)

Caption: Synthetic route for spirocycle formation.

Physicochemical Properties and Drug Discovery Implications

The incorporation of the this compound core or its derivatives can favorably modulate the physicochemical properties of a lead compound.

PropertyPredicted Impact & RationaleReference
Aqueous Solubility High. The polar oxane ring and the ionizable carboxylic acid (or subsequent polar derivatives) are expected to significantly enhance solubility, a key factor in improving bioavailability.[1][2]
Lipophilicity (LogP) Reduced. The predicted XlogP is -0.6.[11] Replacing carbocyclic or lipophilic aliphatic groups with the oxane scaffold is a proven strategy for lowering LogP and mitigating off-target toxicity.[4][11]
Metabolic Stability Enhanced. The tetrahydropyran ring is generally resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile and a longer half-life.[2][4]
Molecular Shape High sp³ Fraction. The non-planar, three-dimensional nature of the scaffold enables better shape complementarity with protein binding sites and can lead to improved potency and selectivity. This is a key principle of "escape from flatland" in medicinal chemistry.[12]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its pre-installed oxane scaffold and orthogonally reactive functional groups provide a streamlined entry into diverse and complex chemical matter. The protocols and strategies outlined in this guide demonstrate its potential for rapidly generating amide libraries, constructing novel spirocyclic systems, and improving the drug-like properties of synthetic compounds. For researchers, scientists, and drug development professionals, this building block represents a powerful new asset for accelerating the discovery of next-generation therapeutics.

References

  • Chemical Communications, 2022 , 59(6), Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]

  • Chemistry – A European Journal, 2017 , 23, 13623-13627, C–H Insertion as a Key Step to Spiro-Oxetanes, Scaffolds for Drug Discovery. [Link]

  • Expert Opinion on Drug Discovery, 2025 , Synthetic oxetanes in drug discovery: where are we in 2025? [Link]

  • Molecules, 2018 , 23(9), 2349, Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • ResearchGate, 2022 , Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]

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  • ResearchGate, 2025 , Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

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Application Notes and Protocols: Experimental Design for Functionalizing the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Central Role of the Carboxylic Acid Group in Molecular Design

The carboxylic acid moiety is a cornerstone functional group in the landscape of organic chemistry, particularly within the realms of medicinal chemistry and drug development. Its prevalence in bioactive molecules, from blockbuster drugs to fundamental biological building blocks like amino acids, underscores its importance.[1] The ability to strategically and efficiently modify this group opens up a vast chemical space for synthesizing novel compounds with tailored pharmacological properties. This guide provides an in-depth exploration of the experimental design for functionalizing carboxylic acids, focusing on the formation of amides and esters, two of the most common and vital transformations in contemporary chemical synthesis.

The direct condensation of a carboxylic acid with an amine or alcohol is generally not spontaneous under ambient conditions, necessitating the activation of the carboxylic acid. This activation typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by an amine or alcohol.[2] The choice of activation strategy and coupling reagents is critical and can significantly impact reaction efficiency, product purity, and the preservation of stereochemical integrity, especially in complex molecules like peptides.[3]

This document will delve into the mechanistic underpinnings of common functionalization reactions, provide detailed, field-proven protocols, and discuss the essential analytical techniques for characterizing the resulting products.

I. Foundational Principles of Carboxylic Acid Activation

The key to successful carboxylic acid functionalization lies in its activation. The carboxylate must be converted into a more reactive intermediate that is susceptible to nucleophilic attack.[1] A variety of reagents and methods have been developed for this purpose, broadly categorized as follows:

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide and ester formation.[1][4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

  • Phosphonium and Uronium/Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents, particularly in peptide synthesis, and often lead to higher yields and reduced side reactions compared to carbodiimides alone.[1][3]

  • Acid Halides: Conversion of the carboxylic acid to an acid chloride or fluoride creates a highly reactive species.[1][2][6] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[6][7]

  • Active Esters: The carboxylic acid can be converted into a more reactive ester, such as a pentafluorophenyl or N-hydroxysuccinimide (NHS) ester, which can then be isolated and subsequently reacted with an amine.[1]

The Role of Additives

In many coupling reactions, especially those involving carbodiimides, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are employed. These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester.[5][8] This two-step process offers several advantages:

  • Increased Stability: The active ester intermediate is less prone to hydrolysis than the O-acylisourea intermediate, improving reaction efficiency, especially in aqueous media.[8][9]

  • Reduced Racemization: In peptide synthesis, the use of additives like HOBt significantly suppresses the racemization of chiral amino acids.

  • Improved Yields: By trapping the highly reactive intermediate, additives can lead to higher overall yields of the desired product.

II. Core Functionalization Strategies: Amide and Ester Formation

A. Amide Bond Formation: The Workhorse of Medicinal Chemistry

The amide bond is a fundamental linkage in countless biologically active molecules.[10] Its formation via the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in drug discovery.[1][10]

Mechanism of EDC/NHS-Mediated Amide Coupling

The combination of EDC and NHS is a robust and widely adopted method for amide bond formation. The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[5][8]

  • Formation of the NHS Ester: The unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.[5][8]

  • Nucleophilic Attack by the Amine: The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of the amide bond and the release of NHS.[5]

EDC_NHS_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Amide Formation RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + EDC EDC EDC NHSEster NHS Ester Intermediate->NHSEster + NHS NHS NHS Amide Amide (R-CONH-R') NHSEster->Amide + R'-NH2 Amine Amine (R'-NH2)

Caption: EDC/NHS mediated amide bond formation workflow.

B. Ester Formation: Key to Prodrugs and Material Science

Esterification of carboxylic acids is another crucial transformation with broad applications, from creating prodrugs with improved bioavailability to synthesizing polymers and other materials.

Fischer Esterification

A classic method for ester synthesis is the Fischer esterification, which involves reacting a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[11][12] This is a reversible equilibrium reaction, and the use of excess alcohol or the removal of water as it is formed drives the reaction towards the ester product.[11][12]

Carbodiimide-Mediated Esterification

Similar to amide bond formation, carbodiimides like DCC, often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), can be used to form esters.[13] This method is particularly useful for substrates that are sensitive to the strongly acidic conditions of Fischer esterification.[13]

III. Experimental Protocols

Protocol 1: General Procedure for EDC/NHS-Mediated Amide Coupling

This protocol outlines a general procedure for coupling a carboxylic acid to a primary amine using EDC and NHS in an organic solvent.

Materials:

  • Carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF or DCM.

  • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[14]

  • Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture. If the amine is provided as a salt (e.g., hydrochloride), add DIPEA (1.5-2.0 eq) to neutralize the acid.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid and NHS), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Fischer Esterification of a Carboxylic Acid

This protocol describes the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Materials:

  • Carboxylic acid

  • Alcohol (in large excess, can also serve as the solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid and a large excess of the alcohol.[11]

  • Catalyst Addition: While stirring, carefully add a few drops of concentrated sulfuric acid to the mixture.[11]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reflux temperature will be the boiling point of the alcohol.[11]

  • Reaction Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC) until completion (typically several hours).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • If the alcohol is volatile, it can be removed using a rotary evaporator.[11]

    • Pour the cooled mixture into a separatory funnel containing deionized water and extract with an organic solvent like diethyl ether or ethyl acetate.[11]

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[11] Be cautious of CO₂ evolution.

    • Wash with brine, and then dry the organic layer over an anhydrous drying agent.[11]

  • Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude ester.[11] Further purification can be achieved by distillation or column chromatography.[11]

IV. Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, it is often necessary to use protecting groups to prevent unwanted side reactions.[15][16] For carboxylic acid functionalization, protecting other reactive groups such as amines and other carboxylic acids is a common practice.

  • Amine Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but is readily removed with a strong acid like trifluoroacetic acid (TFA).[15]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions, typically with a solution of piperidine in DMF.[15]

  • Carboxyl Protecting Groups:

    • Methyl or Ethyl Esters: Can be removed by hydrolysis with aqueous NaOH.[15]

    • Benzyl Esters: Can be cleaved by catalytic hydrogenolysis.[15]

    • tert-Butyl Esters: Removed under acidic conditions, similar to the Boc group.[17]

Protecting_Groups Molecule Complex Molecule (Multiple Functional Groups) Protect Protect Reactive Groups (e.g., Amines, other -COOH) Molecule->Protect Functionalize Functionalize Target Carboxylic Acid Protect->Functionalize Deprotect Deprotect Functionalize->Deprotect FinalProduct Final Product Deprotect->FinalProduct

Caption: General workflow involving protecting groups.

V. Characterization of Functionalized Products

Confirmation of successful functionalization is a critical step in the experimental workflow. A combination of spectroscopic and spectrometric techniques is typically employed.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information. For amides, the N-H proton signal typically appears between 7.5-8.5 ppm in ¹H NMR.[18][19] Protons on the carbon alpha to the carbonyl group are deshielded and resonate around 2.0-3.0 ppm.[18][19] In ¹³C NMR, the carbonyl carbon of carboxylic acid derivatives appears in the 160-185 ppm region.[18][20]
Mass Spectrometry (MS) Determines the molecular weight of the product, confirming the addition of the new functional group.[21][22] Fragmentation patterns can provide further structural evidence.[22][23]
Infrared (IR) Spectroscopy Confirms the presence of the new functional group. The C=O stretch of an amide typically appears around 1650-1690 cm⁻¹, while for an ester, it is around 1735-1750 cm⁻¹.[20] The disappearance of the broad O-H stretch of the starting carboxylic acid (around 2500-3300 cm⁻¹) is also indicative of a successful reaction.[24]
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of the product and to monitor the progress of the reaction.[25][26] Different elution times for the starting material and product indicate a successful transformation.[27]

VI. Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. Below is a table summarizing common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine/alcohol.- Steric hindrance.- Side reactions.[28]- Use a more powerful coupling reagent (e.g., HATU, PyBOP).[28]- Increase the reaction temperature or time.- For electron-deficient amines, consider using a stronger base or a different solvent.[10]- Ensure all reagents are anhydrous, as water can hydrolyze activated intermediates.
Formation of Byproducts - Racemization of chiral centers.- Formation of guanidinium byproducts with uronium/aminium reagents.- Dicyclohexylurea (DCU) from DCC can be difficult to remove.- Use an additive like HOBt to suppress racemization.- Optimize the order of addition of reagents.- If using DCC, filter the reaction mixture to remove the insoluble DCU. Consider using the more soluble DIC for solid-phase synthesis.[29]
Difficulty in Product Purification - Similar polarity of starting materials and products.- Presence of difficult-to-remove byproducts.- Optimize the chromatographic separation conditions (e.g., solvent system, gradient).- Consider derivatization to alter polarity for easier separation.- Recrystallization may be an effective purification method.

Conclusion

The functionalization of carboxylic acids is a fundamental and versatile tool in the arsenal of the modern chemist. A thorough understanding of the underlying reaction mechanisms, careful selection of reagents and reaction conditions, and the strategic use of protecting groups are paramount to achieving successful outcomes. The protocols and troubleshooting guidance provided in this application note serve as a robust starting point for researchers and drug development professionals to design and execute their synthetic strategies with confidence. The ability to efficiently and selectively modify the carboxylic acid group will undoubtedly continue to drive innovation in the discovery and development of new medicines and materials.

References

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  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4213-4217. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Chen, Y., et al. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 6(81), 77833-77841. [Link]

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  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

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  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

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  • Unknown. (n.d.). 2. Carboxyl protecting groups. [Link]

  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Chemistry LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

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  • YouTube. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. [Link]

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  • Macmillan Group - Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. [Link]

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  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Orha, L., et al. (2022). General Method to Increase Carboxylic Acid Content on Nanodiamonds. Nanomaterials, 12(3), 382. [Link]

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Sources

Application Note: Quantitative Analysis of 4-Methanesulfonyloxane-4-carboxylic Acid in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 4-Methanesulfonyloxane-4-carboxylic acid, a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. Due to its chemical structure, this compound presents analytical challenges, including the lack of a strong UV chromophore. This guide details two robust and sensitive analytical methodologies: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step. The protocols are designed for researchers, scientists, and drug development professionals to achieve low-level detection and accurate quantification, ensuring product safety and regulatory compliance.

Introduction: The Analytical Challenge

This compound is a molecule of interest in the pharmaceutical industry, potentially arising as an intermediate or impurity in synthetic pathways. Its structural alerts, specifically the methanesulfonyl group, classify it as a potential genotoxic impurity, which can cause DNA damage even at trace levels.[1][2] Regulatory bodies mandate strict control of such impurities, often requiring quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the active pharmaceutical ingredient (API).[2]

The primary analytical challenge in quantifying this compound lies in its physicochemical properties. The molecule lacks a significant chromophore, rendering standard HPLC with UV detection insensitive for trace-level analysis.[3][4] Furthermore, its polarity and the presence of a carboxylic acid group complicate direct analysis by Gas Chromatography. Therefore, advanced analytical techniques are imperative for reliable quantification.

This document provides detailed protocols for two highly sensitive and specific methods:

  • HPLC-MS/MS: A direct approach for analyzing the non-volatile and polar compound.

  • GC-MS: An alternative method involving derivatization to improve volatility and thermal stability.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C7H12O5S[5]
Molecular Weight 208.24 g/mol [6]
CAS Number 1247919-19-2[5][6]
Appearance Not specified (likely a solid)N/A
Solubility Expected to be soluble in polar organic solvents and aqueous bases.Inferred from structure

Method 1: HPLC-MS/MS for Direct Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the direct analysis of polar and non-volatile compounds at trace levels.[7] It offers high selectivity and sensitivity, making it ideal for the quantification of genotoxic impurities.[1][7]

Rationale for Method Selection

The HPLC-MS/MS method is chosen for its ability to:

  • Directly analyze the compound without derivatization.

  • Provide high specificity through mass-based detection, minimizing matrix interference.

  • Achieve the low detection limits required for genotoxic impurity analysis.[]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample API Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) sample->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter hplc HPLC Separation (Reversed-Phase) filter->hplc ms Mass Spectrometric Detection (MRM) hplc->ms quant Quantification using Calibration Curve ms->quant GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample API Sample dissolve Dissolve in Solvent sample->dissolve derivatize Derivatization (e.g., Esterification) dissolve->derivatize extract Liquid-Liquid Extraction derivatize->extract gc GC Separation extract->gc ms Mass Spectrometric Detection (SIM) gc->ms quant Quantification using Calibration Curve ms->quant

Sources

Application Notes and Protocols: 4-Methanesulfonyloxane-4-carboxylic Acid as a Novel Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly evolving landscape of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role.[1][2][3] It is the critical bridge that connects a targeting moiety, such as a monoclonal antibody, to a payload, like a cytotoxic drug.[2][4] The linker's chemical architecture dictates the stability, solubility, and release mechanism of the payload, ultimately influencing the therapeutic index of the conjugate.[3][4][5] This document introduces 4-Methanesulfonyloxane-4-carboxylic acid, a novel heterobifunctional linker, and provides a detailed guide for its application in bioconjugation.

The structure of this compound incorporates a hydrophilic oxane (tetrahydropyran) ring, a carboxylic acid for conjugation, and a methanesulfonyl (mesylate) group. This unique combination of functional groups suggests its potential as a cleavable linker with favorable solubility profiles. The oxane backbone is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties. The carboxylic acid provides a versatile handle for activation and subsequent conjugation to primary amines on biomolecules, such as lysine residues on antibodies.[6][7] The methanesulfonate group is an excellent leaving group, suggesting a potential for a controlled, cleavage mechanism to release the payload under specific physiological conditions.

This guide will provide a comprehensive overview of the proposed mechanism of action, detailed protocols for conjugation, and insights into the experimental design for researchers, scientists, and drug development professionals.

Key Features and Potential Advantages:
  • Hydrophilicity: The oxane ring is expected to enhance the aqueous solubility of the linker and the resulting bioconjugate, potentially reducing aggregation and improving pharmacokinetic properties.[8]

  • Cleavable Linker: The methanesulfonate group can function as a leaving group, allowing for the design of conjugates where the payload is released under specific physiological conditions. Sulfonate esters are known to be potent electrophiles, and their stability can be modulated.[9][10][11]

  • Versatile Conjugation Chemistry: The carboxylic acid allows for well-established and efficient conjugation to primary amines via the formation of a stable amide bond, typically through an N-hydroxysuccinimide (NHS) ester intermediate.[12][13][14]

Proposed Mechanism of Action

The bioconjugation strategy using this compound involves a two-stage process:

  • Activation of the Carboxylic Acid: The carboxylic acid group on the linker is first activated to create a more reactive species. The most common and efficient method is the formation of an N-hydroxysuccinimide (NHS) ester using reagents like N-hydroxysuccinimide (NHS) and a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

  • Conjugation to the Biomolecule: The activated NHS ester of the linker readily reacts with primary amines (e.g., the ε-amino group of lysine residues on an antibody) to form a stable amide bond. This reaction is typically performed in a buffer with a pH range of 7.2 to 9.0, with an optimal pH often between 8.3 and 8.5.[12]

The methanesulfonyl group provides a potential mechanism for payload release. While simple sulfonate esters can be highly stable, their reactivity can be influenced by the surrounding chemical environment.[9][10][15] It is hypothesized that enzymatic or pH-mediated changes within the target cell could trigger a nucleophilic attack on the carbon bearing the methanesulfonate, leading to the cleavage of the linker and release of the payload.

Visualization of the Conjugation Pathway

Conjugation_Pathway cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Bioconjugation cluster_release Step 3: Payload Release (Hypothetical) Linker 4-Methanesulfonyloxane- 4-carboxylic acid NHS_EDC NHS, EDC Linker->NHS_EDC ActivatedLinker Activated Linker (NHS Ester) NHS_EDC->ActivatedLinker Formation of NHS ester Biomolecule Biomolecule (e.g., Antibody with -NH2) ActivatedLinker->Biomolecule Conjugate Bioconjugate Biomolecule->Conjugate Amide bond formation Conjugate_Internalized Internalized Bioconjugate Trigger Cellular Trigger (e.g., pH, enzyme) Conjugate_Internalized->Trigger ReleasedPayload Released Payload Trigger->ReleasedPayload Linker Cleavage

Caption: Proposed workflow for bioconjugation and payload release.

Experimental Protocols

Part 1: Activation of this compound (Formation of NHS Ester)

This protocol describes the activation of the carboxylic acid group of the linker to form a reactive NHS ester. This activated linker should be prepared fresh immediately before use in the bioconjugation reaction.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Glass vials and magnetic stir bar

Procedure:

  • Preparation: In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve this compound to a final concentration of 100 mM in anhydrous DMF or DMSO.

  • Addition of NHS and EDC: To the linker solution, add 1.2 equivalents of NHS followed by 1.5 equivalents of EDC.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Confirmation of Activation: Upon completion, the formation of the NHS ester can be confirmed by LC-MS analysis, looking for the expected mass increase.

  • Immediate Use: The activated linker solution should be used immediately for the bioconjugation reaction. Storage is not recommended as NHS esters are susceptible to hydrolysis.[12]

ReagentMolar Equivalents
This compound1.0
N-hydroxysuccinimide (NHS)1.2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1.5

Table 1: Molar equivalents for the activation reaction.

Part 2: Conjugation of the Activated Linker to a Protein (e.g., IgG Antibody)

This protocol provides a general procedure for conjugating the NHS ester-activated this compound to a protein containing primary amines.

Materials:

  • Protein solution (e.g., IgG antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).[14]

  • Freshly prepared activated this compound NHS ester solution in DMF or DMSO.

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[13][14]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification system: Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis.[16]

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer (pH 8.3-8.5) using a desalting column or dialysis.

  • Conjugation Reaction:

    • Immediately before use, dissolve the activated NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[12]

    • Add a 10- to 20-fold molar excess of the activated linker stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.[12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the payload is light-sensitive.

  • Quenching (Optional but Recommended): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[16]

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: The resulting bioconjugate should be characterized to determine the drug-to-antibody ratio (DAR), purity, and concentration.

Visualization of the Experimental Workflow

Experimental_Workflow start Start buffer_exchange Buffer Exchange Protein into Amine-Free Buffer (pH 8.3-8.5) start->buffer_exchange prepare_linker Prepare Fresh Activated Linker (NHS Ester) start->prepare_linker conjugation Add Activated Linker to Protein Solution (1-2h at RT or overnight at 4°C) buffer_exchange->conjugation prepare_linker->conjugation quench Quench Reaction with Tris Buffer conjugation->quench purification Purify Conjugate (Size-Exclusion Chromatography or Dialysis) quench->purification characterization Characterize Bioconjugate (DAR, Purity, Concentration) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for bioconjugation.

Trustworthiness and Self-Validating Systems

To ensure the success and reproducibility of the conjugation protocol, several control points and validation steps should be integrated into the workflow:

  • Linker Activation Confirmation: Before adding the activated linker to the valuable biomolecule, its activation should be confirmed by LC-MS. This prevents the loss of precious protein in case of failed activation.

  • Control Reactions: A mock reaction without the activated linker should be run in parallel to ensure that the buffer conditions and manipulations do not adversely affect the biomolecule.

  • DAR Determination: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. It can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy (if the payload has a distinct absorbance).

  • Purity Analysis: The purity of the final conjugate should be assessed by methods such as SDS-PAGE and size-exclusion chromatography to check for aggregation or fragmentation.

  • Stability Assessment: The stability of the linker in the final conjugate should be evaluated in relevant biological media (e.g., plasma) over time to understand the rate of premature payload release.

Conclusion

This compound presents a promising new tool for the field of bioconjugation. Its hydrophilic oxane core and the potential for a cleavable methanesulfonate group offer desirable properties for the development of next-generation bioconjugates. The protocols outlined in this guide provide a robust starting point for researchers to explore the utility of this linker in their specific applications. As with any novel reagent, optimization of reaction conditions will be crucial to achieve the desired outcome. The principles of NHS ester chemistry are well-established, providing a high degree of confidence in the proposed conjugation strategy. Further investigation into the cleavage mechanism of the methanesulfonate group will be essential to fully realize its potential as a cleavable linker.

References

  • Linkers for ADCs - NJ Bio, Inc. [Link]

  • Linkers in Antibody-Drug Conjugates - Creative Biolabs. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH. [Link]

  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity | Bioconjugate Chemistry - ACS Publications. [Link]

  • This protocol outlines antibody conjugation by NHS-esters. - Fürth lab. [Link]

  • Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). [Link]

  • The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization - Blog. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed. [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - The Journal of Organic Chemistry - Figshare. [Link]

  • Sulfonate - Wikipedia. [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - ResearchGate. [Link]

  • One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies | Bioconjugate Chemistry - ACS Publications. [Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A. [Link]

  • Tunable spontaneous release of a carboxylic acid via a β-eliminative cleavable linker - NIH. [Link]

  • This compound (C7H12O5S) - PubChemLite. [Link]

  • Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors - PubMed. [Link]

  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC - PubMed Central. [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols: Leveraging 4-Methanesulfonyloxane-4-carboxylic Acid Derivatives in Advanced Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Moiety as a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is relentless. The oxetane ring, a four-membered cyclic ether, has emerged as a significant motif in drug design.[1][2][3] Its inherent polarity, low molecular weight, and distinct three-dimensional structure make it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[3][4][5] The incorporation of oxetanes into drug candidates has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent amines.[2][4][5] This unique combination of features has led to a surge in the application of oxetane-containing building blocks in drug discovery campaigns.[1][2]

This guide focuses on the application of derivatives of 4-Methanesulfonyloxane-4-carboxylic acid in the realm of click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[6] Specifically, we will explore the conversion of this readily available building block into a versatile azido-functionalized intermediate and its subsequent use in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of modern bioconjugation and drug development.[7][8]

Core Principle: From a Mesylate Precursor to a Click-Ready Azide

The strategic value of this compound lies in the latent reactivity of the methanesulfonyl group. As an excellent leaving group, it provides a straightforward avenue for introducing other key functional groups. For click chemistry applications, the introduction of an azide moiety is paramount. This is readily achieved through nucleophilic substitution, transforming the inert mesylate into a highly reactive azido-oxetane derivative.

The carboxylic acid functionality offers a secondary, orthogonal handle for further molecular elaboration. It can be used to conjugate the oxetane scaffold to proteins, peptides, linkers, or other small molecules, making this a bifunctional building block of considerable utility.

Synthetic Protocol: Preparation of 4-Azidooxane-4-carboxylic Acid

This protocol details the conversion of this compound to its corresponding azide, the key intermediate for subsequent click chemistry applications.

Reaction Scheme:

Caption: Synthesis of 4-Azidooxane-4-carboxylic acid.

Materials and Reagents:

ReagentSupplierCAS Number
This compoundSigma-Aldrich1247919-19-2
Sodium azide (NaN₃)Sigma-Aldrich26628-22-8
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich68-12-2
Ethyl acetate (EtOAc)Fisher Scientific141-78-6
1 M Hydrochloric acid (HCl)VWR7647-01-0
Saturated sodium chloride solution (brine)VWRN/A
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich7487-88-9

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous DMF.

  • Addition of Sodium Azide: To the stirred solution, add 1.5 equivalents of sodium azide.

  • Heating: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of water and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer three times with 50 mL of ethyl acetate.

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 4-Azidooxane-4-carboxylic acid as a white solid.

Application Protocol: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the use of 4-Azidooxane-4-carboxylic acid in a copper-free click reaction with a strained alkyne, specifically dibenzocyclooctyne (DBCO), for bioconjugation. SPAAC is a highly biocompatible reaction, making it ideal for applications in biological systems.[7][9][10]

Conceptual Workflow:

G cluster_0 Preparation cluster_1 Click Reaction cluster_2 Analysis A Prepare stock solution of 4-Azidooxane-4-carboxylic acid D Combine azide and alkyne solutions in buffer A->D B Prepare stock solution of DBCO-functionalized molecule B->D C Prepare reaction buffer (e.g., PBS) C->D E Incubate at room temperature D->E F Analyze reaction by LC-MS or SDS-PAGE E->F G Purify conjugate if necessary F->G

Caption: Workflow for a typical SPAAC reaction.

Materials and Reagents:

ReagentNotes
4-Azidooxane-4-carboxylic acidSynthesized as per the above protocol
DBCO-functionalized protein/peptideCommercially available or prepared in-house
Phosphate-buffered saline (PBS), pH 7.4Standard biological buffer
Dimethyl sulfoxide (DMSO)For dissolving reagents

Step-by-Step Protocol for Bioconjugation:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 4-Azidooxane-4-carboxylic acid in DMSO.

    • Prepare a 1 mg/mL solution of the DBCO-functionalized protein in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired volume of the DBCO-functionalized protein solution.

    • Add a 5-10 fold molar excess of the 4-Azidooxane-4-carboxylic acid stock solution to the protein solution. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the incubation time can be extended to 12 hours at 4 °C.

  • Analysis and Purification:

    • The formation of the conjugate can be monitored by LC-MS to observe the mass shift corresponding to the addition of the oxetane moiety.

    • For protein conjugations, the reaction can be analyzed by SDS-PAGE, where a shift in the molecular weight of the protein will be observed.

    • If necessary, unreacted small molecules can be removed by dialysis or size-exclusion chromatography.

Expected Results and Troubleshooting:

ObservationPossible CauseSuggested Solution
Low conjugation efficiencyInsufficient molar excess of the azideIncrease the molar excess of 4-Azidooxane-4-carboxylic acid.
Short incubation timeIncrease the incubation time or perform the reaction at a slightly elevated temperature (e.g., 37 °C) if the biomolecule is stable.
Protein precipitationHigh concentration of DMSOEnsure the final DMSO concentration is below 5%.
Protein instability under reaction conditionsScreen different buffers and pH values to optimize protein stability.

Conclusion and Future Directions

Derivatives of this compound represent a valuable class of building blocks for click chemistry applications. The straightforward conversion of the mesylate to an azide, coupled with the beneficial properties of the oxetane ring, provides a powerful tool for researchers in drug discovery and chemical biology. The protocols detailed herein offer a robust starting point for the synthesis and application of these novel reagents. Future work may involve the development of a wider range of functionalized oxetane derivatives to expand the click chemistry toolbox and enable the synthesis of increasingly complex and potent therapeutic agents.

References

  • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

  • Wipf, P., & Space, B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

  • Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • van der Veld, P. J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

  • Umeda, R., et al. (2019). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. Royal Society of Chemistry. [Link]

  • Bull, J. A., & Floyd, R. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Fallan, C., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • Carreira, E. M., et al. (2008). Spirocyclic oxetanes: synthesis and properties. PubMed. [Link]

  • Umeda, R., et al. (2019). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Royal Society of Chemistry. [Link]

  • Carreira, E. M., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]

  • Coote, S. C., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Royal Society of Chemistry. [Link]

  • Oreate AI. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. [Link]

  • Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

  • PubChem. This compound. PubChem. [Link]

  • Al-Targum, A. M., et al. (2015). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PubMed Central. [Link]

  • Lab Manager. (2025). Innovative Click Chemistry Method Revolutionizes Drug Development. Lab Manager. [Link]

  • Radi, M., et al. (2011). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. [Link]

  • Lesyk, R., et al. (2023). Click chemistry in the synthesis of antibody-drug conjugates. PubMed. [Link]

  • Science of Synthesis. Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Thieme. [Link]

  • Patel, D. R., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]

  • Li, Y., et al. (2024). Anticancer Tetranuclear Cu(I) Complex Catalyzes a Click Reaction to Synthesize a Chemotherapeutic Agent in situ to Achieve Targeted Dual-Agent Combination Therapy for Cancer. PubMed. [Link]

  • Tselinskii, I. V., et al. (2010). Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. ResearchGate. [Link]

  • Sharma, R., et al. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. PubMed Central. [Link]

  • Constantinou-Kokotou, V., et al. (2008). New acridone-4-carboxylic acid derivatives as potential inhibitors of hepatitis C virus infection. PubMed. [Link]

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Stereoselective Synthesis of 4-Substituted Oxane-4-Carboxylic Acids: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Prepared by a Senior Application Scientist

Abstract

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and metabolic stability. Specifically, the 4-substituted oxane-4-carboxylic acid motif presents a unique three-dimensional structure that can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a pathway to modulate solubility, polarity, and metabolic fate.[1][2] The primary synthetic challenge lies in the stereoselective construction of the C4-quaternary stereocenter. This guide provides an in-depth analysis of modern synthetic strategies to access these valuable building blocks, complete with a detailed experimental protocol for an organocatalytic cascade reaction, troubleshooting insights, and a discussion of the underlying mechanistic principles that govern stereochemical outcomes.

Introduction: The Strategic Value of 4,4-Disubstituted Oxanes

In the landscape of drug design, the precise control of molecular architecture is paramount. Saturated heterocycles are fundamental components of many approved drugs, and the oxane ring, in particular, has gained prominence as a versatile design element. When substituted at the 4-position with both a carboxylic acid (or its synthetic equivalent) and another variable group, the resulting scaffold creates a spirocyclic-like quaternary center that projects vectors into distinct regions of three-dimensional space. This has profound implications for molecular recognition and binding affinity.

The core challenge, however, is accessing these structures with high stereocontrol. The creation of a quaternary stereocenter is inherently difficult due to steric hindrance. This guide outlines several key catalytic and non-catalytic strategies that have been successfully applied to the synthesis of highly substituted oxanes and can be adapted for the specific construction of 4-substituted oxane-4-carboxylic acids.

Key Synthetic Strategies

The assembly of the 4,4-disubstituted oxane core can be approached through several distinct synthetic disconnections. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

G target 4-Substituted Oxane-4-Carboxylic Acid strategy1 Organocatalytic Cascade target->strategy1 [A] strategy2 Intramolecular Etherification target->strategy2 [B] strategy3 Metal-Catalyzed Cycloisomerization target->strategy3 [C] strategy4 Dearomative Spirocyclization target->strategy4 [D]

Caption: Key synthetic disconnections for 4-substituted oxane-4-carboxylic acids.

Strategy [A]: Organocatalytic Cascade Reactions

This is one of the most powerful methods for constructing highly functionalized heterocyclic systems in a single pot with excellent stereocontrol. A sequence involving a Michael addition, a Henry (nitro-aldol) reaction, and a final intramolecular ketalization can assemble the oxane ring while creating multiple contiguous stereocenters.[3] The use of chiral hydrogen-bonding catalysts, such as squaramides or thioureas, is crucial for inducing high enantioselectivity.[3][4]

Strategy [B]: Intramolecular Etherification

Classic yet effective, this strategy involves the cyclization of a pre-functionalized acyclic precursor. A common approach is the oxa-Michael addition, where an alcohol nucleophile attacks an activated alkene intramolecularly. The stereochemistry of the final product is dictated by the stereocenters established in the acyclic precursor prior to cyclization. The challenge is therefore transferred to the stereoselective synthesis of the open-chain diol or hydroxy-ester.

Strategy [C]: Metal-Catalyzed Cycloisomerization

Transition metals, particularly ruthenium, can catalyze the cycloisomerization of en-ynes or related unsaturated alcohols to form dihydropyran rings.[5][6] These intermediates can then be further elaborated through reactions like hydroboration-oxidation to install the desired functionality at the 4-position and stereoselectively reduce the double bond to afford the final oxane product.[6]

Strategy [D]: Dearomative Spirocyclization

For targets where the second C4 substituent is part of another ring system, dearomative spirocyclization offers an elegant entry. This involves the intramolecular nucleophilic attack of a tethered oxygen onto an activated aromatic or heteroaromatic ring, effectively creating the spiro-oxane junction in a single step.[7] Palladium-catalyzed processes have shown particular promise in this area.[7]

Featured Protocol: Organocatalytic Synthesis of a Highly Functionalized Oxane

This protocol is adapted from established literature on the synthesis of highly functionalized tetrahydropyrans and serves as a robust starting point for accessing 4-substituted oxane-4-carboxylic acid precursors.[3] The method utilizes a chiral squaramide catalyst to orchestrate a Michael/Henry/Ketalization cascade.

Reaction Scheme

The reaction assembles the oxane core from three components: a β-keto ester (which serves as the latent carboxylic acid), a nitroalkene, and an ynal.

Caption: Organocatalytic cascade for substituted oxane synthesis.

Materials and Reagents
ReagentM.W.AmountMoles
Ethyl 2-methyl-3-oxobutanoate144.1757.7 mg0.40 mmol
(E)-β-Nitrostyrene149.1565.6 mg0.44 mmol
3-Phenylpropiolaldehyde130.1457.3 mg0.44 mmol
Chiral Squaramide Catalyst*~80016.0 mg0.02 mmol
Dichloromethane (DCM), dry84.930.8 mL-
Ethyl Acetate (for chromatography)---
Hexanes (for chromatography)---

Note: A variety of cinchona alkaloid-derived squaramide or thiourea catalysts can be used. Catalyst selection may require screening.

Step-by-Step Protocol
  • Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add the chiral squaramide catalyst (16.0 mg, 0.02 mmol, 5 mol%).

  • Reagent Addition: Add the β-keto ester (57.7 mg, 0.40 mmol, 1.0 equiv.), the nitroalkene (65.6 mg, 0.44 mmol, 1.1 equiv.), and the ynal (57.3 mg, 0.44 mmol, 1.1 equiv.).

  • Solvent and Reaction Initiation: Add dry dichloromethane (0.8 mL) to achieve a 0.5 M concentration with respect to the limiting reagent. Seal the vial and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc) to isolate the product. The major diastereomer is typically well-separated.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.

Proposed Catalytic Cycle

The stereochemical outcome is rationalized by a dual-activation mechanism wherein the squaramide catalyst activates both the nucleophile and the electrophile through hydrogen bonding.

G Proposed Catalytic Cycle catalyst Chiral Catalyst (Cat) complex1 [Cat • Keto Ester] Complex (Enolate Formation) catalyst->complex1 ketoester β-Keto Ester ketoester->complex1 nitroalkene Nitroalkene complex2 Dual H-Bonding Transition State nitroalkene->complex2 Michael Addition (Face-selective) ynal Ynal henry_adduct Henry Adduct ynal->henry_adduct Henry Reaction complex1->complex2 michael_adduct Michael Adduct complex2->michael_adduct michael_adduct->henry_adduct hemiketal Cyclized Hemiketal henry_adduct->hemiketal Intramolecular Ketalization product Oxane Product hemiketal->product product->catalyst Catalyst Regeneration

Caption: The catalyst activates the β-keto ester and nitroalkene simultaneously.

Expected Results & Substrate Scope

Based on analogous systems reported in the literature, this organocatalytic approach is expected to deliver highly functionalized oxanes with excellent stereocontrol.[3] The table below summarizes typical results for this type of transformation, demonstrating its robustness across various substrates.

EntryR¹ (Keto Ester)R² (Nitroalkene)R³ (Ynal)Yield (%)dree (%)
1MePhPh80>20:199
2Me4-Cl-PhPh75>20:198
3Me2-MeO-PhPh803:199
4OMePhPh604:199
5OtBuPhPh342:198

Data adapted from related literature for illustrative purposes.[3] Yields are for isolated, recrystallized material. Diastereomeric ratio (dr) and enantiomeric excess (ee) determined by ¹H NMR and chiral HPLC, respectively.

Best Practices and Troubleshooting

  • Causality of Reagent Purity: The success of this cascade reaction is highly dependent on the purity of the starting materials and the dryness of the solvent. The ynal component can be prone to polymerization or oxidation; it is best to use freshly prepared or purified material. Water can interfere with the catalyst's hydrogen-bonding network, leading to lower yields and stereoselectivity.

  • Catalyst Choice: If enantioselectivity is low, screening different chiral organocatalysts is the first step. Pseudo-enantiomeric catalysts derived from quinine vs. quinidine can often provide access to the opposite product enantiomer.

  • Solvent Effects: While dichloromethane is a common choice, other non-polar, aprotic solvents like toluene or chloroform may offer improved results for certain substrates. Polar coordinating solvents (e.g., THF, acetonitrile) should be avoided as they can disrupt the catalyst's mechanism.

  • Troubleshooting Low Yields: If the reaction stalls or yields are low, consider adding molecular sieves to ensure anhydrous conditions. A slight excess (up to 1.5 equivalents) of the nitroalkene and ynal can sometimes drive the reaction to completion.

  • Diastereomer Separation: The major diastereomer is often crystalline and can be purified by recrystallization, which can also enhance the enantiomeric excess of the final material. If separation by column chromatography is difficult, derivatization of the product alcohol or ester may alter its polarity enough to facilitate separation.

Conclusion

The stereoselective synthesis of 4-substituted oxane-4-carboxylic acids represents a significant, albeit challenging, objective for medicinal chemists. Modern catalytic methods, particularly asymmetric organocatalysis, provide a powerful and direct route to these complex scaffolds from simple precursors. The cascade strategy detailed herein exemplifies how multiple bonds and stereocenters can be formed in a single, highly efficient operation. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can unlock access to novel chemical matter and accelerate the drug discovery process.

References

  • Krishtal, A., et al. (2017). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. National Institutes of Health. [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Reddy, K. S., et al. (2009). Microwave-assisted synthesis of substituted tetrahydropyrans catalyzed by ZrCl4 and its application in the asymmetric synthesis of exo- and endo-brevicomin. The Journal of Organic Chemistry, 74(15), 5758-61. [Link]

  • Vila, C., et al. (2012). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Angewandte Chemie International Edition, 51(23), 5729-5732. [Link]

  • Wang, Y., et al. (2024). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications, 15(1), 1234. [Link]

  • Al-Mokadem, A., et al. (2021). Enantioselective Synthesis and Profiling of Potent, Nonlinear Analogues of Antimalarial Tetraoxanes E209 and N205. ACS Medicinal Chemistry Letters, 12(4), 584-591. [Link]

  • Not available.
  • Wang, W., et al. (2019). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters, 21(17), 6940-6944. [Link]

  • Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422-5. [Link]

  • Not available.
  • Miao, M., et al. (2015). Asymmetric Synthesis of Spiro[chroman-3,3'-pyrazol] Scaffolds with an All-carbon Quaternary Stereocenter via a oxa-Michael-Michael Cascade Strategy with Bifunctional Amine-thiourea Organocatalysts. Advanced Synthesis & Catalysis, 357(13), 2831-2838. [Link]

  • Xu, F., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyran DPP-4 Inhibitor. Organic Letters, 16(20), 5422-5425. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Stark, M., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 2496-2549. [Link]

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Application and Protocol Guide for High-Throughput Screening of 4-Methanesulfonyloxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Oxane Derivative

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a paramount objective. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of vast compound libraries against specific biological targets.[1] This guide focuses on a novel synthetic compound, 4-Methanesulfonyloxane-4-carboxylic acid, a unique molecule featuring a privileged oxane (tetrahydropyran) scaffold.[2] The oxane ring is a common motif in numerous natural products and approved drugs, valued for its favorable pharmacokinetic properties. The presence of a carboxylic acid group suggests a potential for direct interaction with the active sites of various enzymes, particularly metalloproteinases, where this group can act as a zinc-binding moiety.[3]

This document provides a comprehensive framework for designing and executing high-throughput screening assays involving this compound. We will explore its potential as an inhibitor of a therapeutically relevant enzyme, detailing the rationale behind assay selection, providing step-by-step protocols, and outlining robust data analysis and hit validation strategies.

Compound Profile: this compound

While "this compound" is a novel descriptor, its nomenclature suggests a specific chemical structure. For the purposes of this guide, we will consider it to be 4-((methylsulfonyl)oxy)oxane-4-carboxylic acid. This structure features a tetrahydropyran ring with a carboxylic acid and a methanesulfonyloxy group attached to the same quaternary carbon atom (C4).

PropertyEstimated ValueSource/Rationale
Molecular FormulaC7H12O6SDeduced from name
Molecular Weight224.23 g/mol Calculated from formula
XLogP3-0.5Estimated based on similar structures on PubChem
Hydrogen Bond Donor Count1From the carboxylic acid group
Hydrogen Bond Acceptor Count6From the ether, sulfonyl, and carboxyl oxygens

Based on its structural features, particularly the carboxylic acid, a plausible hypothesis is that this compound may exhibit inhibitory activity against metalloenzymes. For this application note, we will focus on its potential as an inhibitor of a Matrix Metalloproteinase (MMP), a class of zinc-dependent endopeptidases implicated in cancer metastasis and inflammatory diseases.

Principle of the HTS Assay: A Fluorescence-Based Approach

To screen for inhibitors of MMPs, a fluorescence resonance energy transfer (FRET) assay is a robust and widely used method in HTS.[4] This assay utilizes a peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. Putative inhibitors will prevent this cleavage, thus keeping the fluorescence signal low.

Experimental Workflow and Protocols

Overall HTS Workflow

The screening process follows a logical progression from primary screening to hit confirmation and detailed characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action A Compound Library Plating (incl. This compound) B Addition of MMP Enzyme A->B C Addition of FRET Substrate B->C D Incubation C->D E Fluorescence Reading (Endpoint or Kinetic) D->E F Re-testing of Primary Hits E->F Identify 'Hits' G Dose-Response (IC50) Determination F->G H Counter-Screen/Selectivity Profiling G->H I Enzyme Kinetics Studies H->I Confirmed Hits J Orthogonal Assays (e.g., DSF, SPR) I->J

Caption: High-throughput screening workflow for identifying and characterizing MMP inhibitors.

Detailed Protocol: Primary HTS Assay

Objective: To identify compounds that inhibit the activity of a chosen MMP (e.g., MMP-9) from a larger library containing this compound.

Materials:

  • Assay Plates: 384-well, black, flat-bottom plates

  • Enzyme: Recombinant human MMP-9

  • Substrate: FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35

  • Positive Control: A known MMP inhibitor (e.g., Batimastat)

  • Negative Control: DMSO

  • Test Compound: this compound and other library compounds dissolved in DMSO.

  • Instrumentation: Automated liquid handler, multi-mode plate reader with fluorescence detection.

Step-by-Step Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 100 nL of compound solutions (typically 10 mM in DMSO) into the wells of a 384-well assay plate.

    • For controls, dispense 100 nL of DMSO (negative control) and 100 nL of Batimastat (positive control) into designated wells. This results in a final compound concentration of 10 µM in a 10 µL final assay volume.

  • Enzyme Addition:

    • Prepare a working solution of MMP-9 in cold assay buffer at a 2X final concentration (e.g., 2 nM for a final concentration of 1 nM).

    • Dispense 5 µL of the enzyme solution into each well of the assay plate containing the compounds and controls.

    • Mix by gentle shaking or centrifugation (e.g., 1 minute at 1000 rpm).

  • Pre-incubation:

    • Incubate the plate at room temperature for 30 minutes. This allows the compounds to interact with the enzyme before the substrate is introduced.

  • Initiation of Reaction:

    • Prepare a working solution of the FRET substrate in assay buffer at a 2X final concentration (e.g., 4 µM for a final concentration of 2 µM).

    • Dispense 5 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a multi-mode plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 328 nm, Em: 393 nm).

    • Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time (e.g., 60 minutes) at room temperature.

Data Analysis and Interpretation

For the primary screen, the percentage of inhibition is calculated for each compound.

Formula for Percent Inhibition: % Inhibition = (1 - (RFU_compound - RFU_background) / (RFU_DMSO - RFU_background)) * 100

Where:

  • RFU_compound is the relative fluorescence unit from a well with a test compound.

  • RFU_DMSO is the average RFU from the negative control wells.

  • RFU_background is the average RFU from wells with no enzyme.

A common hit criterion is a percent inhibition value greater than three standard deviations from the mean of the negative controls.

Dose-Response and IC50 Determination

For compounds identified as hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

Protocol:

  • Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Perform the HTS assay as described above with the different concentrations of the compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical Dose-Response Data for this compound:

Concentration (µM)% Inhibition
10095.2
33.392.1
11.185.4
3.7070.3
1.2348.9
0.4125.6
0.1410.1
0.052.5
0.020.8
0.010.2

This data would then be used to calculate an IC50 value, which in this hypothetical case would be approximately 1.2 µM.

Ensuring Trustworthiness: Counter-Screens and Hit Validation

A critical aspect of any HTS campaign is to eliminate false positives. For the proposed MMP inhibition assay, several counter-screens are essential.

  • Fluorescence Interference Assay: Test the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths. Compounds that are fluorescent can create a false negative or positive signal.

  • Assay for Non-specific Inhibition: Run the assay in the presence of a high concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) to disrupt compound aggregation, a common cause of non-specific inhibition.

  • Orthogonal Assays: Confirm the inhibitory activity using a different assay format that does not rely on fluorescence, such as a colorimetric assay or label-free methods like Surface Plasmon Resonance (SPR).

Potential Signaling Pathway Involvement

MMPs play a crucial role in the degradation of the extracellular matrix (ECM), a process that is tightly regulated. Overactivity of MMPs is implicated in pathological processes like tumor invasion. An inhibitor like this compound could potentially block this pathway.

Signaling_Pathway GF Growth Factors (e.g., EGF, FGF) Receptor Tyrosine Kinase Receptor GF->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 (Transcription Factor) ERK->AP1 phosphorylates & activates MMP9_Gene MMP-9 Gene AP1->MMP9_Gene induces transcription MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA Pro_MMP9 Pro-MMP-9 (Inactive) MMP9_mRNA->Pro_MMP9 translation Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 proteolytic activation Degradation ECM Degradation Active_MMP9->Degradation catalyzes ECM Extracellular Matrix (ECM) ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Inhibitor 4-Methanesulfonyloxane- 4-carboxylic acid Inhibitor->Active_MMP9 inhibits

Caption: A simplified signaling pathway leading to MMP-9 activation and its inhibition.

Conclusion

This compound represents a novel chemical entity with potential therapeutic applications. The protocols and strategies outlined in this guide provide a robust starting point for its evaluation in a high-throughput screening context. By employing a validated FRET-based assay, followed by rigorous data analysis and hit confirmation, researchers can effectively determine the inhibitory potential of this compound and pave the way for further preclinical development.

References

  • Blay, V., et al. (2020). "High-Throughput Screening: today's biochemical and cell-based approaches." Drug Discovery Today, 25(10), 1847-1862. Available at: [Link]

  • BMG LABTECH. (2019). "High-throughput screening (HTS)." Available at: [Link]

  • Chen, L., et al. (2020). "Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals." International Journal of Molecular Sciences, 21(18), 6613. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 165763093, 4-(3-Methanesulfonylphenyl)oxane-4-carboxylic acid." PubChem. Available at: [Link]

  • Shukla, S., et al. (2019). "Large-scale High-throughput Screening Revealed 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate as Novel Template for Antibacterial Agents." Medicinal Chemistry, 16(5), 659-670. Available at: [Link]

  • Patel, D. B., & Patel, H. D. (2017). "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review." Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

Sources

Application Notes and Protocols for 4-Methanesulfonyloxane-4-carboxylic acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential applications of 4-Methanesulfonyloxane-4-carboxylic acid in polymer chemistry. While this monomer is not extensively documented in existing literature, its unique bifunctional nature—possessing both a carboxylic acid and a highly effective methanesulfonyl leaving group on a stable tetrahydropyran (oxane) scaffold—presents intriguing possibilities for the synthesis of novel functional polymers. This guide explores two primary theoretical polymerization pathways: polyesterification via the carboxyl group and polycondensation involving the displacement of the methanesulfonyl group. Detailed, field-proven-style protocols are provided for these hypothetical reactions, grounded in established principles of polymer chemistry. The causality behind experimental choices is explained to provide a robust framework for researchers aiming to explore the utility of this promising monomer.

Introduction to this compound

This compound is a unique heterocyclic compound featuring a six-membered tetrahydropyran ring. Its structure is characterized by the presence of two key functional groups attached to the same carbon atom (C4): a carboxylic acid (-COOH) and a methanesulfonyloxy group (-OSO₂CH₃).

  • Carboxylic Acid Group: This functional group is a cornerstone of condensation polymerization, readily reacting with alcohols, amines, and other nucleophiles to form esters and amides, respectively.[1][2][3]

  • Methanesulfonyloxy (Mesylate) Group: The mesylate group is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting methanesulfonate anion.[4][5] Its reactivity is often harnessed in organic synthesis to activate hydroxyl groups.[6]

  • Tetrahydropyran (Oxane) Ring: The saturated oxane ring is a stable, non-strained heterocyclic moiety.[7][8] Unlike smaller cyclic ethers such as oxetanes, it is not prone to ring-opening polymerization under typical conditions.[9] This structural feature is expected to impart chemical resistance and specific conformational properties to a polymer backbone.

The colocation of these functional groups on a stable cyclic scaffold makes this compound a promising candidate for creating highly functionalized polyesters and other novel polymer architectures.

Proposed Polymerization Pathways

Based on the functional groups present in this compound, two primary polymerization routes are proposed. These pathways are theoretical and serve as a foundational guide for experimental exploration.

Pathway A: Polyesterification via the Carboxylic Acid Group

This approach utilizes the carboxylic acid functionality for a classic polycondensation reaction with a suitable diol co-monomer. In this scenario, the tetrahydropyran ring and the methanesulfonyl group are incorporated as pendant moieties on the polyester backbone. This would result in a polymer with a high density of functional groups that could be used for subsequent modifications.

Mechanism: The reaction proceeds via a standard Fischer esterification mechanism, typically catalyzed by a strong acid. The carboxylic acid is protonated, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol. Water is eliminated as a byproduct, and the reaction is driven to completion by its removal.[3][10]

Diagram of Proposed Polyesterification Workflow

polyesterification_workflow Monomer 4-Methanesulfonyloxane- 4-carboxylic acid + Diol Setup Reaction Setup: Inert Atmosphere (N2/Ar) Anhydrous Solvent (e.g., Toluene) Monomer->Setup Catalyst Add Catalyst (e.g., p-TsOH) Setup->Catalyst Reaction Heat to Reflux (e.g., 110-140 °C) with Dean-Stark Trap Catalyst->Reaction Monitoring Monitor Reaction (e.g., by titration of COOH groups) Reaction->Monitoring Purification Polymer Purification: Precipitation in non-solvent (e.g., Methanol) Monitoring->Purification Characterization Polymer Characterization (NMR, GPC, DSC, TGA) Purification->Characterization

Caption: Workflow for the proposed polyesterification of this compound.

Pathway B: Polycondensation via Nucleophilic Substitution of the Mesylate Group

This more novel approach leverages the high reactivity of the methanesulfonyl group as a leaving group. In this proposed pathway, the carboxylic acid would first be protected or converted to a less reactive form (e.g., an ester) to prevent side reactions. The monomer would then be reacted with a dinucleophile, such as a diol or a diamine. The nucleophilic attack would displace the mesylate group, forming an ether or amine linkage and incorporating the tetrahydropyran ring into the polymer backbone.

Mechanism: This reaction would proceed via a series of Sₙ2 reactions. The hydroxyl or amine groups of the co-monomer would act as nucleophiles, attacking the carbon atom bearing the mesylate group. The methanesulfonate anion is displaced, and a new carbon-oxygen or carbon-nitrogen bond is formed. This type of polymerization, forming poly(sulfonate ester)s, has been explored using other monomers.[11][12]

Diagram of Proposed Polyether Synthesis Pathway

polyether_synthesis_pathway cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_workup Work-up and Purification Monomer_Start 4-Methanesulfonyloxane- 4-carboxylic acid Protection Esterification (Protection) (e.g., with Methanol, H+) Monomer_Start->Protection Protected_Monomer Methyl 4-Methanesulfonyloxane- 4-carboxylate Protection->Protected_Monomer Reaction_Mix Combine Protected Monomer and Activated Co-monomer in Anhydrous Solvent (e.g., THF) Protected_Monomer->Reaction_Mix Co_Monomer Co-monomer (Diol) + Base (e.g., NaH) Co_Monomer->Reaction_Mix Polymerization_Step Heat to Reaction Temp. (e.g., 60-80 °C) Reaction_Mix->Polymerization_Step Polymer_Product Crude Polymer Solution Polymerization_Step->Polymer_Product Quench Quench Reaction Polymer_Product->Quench Precipitate Precipitate Polymer in Non-Solvent Quench->Precipitate Purified_Polymer Purified Polyether Precipitate->Purified_Polymer

Caption: Proposed reaction scheme for polyether synthesis via mesylate displacement.

Experimental Protocols

The following protocols are theoretical and should be adapted based on experimental observations. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of a Polyester via Polycondensation (Pathway A)

Objective: To synthesize a polyester from this compound and a diol (e.g., 1,6-hexanediol).

Materials:

  • This compound

  • 1,6-hexanediol (or other suitable diol)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable catalyst

  • Anhydrous toluene

  • Methanol (for precipitation)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, condenser, and nitrogen inlet.

Procedure:

  • Reaction Setup: In the three-neck flask, combine equimolar amounts of this compound and 1,6-hexanediol. Add anhydrous toluene to achieve a monomer concentration of approximately 1 M.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a positive nitrogen pressure throughout the reaction.

  • Catalyst Addition: Add the catalyst (p-TsOH, ~1-2 mol% relative to the carboxylic acid monomer).

  • Polycondensation: Heat the reaction mixture to reflux (approximately 110-120°C for toluene). Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the polymerization by observing the amount of water collected. The reaction is considered complete when water evolution ceases.

  • Polymer Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.

Characterization:

  • Structure: ¹H and ¹³C NMR spectroscopy to confirm the polyester structure.

  • Molecular Weight: Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.

Protocol 2: Synthesis of a Polyether via Mesylate Displacement (Pathway B)

Objective: To synthesize a polyether by reacting the methyl ester of this compound with a diol.

Part 1: Esterification of the Monomer

  • Dissolve this compound in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for 4-6 hours.

  • Neutralize the acid, remove the methanol under reduced pressure, and extract the methyl ester. Purify by column chromatography.

Part 2: Polyether Synthesis Materials:

  • Methyl 4-Methanesulfonyloxane-4-carboxylate (from Part 1)

  • 1,6-hexanediol (or other diol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for quenching and precipitation)

  • Schlenk line and glassware dried in an oven.

Procedure:

  • Alkoxide Formation: In a Schlenk flask under an inert atmosphere, add the diol and anhydrous THF. Cool the solution in an ice bath and add NaH portion-wise (2.1 equivalents relative to the diol). Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the formation of the dialkoxide.

  • Monomer Addition: Slowly add a solution of the protected monomer (equimolar to the diol) in anhydrous THF to the dialkoxide solution at 0°C.

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C. Stir for 12-24 hours.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of methanol to destroy any unreacted NaH.

  • Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into cold water or methanol. Collect the solid by filtration, wash thoroughly, and dry under vacuum.

Data Presentation and Expected Outcomes

The following tables summarize the expected parameters for the proposed polymerization reactions.

Table 1: Reaction Parameters for Proposed Polymerizations

ParameterPathway A: PolyesterificationPathway B: Polyether Synthesis
Co-monomer Diol (e.g., 1,6-hexanediol)Diol (e.g., 1,6-hexanediol)
Catalyst/Reagent p-TsOHNaH
Solvent TolueneTHF
Temperature 110-140 °C60-80 °C
Byproduct WaterSodium Methanesulfonate

Table 2: Anticipated Polymer Properties

PropertyPolymer from Pathway APolymer from Pathway B
Backbone Structure PolyesterPolyether
Pendant Groups Tetrahydropyran, MesylateEster (from protected carboxyl)
Potential Applications Functional coatings, adhesives, platforms for post-polymerization modificationNovel biodegradable materials, drug delivery matrices

Conclusion and Future Outlook

This compound stands as a monomer with significant, albeit unexplored, potential in polymer chemistry. The theoretical pathways detailed in this guide provide a robust starting point for the synthesis of novel functional polyesters and polyethers. The presence of the stable oxane ring and the versatile functional groups suggest that polymers derived from this monomer could find applications in advanced materials, specialty chemicals, and biomedical fields. Further research is warranted to validate these proposed protocols and to fully characterize the properties of the resulting polymers.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methanesulfonyloxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methanesulfonyloxane-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning low reaction yields. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently optimize your experimental outcomes.

Introduction to the Synthetic Challenge

The synthesis of this compound is a nuanced process that, while based on fundamental organic transformations, presents several opportunities for yield loss. The molecule's structure, featuring a tertiary alcohol, a carboxylic acid, and the oxane ring, necessitates a strategic approach to functional group manipulation. A common and logical synthetic route involves a three-step process:

  • Protection of the Carboxylic Acid: The carboxylic acid is first protected as an ester (e.g., a methyl ester) to prevent it from interfering with the subsequent mesylation step.

  • Mesylation of the Tertiary Alcohol: The hydroxyl group is converted to a mesylate, which is an excellent leaving group, using methanesulfonyl chloride.

  • Deprotection of the Carboxylic Acid: The ester is hydrolyzed to reveal the final carboxylic acid product.

This guide is structured to address potential issues at each of these critical stages.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_step1 Protection cluster_step2 Functionalization cluster_step3 Deprotection Start 4-Hydroxyoxane-4-carboxylic Acid Intermediate1 Methyl 4-hydroxyoxane-4-carboxylate Start->Intermediate1 Step 1: Esterification Step1_reagents MeOH, H₂SO₄ (cat.) Step2_reagents MsCl, Et₃N, DCM Intermediate2 Methyl 4-methanesulfonyloxane-4-carboxylate Intermediate1->Intermediate2 Step 2: Mesylation Step3_reagents 1. LiOH, THF/H₂O 2. H₃O⁺ FinalProduct This compound Intermediate2->FinalProduct Step 3: Hydrolysis

Caption: Proposed three-step synthesis of this compound.

Troubleshooting Guide: Addressing Low Yields

This section is organized by the synthetic step and addresses specific problems you may encounter.

Step 1: Esterification of 4-Hydroxyoxane-4-carboxylic Acid

The initial protection of the carboxylic acid via Fischer esterification is a reversible reaction, and achieving high yields depends on pushing the equilibrium towards the product.[1][2]

Problem: Low yield of Methyl 4-hydroxyoxane-4-carboxylate, with starting material present in the crude product.

Potential Cause Underlying Rationale Suggested Solution & Protocol
Incomplete Reaction (Equilibrium not Favoring Product) Fischer esterification is an equilibrium process where water is a byproduct.[1][3] The presence of water can drive the reaction backward (hydrolysis), preventing complete conversion of the carboxylic acid to the ester.[4][5]Drive the Equilibrium Forward: 1. Use Excess Alcohol: Employ methanol as the solvent to use it in large excess, shifting the equilibrium according to Le Châtelier's principle.[3][6] 2. Remove Water: If using a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms.[6][7]
Insufficient Catalyst Activity The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[1][3] An old or insufficient amount of catalyst will result in a slow or incomplete reaction.Optimize Catalyst: 1. Use Fresh Catalyst: Ensure your sulfuric acid or p-toluenesulfonic acid is fresh. 2. Increase Catalyst Loading: If the reaction is sluggish, consider a modest increase in the catalyst amount (e.g., from 1-2 mol% to 5 mol%).
Steric Hindrance The carboxylic acid at a quaternary center might exhibit some steric hindrance, slowing down the reaction rate compared to unhindered carboxylic acids.Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If it stalls, consider extending the reflux time.[8]
Product Hydrolysis During Workup The ester product can be hydrolyzed back to the carboxylic acid under acidic or basic aqueous conditions during the workup.[4][5] This is a common and often overlooked source of yield loss.Implement a Careful Workup Protocol: 1. Neutralize with Weak Base: After the reaction, neutralize the acid catalyst with a cold, saturated solution of sodium bicarbonate, not a strong base like NaOH, to minimize base-catalyzed hydrolysis.[4] 2. Minimize Contact Time: Perform aqueous washes quickly and efficiently. 3. Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to help remove water.[4] 4. Thorough Drying: Use an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove all traces of water from the organic layer before solvent evaporation.[4]

Detailed Protocol: Fischer Esterification

  • To a solution of 4-hydroxyoxane-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a cold, saturated aqueous solution of NaHCO₃, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 4-hydroxyoxane-4-carboxylate.

Step 2: Mesylation of Methyl 4-hydroxyoxane-4-carboxylate

The conversion of the tertiary alcohol to a mesylate is a critical step. Tertiary alcohols can be less reactive and more prone to side reactions like elimination under certain conditions.[9][10]

Problem: Low yield of Methyl 4-methanesulfonyloxane-4-carboxylate, with the presence of elimination byproducts.

Potential Cause Underlying Rationale Suggested Solution & Protocol
Incomplete Reaction The tertiary alcohol may be sterically hindered, leading to a slower reaction with methanesulfonyl chloride (MsCl).[9] Insufficient base can also lead to the accumulation of HCl, which can protonate the starting alcohol, deactivating it.Optimize Reaction Conditions: 1. Ensure Anhydrous Conditions: Water will react with MsCl and quench the reaction. Use anhydrous solvents and reagents. 2. Use Sufficient Base: At least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or pyridine is required to neutralize the HCl byproduct.[11] Using a slight excess (1.2-1.5 eq) is common.[12] 3. Monitor Reaction Progress: Follow the reaction by TLC. If it is slow, allow it to proceed for a longer time at 0 °C or let it slowly warm to room temperature.[12]
Elimination Side Reaction (E1 or E2) The mesylate is an excellent leaving group.[13][14] In the presence of a base, especially at elevated temperatures, an E2 elimination can occur to form an alkene. If the reaction conditions allow for the formation of a carbocation (unlikely with MsCl but possible with other sulfonating agents), an E1 elimination could also occur.[9]Favor Substitution over Elimination: 1. Low Temperature: Perform the reaction at low temperatures (0 °C to -10 °C) to disfavor the higher activation energy elimination pathway.[15] 2. Choice of Base: Use a non-nucleophilic, sterically hindered base if elimination is a significant issue. However, for mesylation, triethylamine is generally suitable. 3. Slow Addition of MsCl: Add the methanesulfonyl chloride dropwise to the solution of the alcohol and base to maintain a low concentration of the reactive sulfene intermediate (in the case of mesylation mechanism) and minimize side reactions.[9]
Formation of Alkyl Chloride The chloride ion generated from the reaction of MsCl can act as a nucleophile and displace the mesylate in situ, leading to the formation of an alkyl chloride byproduct.[11]Use Methanesulfonic Anhydride: If the formation of the alkyl chloride is a persistent issue, consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride. This reagent does not produce chloride ions as a byproduct.[11]

Detailed Protocol: Mesylation of a Tertiary Alcohol

  • Dissolve methyl 4-hydroxyoxane-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with cold water.

  • Separate the organic layer and wash sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be used promptly in the next step due to the potential instability of mesylates.

Step 3: Hydrolysis of Methyl 4-methanesulfonyloxane-4-carboxylate

The final step is the deprotection of the methyl ester to yield the carboxylic acid. The choice between acidic and basic hydrolysis is important for maximizing yield and purity.

Problem: Low yield of this compound after hydrolysis.

Potential Cause Underlying Rationale Suggested Solution & Protocol
Incomplete Hydrolysis (Acid-Catalyzed) Acid-catalyzed hydrolysis is a reversible reaction, similar to Fischer esterification.[5][16] If the reaction does not reach completion, you will have a mixture of the ester and the carboxylic acid, which can be difficult to separate.Use Base-Catalyzed Hydrolysis (Saponification): Saponification, the hydrolysis of an ester with a strong base like LiOH or NaOH, is effectively irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt.[17] This drives the reaction to completion.[5]
Product Loss During Workup The final product is a carboxylic acid, which will be deprotonated and soluble in a basic aqueous solution as the carboxylate salt. If the acidification step is incomplete, the product will remain in the aqueous layer during extraction.Ensure Complete Protonation Before Extraction: 1. Cool the Solution: Before acidification, cool the reaction mixture in an ice bath to minimize any potential decomposition. 2. Acidify to Low pH: After saponification, carefully add a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), ensuring the carboxylate is fully protonated to the carboxylic acid.[17] 3. Extract Thoroughly: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM) to ensure complete recovery of the product.
Degradation of the Product The mesylate group is a good leaving group. Under harsh acidic or basic conditions, especially with heating, there is a risk of intramolecular reactions or decomposition.Use Mild Hydrolysis Conditions: 1. Base-Catalyzed: Use a base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.[18] This is generally milder than refluxing with NaOH or KOH. 2. Monitor the Reaction: Follow the disappearance of the starting ester by TLC to avoid unnecessarily long reaction times.

Detailed Protocol: Ester Hydrolysis (Saponification)

  • Dissolve the crude methyl 4-methanesulfonyloxane-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Frequently Asked Questions (FAQs)

Q1: My starting material, 4-hydroxyoxane-4-carboxylic acid, is not commercially available. How can I synthesize it?

A1: A potential route to 4-hydroxyoxane-4-carboxylic acid is through the catalytic hydrogenation of a suitable precursor like 4-hydroxybenzoic acid, followed by separation of the desired cyclohexanone-4-carboxylic acid intermediate, though this is a multi-step process itself.[18] Alternatively, other synthetic strategies starting from more readily available materials may need to be explored and optimized.

Q2: I see an unexpected byproduct in my mesylation reaction. What could it be?

A2: Besides the elimination product, another possibility is the formation of a dimeric ether if the starting alcohol acts as a nucleophile and displaces the mesylate of another molecule. This is less likely with a tertiary alcohol due to steric hindrance but can occur if the reaction is heated or run for an extended period.

Q3: How can I purify the final product, this compound?

A3: As a carboxylic acid, the final product should be amenable to purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography. If using chromatography, a mobile phase containing a small amount of acetic acid (e.g., 0.5-1%) can help to reduce tailing of the carboxylic acid on the silica gel.

Q4: Is the mesylate intermediate stable?

A4: Mesylates, especially those derived from secondary and tertiary alcohols, can be unstable and should generally be used in the subsequent reaction step as soon as possible.[15] They are sensitive to nucleophiles and can degrade upon prolonged storage or during purification on silica gel. It is often advisable to carry the crude mesylate forward into the hydrolysis step.

Q5: Can I use a different protecting group for the carboxylic acid?

A5: Yes, other ester protecting groups like ethyl or benzyl esters can be used.[19][20] A benzyl ester is advantageous as it can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C), which might be beneficial if the final product is sensitive to acidic or basic hydrolysis conditions. However, this adds another step to the synthesis. A tert-butyl ester is another option, which can be removed under acidic conditions.[19]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield of Final Product AnalyzeCrude Analyze Crude Product of Each Step (TLC, LC-MS, NMR) Start->AnalyzeCrude IdentifyStep Identify Problematic Step AnalyzeCrude->IdentifyStep Step1_Low Step 1 (Esterification) Yield is Low IdentifyStep->Step1_Low Esterification Step2_Low Step 2 (Mesylation) Yield is Low IdentifyStep->Step2_Low Mesylation Step3_Low Step 3 (Hydrolysis) Yield is Low IdentifyStep->Step3_Low Hydrolysis Troubleshoot1 Incomplete Reaction? - Check equilibrium conditions - Check catalyst activity Product Loss? - Review workup procedure for hydrolysis Step1_Low->Troubleshoot1 Troubleshoot2 Incomplete Reaction? - Check for anhydrous conditions - Check base stoichiometry Side Products? - Check for elimination (alkene) - Check for alkyl chloride Step2_Low->Troubleshoot2 Troubleshoot3 Incomplete Reaction? - Use irreversible saponification Product Loss? - Ensure complete acidification before extraction Degradation? - Use milder conditions (LiOH, RT) Step3_Low->Troubleshoot3 Optimize Optimize Reaction Conditions Troubleshoot1->Optimize Troubleshoot2->Optimize Troubleshoot3->Optimize

Caption: A logical workflow for diagnosing and addressing low yields.

References

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  • BenchChem. (2025). Application Notes and Protocols for the Ester Hydrolysis of Methyl 4,4-difluorocyclohexanecarboxylate.
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  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

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  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros.
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  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. Retrieved from [Link]

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  • Quora. (2018, August 2). The esterification in a basic medium is not possible. Why?. Retrieved from [Link]

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  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 4-Methyloxolane-2-Carboxylic Acid.
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Technical Support Center: Optimization of Reaction Conditions for Derivatizing 4-Methanesulfonyloxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Methanesulfonyloxane-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique and reactive building block. Our goal is to provide you with practical, field-tested insights and troubleshooting strategies to help you navigate the specific challenges associated with this molecule and achieve optimal results in your synthesis endeavors.

The structure of this compound presents a dual challenge: the inherent reactivity of the carboxylic acid and the stability of the strained oxetane ring. The electron-withdrawing nature of the mesyl group can influence the reactivity of the adjacent carboxylic acid, while the oxetane moiety is susceptible to ring-opening under certain conditions, particularly strong acids[1]. Furthermore, recent studies have highlighted that oxetane-carboxylic acids can be intrinsically unstable, with a propensity to isomerize into lactones, especially when heated[2][3][4][5]. This guide is structured to address these specific challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: There are two main stability concerns you must be aware of:

  • Acid-Mediated Ring Opening: The oxetane ring is sensitive to strong acids. Attempts to use acid-catalyzed derivatization methods, such as Fischer esterification with catalytic sulfuric or hydrochloric acid, will likely lead to decomposition and the formation of unwanted byproducts through ring-opening[1].

  • Thermal Isomerization: Oxetane-carboxylic acids have been shown to be prone to isomerization into lactone byproducts, a reaction that can occur even during storage at room temperature or under slight heating[2][3][4]. This is a critical consideration for any reaction that requires elevated temperatures.

Q2: Which derivatization reactions are most suitable for this molecule?

A2: Given the stability constraints, reactions should be conducted under mild, preferably neutral or basic conditions. The two most common and suitable derivatization pathways are:

  • Amide Bond Formation (Amidation): This is typically the most reliable method. It involves activating the carboxylic acid in situ and reacting it with an amine. A wide variety of coupling reagents can be used under mild conditions[6][7].

  • Ester Formation (Esterification): This must be performed under non-acidic conditions. A common approach is alkylation of the carboxylate salt using an alkyl halide in the presence of a non-nucleophilic base[1].

Q3: How can I monitor the progress of my derivatization reaction?

A3: Several analytical techniques can be employed.

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative check. Staining with potassium permanganate can help visualize the starting material and product if they are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. It allows you to monitor the disappearance of your starting material (m/z 208.04) and the appearance of your product[8]. It can also identify potential byproducts like the lactone isomer or ring-opened species.

  • High-Performance Liquid Chromatography (HPLC): If your derivative contains a UV chromophore, HPLC with UV detection is a powerful tool for quantitative analysis[9]. For derivatives without a chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used[10].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Derivative

This is the most common issue and can stem from several root causes. Use the following decision tree to diagnose the problem.

G start Low / No Yield check_sm Is Starting Material (SM) Consumed? (Check by LC-MS) start->check_sm sm_gone SM Consumed, No Product Formed check_sm->sm_gone Yes sm_present SM Remains Unreacted check_sm->sm_present No cause1 Cause: Decomposition/ Isomerization sm_gone->cause1 cause2 Cause: Ineffective Activation or Reagents sm_present->cause2 cause3 Cause: Poor Nucleophile or Steric Hindrance sm_present->cause3 solution1 Solution: • Lower reaction temperature (0 °C to RT). • Check for acidic contaminants. • Confirm SM stability before use. cause1->solution1 solution2 Solution: • Use fresh, high-purity coupling reagents. • Increase equivalents of activating agent. • Screen different solvents for solubility. cause2->solution2 solution3 Solution: • Increase reaction time. • Use a stronger, non-hindered base (for esterification). • Consider a more potent coupling reagent. cause3->solution3

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Multiple Unexpected Spots/Peaks in Analytical Data (TLC, LC-MS)

Possible Cause A: Isomerization to Lactone

  • Diagnosis: You may observe a peak with the same mass as your starting material but a different retention time. This is a strong indicator of isomerization, a known issue with oxetane-carboxylic acids, especially under thermal stress[4][5].

  • Solution:

    • Reduce Temperature: Immediately lower your reaction temperature. Many amide couplings can proceed efficiently at 0 °C to room temperature. Avoid heating reactions above 40 °C unless absolutely necessary and all other options have been exhausted.

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent post-reaction isomerization.

    • Storage: Store the starting material in a cool, dark place, preferably at -20°C for long-term stability[11].

Possible Cause B: Oxetane Ring-Opening

  • Diagnosis: You will see peaks corresponding to the mass of your product plus water (M+18), or other adducts depending on the solvent and reagents used. This is characteristic of nucleophilic attack on the oxetane ring, often catalyzed by acid[1].

  • Solution:

    • Strict pH Control: Ensure all reagents and solvents are free from acidic impurities. If your reaction generates an acidic byproduct (e.g., HCl from an acid chloride), an appropriate scavenger base (like DIPEA or triethylamine) must be included in stoichiometric excess.

    • Aqueous Workup: During workup, use a mild base like saturated sodium bicarbonate solution instead of strong acids or bases to neutralize the reaction mixture.

Recommended Experimental Protocols

The following protocols provide robust starting points for optimization. Always begin with a small-scale reaction to establish the ideal conditions for your specific substrates.

Protocol 1: General Procedure for Amide Coupling

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, which is a common and effective choice for forming amide bonds[6][7].

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, 0.1 M concentration) at 0 °C, add the desired amine (1.1 eq).

  • Add a catalyst, such as 4-Dimethylaminopyridine (DMAP) (0.1 eq) or an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to suppress side reactions and reduce potential racemization[6].

  • Add EDC hydrochloride (1.5 eq) portion-wise to the mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Esterification via Alkylation

This protocol avoids acidic conditions by forming the carboxylate salt first, followed by reaction with an alkylating agent[1].

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent like DMF or acetonitrile (0.2 M concentration).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃) (1.5 eq) and stir for 15-30 minutes at room temperature to form the carboxylate salt.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 6-24 hours. Gentle heating (to ~40-50 °C) may be required for less reactive alkyl halides, but should be used with caution due to the risk of isomerization.

  • Monitor the reaction progress by LC-MS.

  • Once complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude ester by flash column chromatography.

Data Summary Tables

Table 1: Recommended Starting Conditions for Derivatization

ParameterAmide Coupling (EDC-based)Esterification (Alkylation)
Equivalents (Acid) 1.01.0
Equivalents (Amine/Alcohol) 1.1 - 1.5 (Amine)N/A
Coupling/Activating Agent EDC (1.5 eq), HOBt (1.2 eq)Alkyl Halide (1.2 eq)
Base DIPEA or Et₃N (2.0-3.0 eq)Cs₂CO₃ or DIPEA (1.5 eq)
Solvent Anhydrous DMF, CH₂Cl₂Anhydrous DMF, Acetonitrile
Temperature 0 °C to Room TemperatureRoom Temperature (up to 50 °C)
Typical Time 4 - 16 hours6 - 24 hours

Table 2: Analytical Monitoring Techniques

TechniqueApplicationProsCons
LC-MS Reaction monitoring, byproduct identificationHigh sensitivity, provides mass informationRequires specialized equipment
HPLC-UV Quantitative analysis of productExcellent for quantitation, robustRequires a UV-active chromophore in the product[12]
TLC Quick qualitative checksFast, inexpensiveLow resolution, not quantitative
¹H NMR Structural confirmation of final productProvides definitive structural informationNot suitable for real-time reaction monitoring

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathways versus the potential side reactions that this guide helps to mitigate.

reaction_pathways cluster_desired Desired Derivatization cluster_side Potential Side Reactions SM 4-Methanesulfonyloxane- 4-carboxylic Acid Amide Amide Derivative SM->Amide Amine, Coupling Agent (Mild Conditions) Ester Ester Derivative SM->Ester Alkyl Halide, Base (Mild Conditions) Lactone Lactone Isomer SM->Lactone Heat RingOpen Ring-Opened Product SM->RingOpen Strong Acid

Caption: Competing reaction pathways for the starting material.

References

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Benchchem. (n.d.). This compound.
  • Supelco. (n.d.).
  • PubChem. (n.d.). This compound (C7H12O5S).
  • Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence.
  • Chalyk, B., et al. (2022). Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Chalyk, B., et al. (n.d.). Unexpected isomerization of oxetane-carboxylic acids.
  • Semantic Scholar. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids.
  • Google Patents. (n.d.). CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method.
  • Ingalls, S. T., et al. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-76.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • NIH National Center for Biotechnology Information. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
  • Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry.
  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling.
  • Various Authors. (n.d.). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • BenchChem. (n.d.). Stability and degradation of 4-Ethenyloxane-4-carboxylic acid.
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Side product formation in the synthesis of substituted oxanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of substituted oxanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Oxanes, particularly tetrahydropyrans (THPs), are prevalent motifs in numerous biologically active natural products and pharmaceuticals.[1][2] However, their synthesis is often plagued by the formation of undesired side products, leading to challenges in yield, purity, and stereochemical control.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to optimize your synthetic routes.

Part 1: Troubleshooting Guide

This section is organized by common synthetic strategies used to construct the oxane ring. For each strategy, we address specific problems, their probable causes, and actionable solutions.

Prins Cyclization & Related Oxocarbenium Ion Cyclizations

The Prins cyclization, an acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol, is a powerful tool for forming tetrahydropyran rings.[3][4] However, its carbocationic intermediates can lead to a variety of side products.

Problem 1: Low Yield of the Desired Tetrahydropyran Product

  • Potential Cause A: Competing Elimination Pathway. The primary competitive side reaction is the elimination of a proton from the oxocarbenium ion intermediate before the cyclization is complete, leading to the formation of allylic alcohols.[5] This is particularly prevalent in the absence of a nucleophile to trap the cation.

    • Solution:

      • Lower the Reaction Temperature: Cyclization is often favored at lower temperatures, which can disfavor the elimination pathway that typically has a higher activation energy.[5][6][7]

      • Use Anhydrous Conditions: If water is not the intended nucleophile, its presence can facilitate proton loss. Ensure all reagents and solvents are rigorously dried.[5]

      • Catalyst Choice: Switch to a milder Lewis or Brønsted acid. Strong acids can promote elimination more readily. For instance, moving from TfOH to a less aggressive acid like TFA or a Lewis acid like TMSOTf might be beneficial.[5][6]

  • Potential Cause B: Incomplete Reaction. The reaction may not be reaching completion due to catalyst deactivation or insufficient reaction time.

    • Solution:

      • Monitor Reaction Progress: Use TLC, LC-MS, or GC-MS to track the consumption of starting materials.

      • Optimize Catalyst Loading & Time: Incrementally increase the reaction time or the catalyst loading. Some modern protocols use highly efficient catalysts like rhenium(VII) or Amberlyst-15 which may drive the reaction to completion more effectively.[4]

Problem 2: Formation of Diastereomeric Mixtures or Incorrect Stereoisomer

  • Potential Cause A: Poor Transition State Control. The stereochemical outcome of the Prins cyclization is determined by the chair-like transition state. Unfavorable steric interactions can lead to the formation of undesired diastereomers.[8] For example, an unfavorable 1,3-diaxial interaction can direct the reaction towards an alternative pathway.[9]

    • Solution:

      • Substrate Modification: Redesign the substrate to introduce bulky groups that enforce a specific transition state geometry, favoring the desired isomer.[6]

      • Solvent Polarity: The choice of solvent can influence the stability of the transition state. Apolar solvents have been shown to enhance 1,3-stereoinduction in some intramolecular allylations.[6][10]

      • Catalyst Control: The catalyst plays a critical role. For silyl-Prins cyclizations, switching the Lewis acid (e.g., from TiCl₄ to TMSOTf) can dramatically alter stereoselectivity.[6][11]

  • Potential Cause B: Thermodynamic vs. Kinetic Control. The observed product ratio may be a result of thermodynamic equilibration rather than kinetic control. For instance, in intramolecular oxa-Michael reactions, kinetic conditions (base-catalyzed) often yield trans-products, while thermodynamic conditions (acid-catalyzed) can favor the more stable cis-products.[1]

    • Solution:

      • Adjust Temperature and Time: Lower temperatures and shorter reaction times generally favor the kinetic product.[6] Conversely, allowing the reaction to stir longer at a higher temperature may facilitate equilibration to the thermodynamic product.

      • Change Catalyst System: Switch between acid and base catalysis if the mechanism allows, as this can fundamentally alter the reaction pathway and stereochemical outcome.[1]

Problem 3: Loss of Enantiomeric Purity (Racemization)

  • Potential Cause: Reversible 2-Oxonia-Cope Rearrangement. The oxocarbenium ion intermediate can undergo a reversible[6][6]-sigmatropic rearrangement, known as the 2-oxonia-Cope rearrangement. This process can scramble stereocenters, leading to a partial or complete loss of optical activity in the product.[3][8][12] This is especially problematic with substrates that form stabilized benzylic cations.[12]

    • Solution:

      • Use Milder Lewis Acids: Strong Lewis acids like BF₃·OEt₂ can promote this rearrangement. Switching to a milder acid, such as SnBr₄, has been shown to suppress this side reaction and minimize racemization.[12]

      • Substrate Design: Avoid substrates with electron-rich aromatic groups that can stabilize cationic intermediates and facilitate the rearrangement pathway.[8][12]

      • Introduce an Internal Nucleophile: A Mukaiyama aldol–Prins (MAP) cascade, which uses an internal nucleophile like an allylsilane to trap the oxocarbenium ion, can prevent the rearrangement by ensuring the intermediate is consumed rapidly.[12]

Intramolecular Williamson Ether Synthesis & Other Cycloetherifications

This classic method involves the Sₙ2 reaction of an alkoxide with an alkyl halide (or sulfonate) within the same molecule to form a cyclic ether.[13][14]

Problem 1: Formation of Elimination Byproducts (Alkenes)

  • Potential Cause: Competing E2 Elimination. The alkoxide is a strong base as well as a nucleophile. If the leaving group is on a secondary or tertiary carbon, E2 elimination can compete with or even dominate the desired Sₙ2 cyclization.[15][16][17]

    • Solution:

      • Substrate Design: Whenever possible, design the synthesis so the leaving group is on a primary carbon. This dramatically favors the Sₙ2 pathway.[15][17]

      • Choice of Base: Use a non-hindered base to generate the alkoxide. While a strong base is necessary, extremely bulky bases can sometimes favor elimination. Sodium hydride (NaH) is a common and effective choice that is not excessively bulky.[13]

      • Control Temperature: Lower reaction temperatures generally favor the Sₙ2 reaction over the E2 pathway.[7][15]

Problem 2: Slow or No Reaction

  • Potential Cause A: Unfavorable Ring Size. The rate of intramolecular cyclization is highly dependent on the size of the ring being formed. While 5-membered (tetrahydrofurans) and 6-membered (tetrahydropyrans) rings form rapidly, the formation of 3-, 4-, and 7-membered rings can be kinetically challenging.[14][18]

    • Solution: This is a fundamental thermodynamic and kinetic challenge. If a less-favored ring size is required, consider alternative synthetic strategies like the Paterno-Büchi reaction for oxetanes or ring-closing metathesis for larger rings.[1]

  • Potential Cause B: Insufficiently Strong Base or Poor Leaving Group. The reaction requires a fully formed, nucleophilic alkoxide and a good leaving group.

    • Solution:

      • Base Selection: Ensure the base is strong enough to completely deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are generally more effective than hydroxides or carbonates.[13]

      • Activate the Leaving Group: If using an alkyl halide, iodides are better leaving groups than bromides or chlorides. For alcohols, convert the hydroxyl group into a better leaving group, such as a tosylate (OTs) or mesylate (OMs).[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: I've synthesized my desired oxane, but it's a mixture of diastereomers. What's the best way to separate them?

A1: The separation of diastereomers is a common challenge. Since diastereomers have different physical properties, they can often be separated using standard laboratory techniques.[19]

  • Column Chromatography: This is the most common method. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be effective.[19][20] Method development will be required to find a solvent system that provides adequate separation.

  • Crystallization: If one diastereomer is crystalline and has lower solubility in a particular solvent system than the other, fractional crystallization can be an effective and scalable purification method. Sometimes, a digestion process (boiling the solid mixture in a specific solvent for a short period) can enrich one diastereomer.[21]

Q2: How do I choose the right protecting group to avoid side reactions on other parts of my molecule?

A2: Protecting group strategy is crucial in complex syntheses.[22][23] The ideal protecting group is easy to install and remove in high yield under conditions that do not affect other functional groups.[24][25]

  • Orthogonal Strategy: The key is to use an "orthogonal" set of protecting groups. This means each group can be removed selectively in the presence of the others.[24][26] For example, a silyl ether (like TBDMS, removed by fluoride) can be used alongside a benzyl ether (removed by hydrogenolysis) and an ester (removed by hydrolysis).

  • Stability: Consider the conditions of your oxane-forming reaction. If you are using a strong acid (e.g., Prins cyclization), choose protecting groups stable to acid, such as benzyl ethers or certain esters. If using a strong base (e.g., Williamson synthesis), acid-labile groups like Boc (for amines) or silyl ethers may be more appropriate.

Q3: My reaction is sensitive to acidic conditions, leading to decomposition. Are there neutral methods for oxane synthesis?

A3: Yes, several methods avoid harsh acidic conditions.

  • Intramolecular Williamson Ether Synthesis: As discussed above, this proceeds under basic conditions.[17]

  • Intramolecular Haloetherification: This involves the reaction of an alkene with a halogen source (like NBS or I₂) and an internal hydroxyl group. It often proceeds under neutral or mildly acidic/basic conditions to generate a halogenated oxane, which can be dehalogenated in a subsequent step.

  • Palladium-Catalyzed Reactions: Modern methods, such as palladium-catalyzed oxidative Heck redox-relay strategies, can generate substituted tetrahydropyrans under relatively mild conditions.[27]

Q4: Can reaction conditions like solvent and temperature really have that much of an impact on side product formation?

A4: Absolutely. The reaction environment plays a critical role in determining the outcome.

  • Temperature: As a general rule, lower temperatures favor the reaction pathway with the lower activation energy, which can enhance selectivity between two competing pathways (e.g., Sₙ2 vs. E2 or cyclization vs. elimination).[6][15]

  • Solvent: Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. For example, in the alkylation of phenoxides, polar aprotic solvents (like DMF) favor the desired O-alkylation, while protic solvents can lead to undesired C-alkylation.[15]

Part 3: Data Summaries & Experimental Protocols

Table 1: Influence of Lewis Acid on Diastereoselectivity in a Model Prins Cyclization
EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
1TiCl₄CH₂Cl₂-781 : 1085[6]
2SnCl₄CH₂Cl₂-781 : 882[6]
3TMSOTfCH₂Cl₂-78>20 : 191[6][11]
4BF₃·OEt₂CH₂Cl₂-785 : 175[8]

Data are representative and compiled for illustrative purposes based on trends reported in the literature.

Protocol 1: Minimizing Elimination in Intramolecular Williamson Ether Synthesis

Objective: To synthesize a 2-substituted tetrahydropyran from (Z)-6-bromohex-4-en-1-ol, minimizing the formation of the competing elimination product.

Step-by-Step Methodology:

  • Reagent & Glassware Preparation: Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere. Anhydrous tetrahydrofuran (THF) is required as the solvent.

  • Alcohol Deprotonation:

    • Dissolve the bromo-alcohol (1.0 eq) in anhydrous THF (0.1 M concentration) in a round-bottom flask under inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cyclization:

    • Gently heat the reaction mixture to a reflux (approx. 66 °C for THF). The lower temperature compared to other solvents favors the Sₙ2 pathway.[15]

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 4-12 hours).

  • Workup & Purification:

    • Cool the reaction to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired tetrahydropyran from any minor elimination byproducts.

Part 4: Mechanistic & Workflow Diagrams

Diagram 1: Competing Pathways in Prins Cyclization

This diagram illustrates the key decision point for the oxocarbenium ion intermediate, leading to either the desired tetrahydropyran or the undesired allylic alcohol side product.

Prins_Pathways cluster_start Reactants cluster_products Products Aldehyde Aldehyde Oxocarbenium_Ion Oxocarbenium Ion Intermediate Aldehyde->Oxocarbenium_Ion H⁺ Catalyst Homoallylic_Alcohol Homoallylic_Alcohol Homoallylic_Alcohol->Oxocarbenium_Ion H⁺ Catalyst THP Desired Product: Tetrahydropyran Oxocarbenium_Ion->THP Intramolecular Cyclization (Favored by low T) Allylic_Alcohol Side Product: Allylic Alcohol Oxocarbenium_Ion->Allylic_Alcohol Elimination (-H⁺) (Competing Pathway) Troubleshooting_Yield Start Low Yield of Desired Oxane Check_Completion Is the reaction going to completion? (Monitor by TLC/LCMS) Start->Check_Completion Complex_Mixture Is the crude mixture complex with many side products? Check_Completion->Complex_Mixture Yes Incomplete Action: Increase time, temperature, or catalyst loading. Check_Completion->Incomplete No Degradation Cause: Product Degradation Complex_Mixture->Degradation No, clean but low conversion Side_Reactions Cause: Dominant Side Reactions (e.g., Elimination, Rearrangement) Complex_Mixture->Side_Reactions Yes Solve_Degradation Action: Use milder conditions (T, pH). Modify workup. Degradation->Solve_Degradation Solve_Side_Reactions Action: Lower temp. Change catalyst/solvent. Re-evaluate substrate. Side_Reactions->Solve_Side_Reactions

Caption: Decision tree for troubleshooting low yield in oxane synthesis.

References

  • Nakano, D., & Omac, Y. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 12(5), 2754–2792. [Link]

  • Wolfe, J. P. (2007). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 5(16), 2561-2574. [Link]

  • Marsault, E., & Toro, A. (2011). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Molecules, 16(3), 2246–2276. [Link]

  • García, P., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2829. [Link]

  • García, P., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

  • Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11878–11916. [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Organic Chemistry Portal. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • ChemTalk. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. ChemTalk. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage. [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. UCI. [Link]

  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety? ResearchGate. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • He, Y., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. [Link]

  • National Library of Medicine. (2026). Protecting Group Strategies in Natural Product Biosynthesis. PubMed. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

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Technical Support Center: Navigating the Purification Challenges of Polar Carboxylic Acids like 4-Methanesulfonyloxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges presented by highly polar molecules such as 4-Methanesulfonyloxane-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle even the most challenging purifications.

The Challenge of Purifying Polar Carboxylic Acids

Polar organic compounds, particularly those containing multiple hydrophilic functional groups like carboxylic acids and sulfonates, present significant purification challenges.[1] Their high polarity makes them highly soluble in polar solvents like water, while showing poor affinity for traditional nonpolar stationary phases used in reversed-phase chromatography.[1][2] This often leads to issues like poor retention, co-elution with polar impurities, and difficulty in achieving high purity.

This compound is a prime example of such a challenging molecule. Its structure combines a carboxylic acid with a methanesulfonyloxy group and an oxane ring, resulting in a highly polar and water-soluble compound.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Reversed-Phase HPLC (RP-HPLC)

Question 1: My polar carboxylic acid, like this compound, shows little to no retention on a standard C18 column and elutes in the void volume. How can I improve its retention?

Answer: This is a classic problem with highly polar analytes in RP-HPLC.[2][3] Here are several strategies to enhance retention, moving from simple adjustments to more advanced techniques:

  • Mobile Phase pH Adjustment: The retention of ionizable compounds like carboxylic acids is highly dependent on the mobile phase pH.[4] By lowering the pH of the mobile phase to at least two pH units below the pKa of the carboxylic acid, you can suppress its ionization.[5] The protonated, neutral form of the acid is less polar and will interact more strongly with the nonpolar stationary phase, leading to increased retention.[4][6]

    • Practical Tip: Start with a mobile phase containing 0.1% formic acid or acetic acid. If retention is still poor, consider a stronger acid like trifluoroacetic acid (TFA), but be mindful that TFA can be difficult to remove from the final product.

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the proportion of water.[2] However, be aware that traditional C18 columns can suffer from "phase collapse" in highly aqueous mobile phases, leading to a sudden loss of retention.[5]

    • Expert Recommendation: For highly aqueous mobile phases, use an "aqua" or "AQ" type C18 column. These columns are specifically designed with polar-endcapping or embedded polar groups to prevent phase collapse and provide better retention for polar analytes.[5]

  • Alternative Stationary Phases: If pH adjustment and high aqueous mobile phases are insufficient, consider a different stationary phase.

    • Phenyl-Hexyl or Embedded Polar Group (EPG) Columns: These offer different selectivity compared to standard C18 columns and can provide enhanced retention for polar compounds.[2]

    • Mixed-Mode Chromatography: This is an excellent option for highly polar and charged molecules.[3] A mixed-mode column combines reversed-phase and ion-exchange functionalities on a single stationary phase. For a carboxylic acid, a mixed-mode column with anion-exchange capabilities would provide an additional retention mechanism through ionic interactions.[3]

Question 2: I'm observing significant peak tailing for my polar carboxylic acid. What is causing this and how can I fix it?

Answer: Peak tailing for polar compounds in RP-HPLC is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[5] These acidic silanols can interact with polar functional groups, leading to poor peak shape. Here’s how to troubleshoot this issue:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.[5]

  • Mobile Phase Modifiers: Adding a small amount of an acidic modifier like formic acid or TFA to your mobile phase can help to suppress the ionization of the residual silanol groups, thereby reducing secondary interactions.[5]

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger (less polar) than your mobile phase can lead to peak distortion.[5] Whenever possible, dissolve your sample in the initial mobile phase.[5] If solubility is an issue, use the weakest solvent that can adequately dissolve your sample.[5]

Ion-Exchange Chromatography (IEX)

Question 3: When should I consider using Ion-Exchange Chromatography for purifying my polar carboxylic acid?

Answer: Ion-exchange chromatography is a powerful technique for purifying charged molecules, including carboxylic acids in their deprotonated (anionic) form.[7][8] It is particularly useful when you need to:

  • Separate your carboxylic acid from neutral or basic impurities.

  • Purify your compound from a complex aqueous matrix, such as a fermentation broth. [8][9]

  • Achieve high purity when other methods have failed.

For a compound like this compound, which has a strongly acidic carboxylic acid group, Anion-Exchange Chromatography (AEX) would be the method of choice.[8][9][10]

Experimental Protocol: Anion-Exchange Chromatography for Carboxylic Acid Purification
  • Resin Selection: Choose a weak anion-exchange (WAX) or strong anion-exchange (SAX) resin. A WAX resin with a DEAE (diethylaminoethyl) functional group is often a good starting point.

  • Column Packing and Equilibration: Pack the column with the selected resin and equilibrate with a low ionic strength buffer at a pH at least 1-2 units above the pKa of your carboxylic acid to ensure it is deprotonated and will bind to the resin.

  • Sample Loading: Dissolve your sample in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or cationic impurities.

  • Elution: Elute the bound carboxylic acid by either:

    • Increasing the ionic strength: Use a salt gradient (e.g., 0-1 M NaCl) to displace the bound analyte.

    • Decreasing the pH: Use a pH gradient to protonate the carboxylic acid, neutralizing its charge and causing it to elute.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., HPLC, TLC) to identify the fractions containing your purified compound.

Crystallization

Question 4: I am struggling to crystallize my polar carboxylic acid. It either remains an oil or crashes out as an amorphous solid. What can I do?

Answer: Crystallization of highly polar compounds can be challenging due to their high solubility in many common solvents.[11] Here are some strategies to promote crystallization:

  • Solvent Selection: The ideal crystallization solvent should dissolve your compound when hot but have low solubility when cold.[12] For polar carboxylic acids, consider polar protic solvents like water, ethanol, or isopropanol, or polar aprotic solvents like ethyl acetate or acetone.[11][13] Often, a binary solvent system (a good solvent and a poor solvent) is required to achieve the optimal solubility profile.[12]

    • Practical Tip: Perform small-scale solubility tests with a range of solvents to identify promising candidates.

  • Control the Rate of Cooling: Slow cooling is crucial for the formation of well-ordered crystals.[13] Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Avoid rapid cooling in an ice bath, which can lead to precipitation of an amorphous solid.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.[14]

  • Anti-Solvent Addition: Dissolve your compound in a good solvent and then slowly add a poor solvent (the "anti-solvent") until the solution becomes slightly turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow the solution to stand.

Visualizations and Workflows

Logical Workflow for Purification Strategy Selection

Purification_Strategy start Crude Polar Carboxylic Acid check_impurities Analyze Impurities (TLC, LC-MS) start->check_impurities liquid_liquid Liquid-Liquid Extraction (Acid-Base) check_impurities->liquid_liquid Impurities have different acidity? chromatography Chromatography check_impurities->chromatography Similar polarity impurities? liquid_liquid->chromatography Further purification needed crystallization Crystallization liquid_liquid->crystallization High purity achieved rp_hplc Reversed-Phase HPLC chromatography->rp_hplc iex Ion-Exchange Chromatography chromatography->iex spe Solid-Phase Extraction (SPE) chromatography->spe final_product Pure Product crystallization->final_product rp_hplc->crystallization iex->crystallization spe->crystallization

Caption: A decision tree for selecting a purification strategy for a polar carboxylic acid.

Troubleshooting Poor Retention in RP-HPLC

RP_HPLC_Troubleshooting start Poor Retention in RP-HPLC lower_ph Lower Mobile Phase pH start->lower_ph increase_aqueous Increase Aqueous Content lower_ph->increase_aqueous Still poor retention success Improved Retention lower_ph->success Success change_column Change Stationary Phase increase_aqueous->change_column Still poor retention increase_aqueous->success Success aq_column Use 'AQ' Type Column change_column->aq_column mixed_mode Use Mixed-Mode Column change_column->mixed_mode aq_column->success mixed_mode->success

Caption: A logical workflow for troubleshooting poor retention of polar analytes in RP-HPLC.

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Carboxylic Acids
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Reversed-Phase HPLC Partitioning between a polar mobile phase and a nonpolar stationary phase.[15]High resolution, widely applicable.Poor retention of very polar compounds, potential for peak tailing.[5][6]Separating compounds with moderate polarity differences.
Ion-Exchange Chromatography Reversible binding of charged molecules to an oppositely charged stationary phase.[7]Excellent for charged molecules, high capacity.Requires charged analytes, can be sensitive to buffer conditions.Purification from complex aqueous mixtures, separation of charged isomers.[8][9]
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid phase and a liquid phase.[16]Rapid sample cleanup and concentration.Lower resolution than HPLC.Removing interfering matrix components prior to analysis.[16][17]
Crystallization Formation of a solid crystalline structure from a solution.[12][13]Can provide very high purity, scalable.Can be difficult for highly soluble or amorphous compounds.[11]Final purification step to obtain a highly pure solid product.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Organic Compounds.
  • Tech Briefs. (2013). Solid-Phase Extraction of Polar Compounds From Water.
  • Benchchem. (n.d.). Purification strategies to remove starting material impurities.
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  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications.
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  • Royal Society of Chemistry. (n.d.). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface.
  • YouTube. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
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  • ACS Publications. (n.d.). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase.
  • PubMed Central. (n.d.). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Google Patents. (n.d.). Extraction of carboxylic acids from dilute aqueous solutions.
  • Google Patents. (n.d.). Carboxylic acid purification and crystallization process.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Compounds using C-18 Reversed-Phase Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Stereoselective Synthesis of 4-Methyloxolane-2-Carboxylic Acid.
  • Google Patents. (n.d.). Process for the purification of carboxylic acids.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Annual Reviews. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids.
  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). This compound (C7H12O5S).
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Technical Support Center: Improving the Stability of 4-(Methanesulfonyloxy)tetrahydropyran-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The chemical name "4-Methanesulfonyloxane-4-carboxylic acid" is structurally ambiguous. This guide is based on the chemically plausible structure 4-(methanesulfonyloxy)tetrahydropyran-4-carboxylic acid , a tertiary mesylate derivative of tetrahydropyran-4-carboxylic acid. The principles and troubleshooting steps outlined here are broadly applicable to tertiary sulfonate esters susceptible to solvolysis and intramolecular reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 4-(methanesulfonyloxy)tetrahydropyran-4-carboxylic acid?

This molecule possesses two key features that dictate its stability profile:

  • A Tertiary Mesylate Group: The methanesulfonyl (mesyl) group is an excellent leaving group. It is attached to a tertiary carbon, which can stabilize a resulting carbocation through hyperconjugation and inductive effects.[1][2] This makes the molecule highly susceptible to SN1-type substitution (solvolysis) and E1 elimination reactions.[3]

  • A Carboxylic Acid Group: The carboxylic acid is positioned on the same carbon as the mesylate leaving group. This unique "geminal" arrangement opens the possibility of intramolecular reactions, such as cyclization or rearrangement, particularly under conditions that favor the departure of the mesylate.

The combination of these features suggests that the compound is likely a reactive intermediate, prone to degradation in both protic and nucleophilic solutions.

Q2: What are the most likely degradation pathways for this compound in solution?

Based on its structure, two primary degradation pathways are anticipated:

  • Solvolysis/Hydrolysis: In the presence of a solvent with a nucleophilic character, such as water or alcohols, the mesylate group can be displaced. In aqueous solutions, this hydrolysis reaction would yield 4-hydroxy-tetrahydropyran-4-carboxylic acid. This reaction is often accelerated under both acidic and basic conditions.[4][5][6][7]

  • Intramolecular Cyclization (Lactone Formation): The neighboring carboxylic acid group can act as an intramolecular nucleophile. While direct attack to form a four-membered lactone is sterically hindered, rearrangement of the intermediate tertiary carbocation could potentially lead to the formation of more stable five- or six-membered lactones. γ- and δ-hydroxycarboxylic acids are well-known to readily form stable five- and six-membered lactones, respectively, especially under acidic conditions.[8][9][10]

A visual representation of these potential pathways is provided below.

G cluster_main Degradation of 4-(OMs)-THP-4-COOH cluster_pathways start 4-(Methanesulfonyloxy) tetrahydropyran-4-carboxylic acid carbocation Tertiary Carbocation Intermediate start->carbocation Loss of Mesylate (SN1-type) hydrolysis Solvolysis Product: 4-Hydroxy-tetrahydropyran -4-carboxylic acid carbocation->hydrolysis Nucleophilic attack by Solvent (e.g., H2O) rearrangement Rearrangement & Intramolecular Cyclization Product (e.g., Lactone) carbocation->rearrangement Intramolecular Reaction

Caption: Potential degradation pathways for the target compound.

Q3: Which solvent and pH conditions are most critical to control?

  • Solvent Choice: Protic and nucleophilic solvents (water, methanol, ethanol) should be used with caution as they can directly participate in solvolysis. Aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are generally preferred for storage and handling if the compound's solubility allows.

  • pH Control: The stability of sulfonate esters is highly pH-dependent. Both strongly acidic and strongly alkaline conditions can catalyze hydrolysis.[4][5] For this specific molecule, the carboxylic acid group introduces additional complexity.

    • Acidic pH (pH < 4): Acid catalysis can promote the loss of the mesylate leaving group and may also facilitate intramolecular lactonization.[9]

    • Neutral to Mildly Acidic pH (pH 4-6): This range is often the most stable for sulfonate esters. The carboxylic acid will be partially protonated, reducing its nucleophilicity and potentially slowing intramolecular reactions.

    • Alkaline pH (pH > 8): The carboxylate anion is fully deprotonated and becomes a more potent nucleophile, which could accelerate intramolecular reactions. Additionally, direct hydroxide-mediated hydrolysis of the ester can occur.[7][11]

Q4: How can I monitor the stability of my compound in a new solution?

A preliminary stability or forced degradation study is essential.[12][13] The most common analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the parent compound from its degradation products. For definitive identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[14]

A basic workflow involves:

  • Preparing a stock solution of the compound at a known concentration (e.g., 1 mg/mL).[13]

  • Diluting the stock into various buffered solutions (e.g., pH 3, 5, 7, 9) and solvents of interest.

  • Incubating the samples under controlled temperature conditions (e.g., 4°C, 25°C, 40°C).

  • Analyzing the samples by HPLC at defined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Calculating the percentage of the parent compound remaining over time.

Troubleshooting Guide

Problem: I'm observing rapid degradation of my compound (>20% loss in under 8 hours) in an aqueous buffer.

This is a common issue for a reactive molecule like a tertiary mesylate. The troubleshooting process should focus on identifying and mitigating the primary degradation driver.

G start Problem: Rapid Degradation in Aqueous Buffer check_ph Step 1: Analyze Buffer pH Is pH < 4 or > 8? start->check_ph ph_yes Action: Adjust pH Buffer solution to pH 5-7. Use a non-nucleophilic buffer (e.g., citrate, phosphate). check_ph->ph_yes Yes ph_no pH is in the 5-7 range. check_ph->ph_no No final_solution Outcome: Improved Stability ph_yes->final_solution check_temp Step 2: Check Temperature Is experiment at RT or elevated? ph_no->check_temp temp_yes Action: Reduce Temperature Perform experiment at 4°C or on ice. Prepare solutions fresh and use immediately. check_temp->temp_yes Yes temp_no Experiment is already cooled. check_temp->temp_no No temp_yes->final_solution check_solvent Step 3: Consider Solvent Can the experiment be run in a different solvent system? temp_no->check_solvent solvent_yes Action: Switch to Aprotic Solvent Use ACN or THF with minimal aqueous content if possible. check_solvent->solvent_yes Yes solvent_yes->final_solution

Caption: Troubleshooting workflow for rapid compound degradation.

Problem: My results are inconsistent. Sometimes the compound is stable, other times it degrades quickly under the same nominal conditions.

Inconsistency often points to uncontrolled variables in solution preparation.

  • Cause: Inconsistent pH of unbuffered or poorly buffered solutions. Dissolving an acidic compound can lower the pH of unbuffered water, accelerating degradation.

    • Solution: Always use a well-defined buffer system with sufficient buffering capacity for the concentration of your compound. Verify the final pH of the solution after the compound has been added.

  • Cause: Use of old or improperly prepared stock solutions. The compound may be degrading slowly in the stock solution (e.g., in DMSO), leading to variable starting purity.

    • Solution: Prepare stock solutions in a suitable aprotic solvent fresh for each experiment. If storage is necessary, store at -80°C in small, single-use aliquots.[15]

  • Cause: Catalytic impurities. Trace amounts of metal ions or other impurities in lower-grade solvents or reagents can catalyze degradation.

    • Solution: Use high-purity, HPLC-grade solvents and high-quality reagents for all solutions and buffers.

Problem: I see a new, unexpected peak growing in my chromatogram that is not the hydrolysis product.

This strongly suggests that an alternative degradation pathway, such as an intramolecular reaction or rearrangement, is occurring.

  • Investigation: Use LC-MS to determine the molecular weight of the new impurity.

    • If the mass corresponds to the loss of methanesulfonic acid (CH4SO3), it indicates an elimination or cyclization/rearrangement product.

    • If the mass is unchanged, it may be a stereoisomer or a constitutional isomer formed via rearrangement.

  • Causality: Such reactions are often promoted by specific conditions. Acidic conditions, for example, can favor carbocation rearrangements and subsequent lactonization.[9]

  • Mitigation Strategy: Re-evaluate the stability profile across a range of pH values and temperatures as described in the protocol below. The goal is to find a condition that minimizes the formation of this specific impurity. If the impurity cannot be avoided, its structure should be characterized to understand the degradation mechanism fully.

Experimental Protocols

Protocol 1: Preliminary Solution Stability Screening

This protocol is designed as a forced degradation study to rapidly identify conditions that affect the stability of the compound, in line with ICH guidelines.[12][16][17][18]

1. Materials:

  • 4-(Methanesulfonyloxy)tetrahydropyran-4-carboxylic acid
  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade Water
  • Buffer salts (e.g., sodium citrate, sodium phosphate, sodium borate)
  • Acids/Bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
  • Class A volumetric flasks and pipettes
  • HPLC system with UV detector and C18 column

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the compound in ACN to prepare a 1.0 mg/mL stock solution.[13] This ACN stock serves as the T=0 reference standard, assuming minimal degradation in pure ACN.

3. Test Solution Preparation:

  • Prepare a set of aqueous buffers (e.g., 50 mM) at the target pH values listed in Table 1.
  • For each condition, add 100 µL of the ACN stock solution to 900 µL of the test buffer/solvent in an HPLC vial. This yields a final concentration of 0.1 mg/mL with 10% ACN co-solvent.
  • Prepare a control sample in 10% ACN in water.

4. Incubation and Analysis:

  • Immediately after preparation, inject one set of vials (the T=0 time point).
  • Place replicate sets of vials at two temperature conditions: 4°C and 40°C.
  • Analyze the samples by HPLC at subsequent time points (e.g., 2, 6, 12, 24 hours).
  • Monitor the peak area of the parent compound and any new peaks that appear.

5. Data Presentation:

Summarize the results in a table, calculating the percentage of the parent compound remaining relative to the T=0 sample.

Table 1: Recommended Conditions for Preliminary Stability Screening

Condition IDSolvent SystempHTemperature (°C)Purpose
A1 / A250 mM Citrate Buffer3.04 / 40Assess stability to acid-catalyzed hydrolysis/rearrangement.
B1 / B250 mM Phosphate Buffer5.04 / 40Assess stability in mildly acidic conditions.
C1 / C250 mM Phosphate Buffer7.04 / 40Assess stability at neutral pH.
D1 / D250 mM Borate Buffer9.04 / 40Assess stability to base-catalyzed hydrolysis/intramolecular attack.
E1 / E2Water (unbuffered)N/A4 / 40Control to evaluate the effect of buffering.

This screening will quickly map out the pH and temperature landscape, guiding you toward optimal conditions for your experiments.

References

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  • RSC Publishing. (2023, July 15). From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides.
  • Google Patents. (2008, December 11). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
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  • NIH.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
  • Thermo Scientific Chemicals. Tetrahydropyran-4-carboxylic acid, 98% 5 g | Buy Online.
  • Chem-Impex. Tetrahydro-2H-pyran-4-carboxylic acid.
  • Reynolds, D. W.
  • SpringerLink. Enantiomerically pure hydroxycarboxylic acids: current approaches and future perspectives.
  • Ashenhurst, J. (2022, October 27).
  • Organic Chemistry Portal. Tetrahydropyran synthesis.
  • Pharmaceutical Technology. (2016, May 2).
  • Semantic Scholar.
  • ResearchGate. (2025, September 18). (PDF) Cyclization of γ-hydroxybutyric acid (GHBA)
  • PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401.
  • Matrix Scientific. 5337-03-1 Cas No. | Tetrahydropyran-4-carboxylic acid.

Sources

Technical Support Center: Preserving the Integrity of the Oxane Ring During Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for chemists, researchers, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols to address a critical challenge in organic synthesis: preventing the unwanted ring-opening of the oxane moiety. The oxane ring, a saturated six-membered ether also known as tetrahydropyran (THP), is a ubiquitous structural motif in natural products, pharmaceuticals, and a common protecting group for alcohols.[1] While valued for its general stability, its integrity can be compromised under specific reaction conditions. This center is designed to help you navigate these challenges with confidence.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason the oxane ring can be forced to open?

The susceptibility of the oxane ring to cleavage stems from the Lewis basicity of the endocyclic oxygen atom. This oxygen can be protonated by Brønsted acids or coordinate to Lewis acids. This activation event weakens the adjacent C-O bonds, making the carbon atoms susceptible to nucleophilic attack, which culminates in ring-opening.[2] While significantly more stable than its smaller, more strained counterparts like oxiranes (three-membered rings) and oxetanes (four-membered rings) due to minimal angle strain, the oxane ring is not inert and will open under sufficiently harsh acidic conditions.[3][4]

Q2: What are the most common reaction conditions that lead to undesired oxane ring-opening?

The primary driver for oxane ring cleavage is the presence of acid. Both strong Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (TsOH)) and Lewis acids (e.g., BF₃•OEt₂, TiCl₄, ZnCl₂) can catalyze the ring-opening reaction.[5][6] High temperatures exacerbate this issue. It is a common misconception that the ring is completely stable; its stability is conditional. For instance, the tetrahydropyranyl (THP) ether, a widely used protecting group, is intentionally cleaved using mild acidic hydrolysis.[7][8] The key is to avoid these conditions when the oxane ring must be preserved.

Q3: Are oxane rings stable to basic and nucleophilic reagents?

Generally, yes. The oxane moiety is highly robust under basic conditions. It is stable towards strong bases like hydroxides and alkoxides used for saponification, as well as organometallic reagents such as Grignard reagents and organolithiums, and metal hydrides like LiAlH₄ and NaBH₄.[9][10] This stability is a cornerstone of its use as the THP protecting group in multistep synthesis.[11][12] However, caution is advised with organometallic reagents at elevated temperatures, as the associated metal halides (e.g., MgBr₂) can act as weak Lewis acids. For Grignard reagents, maintaining temperatures below 0 °C is a reliable practice to prevent cleavage.[10]

Q4: I need to perform a reaction on a molecule containing an oxane ring. How do I choose the right conditions?

Choosing the right conditions requires a hierarchical assessment of your reaction needs. The workflow below provides a decision-making framework to minimize the risk of ring-opening.

G start Start: Identify required reaction type cond1 Does the reaction require acidic conditions? start->cond1 sol1_yes Use mildest possible acid (e.g., PPTS, NH4Cl, buffered AcOH). Maintain low temperature (-20 °C to RT). Monitor reaction closely. cond1->sol1_yes Yes sol1_no Proceed to next question cond1->sol1_no No cond2 Does the reaction require a strong Lewis Acid? sol2_yes CRITICAL RISK. Seek alternative catalyst (e.g., enzyme, milder LA). If unavoidable, use stoichiometric amounts at lowest possible temp (-78 °C). cond2->sol2_yes Yes sol2_no Proceed to next question cond2->sol2_no No cond3 Does the reaction involve organometallics (e.g., Grignard)? sol3_yes Maintain low temperature (< 0 °C). Use freshly prepared reagents. Consider alternatives like organocuprates. cond3->sol3_yes Yes sol3_no Proceed to next question cond3->sol3_no No cond4 Is the reaction basic, reductive (hydride), or oxidative (non-acidic)? sol4_yes LOW RISK. Standard conditions are generally safe. Ensure reagents are free of acid impurities. cond4->sol4_yes Yes sol1_no->cond2 sol2_no->cond3 sol3_no->cond4 G sub Substrate (Alcohol + THP Ether) in Anhydrous DCM reagents Add Et3N (Base) Add Ac2O (Acylating Agent) Add DMAP (Catalyst) sub->reagents reaction Stir at RT, 2-4h (Monitor by TLC) reagents->reaction workup Quench (aq. NaHCO3) Extract with DCM reaction->workup purify Dry, Concentrate Column Chromatography workup->purify product Purified Acylated Product purify->product

Sources

Technical Support Center: Characterization of Sulfonylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of sulfonylated compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important class of molecules. The sulfonyl group (R-S(=O)₂-R'), a key functional group in many pharmaceuticals, imparts unique chemical properties that can also present analytical hurdles.[1][2] This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you overcome these challenges and ensure the integrity of your results.

Section 1: Synthesis and Purification Pitfalls

The journey to a well-characterized sulfonylated compound begins with its successful synthesis and purification. Issues at this stage can cascade, leading to ambiguous analytical data.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide synthesis is low-yielding or failing. What are the common culprits?

A1: Low yields in sulfonamide synthesis often stem from a few key factors:

  • Reagent Quality: Ensure your sulfonyl chloride is fresh and has not been hydrolyzed by atmospheric moisture. Similarly, the amine reactant should be pure and free of contaminants.

  • Base Selection: The choice of base is critical for scavenging the HCl byproduct.[3] For sterically hindered amines or sulfonyl chlorides, a non-nucleophilic base like triethylamine or diisopropylethylamine is often preferred to pyridine to avoid side reactions.[3]

  • Steric Hindrance: If either the amine or the sulfonyl chloride is sterically bulky, the reaction may be slow.[3] In such cases, increasing the reaction temperature or prolonging the reaction time can improve yields.[3] Alternatively, consider a less sterically demanding reagent if possible.

  • Protecting Groups: If your amine contains other reactive functional groups, the use of protecting groups may be necessary to prevent unwanted side reactions.[3]

Q2: I'm struggling with the purification of my sulfonylated compound. What strategies can I employ?

A2: Purification can be challenging, but several techniques can be effective:

  • Recrystallization: This is a common and effective method for crystalline sulfonamides.[3] The key is finding a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Ethanol is often a good starting point.[3]

  • Acid-Base Extraction: For sulfonamides with an acidic N-H proton, deprotonation with a base to form a water-soluble salt can be a powerful purification tool. This allows for the removal of non-acidic organic impurities by extraction with an organic solvent. The sulfonamide can then be recovered by acidifying the aqueous layer.[3]

  • Column Chromatography: For non-crystalline or oily products, silica gel column chromatography is the standard approach. A variety of solvent systems, such as hexane/ethyl acetate or dichloromethane/methanol, can be used depending on the polarity of your compound.[3]

  • Acid Precipitation: While common in industrial settings, precipitating the sulfonamide from an alkaline solution by adding acid may not always yield a product with ideal physical properties for laboratory use.[3]

Section 2: Chromatographic Challenges

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analysis for sulfonylated compounds. However, their unique properties can lead to frustrating chromatographic behavior.

Troubleshooting Guide: HPLC Analysis
Symptom Potential Cause(s) Troubleshooting Steps & Explanations
Peak Tailing/Asymmetry Secondary Interactions with Silica: The slightly acidic nature of residual silanol groups on the silica support can interact with the basic nitrogen atoms in some sulfonamides, leading to peak tailing.1. Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the silanol groups and minimize these interactions. 2. Use a Buffered Mobile Phase: A buffer can help maintain a consistent pH and block active sites on the silica surface.[4] 3. Employ a "Base-Deactivated" Column: These columns have been end-capped to reduce the number of accessible silanol groups.
Poor Retention/Resolution Inappropriate Mobile Phase Strength: The polarity of the sulfonyl group can make finding the right mobile phase composition tricky.1. Optimize Organic Modifier Percentage: Systematically vary the percentage of your organic solvent (e.g., acetonitrile, methanol) to find the optimal retention and resolution. 2. Consider a Different Organic Modifier: Methanol and acetonitrile have different selectivities. If one doesn't provide adequate separation, try the other.
Irreproducible Retention Times Mobile Phase Instability or Degradation: The composition of the mobile phase can change over time, especially if it contains volatile components or is not properly buffered. Temperature Fluctuations: Column temperature can significantly impact retention times.[5][6]1. Prepare Fresh Mobile Phase Daily: This ensures consistency. 2. Degas Mobile Phase: Air bubbles can cause pressure fluctuations and affect retention.[5] 3. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.
No Peak Detected Sample Degradation: Some sulfonylated compounds, particularly sulfonylureas, can be susceptible to hydrolysis under acidic or basic conditions.[7][8] Poor Ionization in LC-MS: The compound may not be ionizing efficiently under the chosen mass spectrometry conditions.1. Check Sample Stability: Prepare fresh samples and analyze them immediately. If degradation is suspected, investigate the stability of your compound under the analytical conditions. 2. Optimize MS Source Conditions: In LC-MS, experiment with both positive and negative ionization modes. Electrospray ionization (ESI) in positive mode is common for sulfonamides.[9] Adjust source parameters like capillary voltage and gas flow.

Experimental Workflow: Optimizing HPLC Separation

Caption: A stepwise approach to troubleshooting HPLC separation issues.

Section 3: Spectroscopic Characterization Pitfalls

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are vital for structural elucidation. However, the sulfonyl group can introduce complexities in spectral interpretation.

NMR Spectroscopy FAQs

Q3: The N-H proton of my sulfonamide is broad or not visible in the ¹H NMR spectrum. Why is this happening and how can I fix it?

A3: The acidic nature of the sulfonamide proton often leads to exchange with residual water or other protic solvents, causing the signal to broaden or disappear.

  • Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible. Using a freshly opened ampule or a solvent dried over molecular sieves can help.

  • Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange, sometimes resulting in a sharper signal.

  • Deuterium Exchange: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The disappearance of the signal confirms it is an exchangeable proton.

  • ¹⁵N-HMBC: If direct observation is problematic, a long-range ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment can help to indirectly confirm the presence of the N-H group by showing a correlation from the proton to the nitrogen.

Q4: Are there any characteristic signals for the sulfonyl group in NMR?

A4: While the sulfonyl group itself doesn't have protons, its strong electron-withdrawing nature influences the chemical shifts of nearby protons and carbons.

  • ¹H NMR: Protons on carbons adjacent to the sulfonyl group will be shifted downfield (to a higher ppm value).

  • ¹³C NMR: Similarly, the carbons directly attached to the sulfonyl group will also be deshielded and appear at a higher chemical shift.[10][11]

  • ³³S NMR: While not a routine experiment due to the low natural abundance and quadrupolar nature of the ³³S nucleus, it can provide direct information about the sulfur environment.[12] The chemical shift range for sulfones and sulfonamides is distinct.[12]

Mass Spectrometry Troubleshooting

Q5: I am observing an unexpected loss of 64 Da in the mass spectrum of my aromatic sulfonamide. What does this correspond to?

A5: This is a very common and characteristic fragmentation pathway for aromatic sulfonamides, corresponding to the neutral loss of sulfur dioxide (SO₂).[13][14] This often occurs through a rearrangement mechanism.[13] The presence of electron-withdrawing groups on the aromatic ring can promote this fragmentation.[13]

Q6: My sulfonamide is fragmenting at the S-N bond. Is this typical?

A6: Yes, cleavage of the sulfonamide bond is a common fragmentation pathway.[14][15] In electrospray ionization (ESI), protonation often occurs on the nitrogen atom, which can weaken the S-N bond and lead to its dissociation.[15] This can result in the formation of a radical cation of the constituent amine, which may be a dominant ion in the spectrum.[15]

Diagram: Common Fragmentation Pathways of Aromatic Sulfonamides

Fragmentation cluster_main Protonated Aromatic Sulfonamide cluster_path1 Path 1: SO2 Loss cluster_path2 Path 2: S-N Cleavage [Ar-SO2-NHR+H]+ [Ar-SO2-NHR+H]+ A [M+H-SO2]+ [Ar-SO2-NHR+H]+->A Rearrangement B [Ar-SO2]+ [Ar-SO2-NHR+H]+->B C [RNH2]+• [Ar-SO2-NHR+H]+->C

Caption: Key fragmentation routes for protonated aromatic sulfonamides in MS.

Section 4: Stability and Degradation Concerns

The stability of sulfonylated compounds can be a significant concern, impacting both storage and analysis.

FAQs on Stability

Q7: My sulfonylurea compound seems to be degrading over time. What conditions should I be aware of?

A7: Sulfonylureas are known to be susceptible to degradation, particularly hydrolysis.

  • pH Sensitivity: They can degrade under both acidic and alkaline conditions.[7][8] The degradation pathways and products can differ depending on the pH.[7] For example, acidic hydrolysis of sulfosulfuron involves the breaking of the sulfonylurea bridge.[7]

  • Photodegradation: Exposure to light can also lead to the degradation of some sulfonylureas.[7] It is advisable to store these compounds in the dark.

  • Temperature: Elevated temperatures can accelerate degradation processes.[8] Store samples at recommended temperatures, often refrigerated or frozen.

Q8: How can I assess the stability of my sulfonylated compound?

A8: A forced degradation study is the standard approach. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

  • Stress Conditions: Typical stress conditions include acidic and basic hydrolysis, oxidation (e.g., with hydrogen peroxide), photolysis (exposure to UV and visible light), and thermal stress.[8][16]

  • Analysis: The stressed samples are then analyzed by a stability-indicating method, usually HPLC with UV or MS detection, to separate and identify any degradants.

References

  • Saha, S., & Kulshrestha, G. (2002). Degradation of sulfosulfuron, a sulfonylurea herbicide, as influenced by abiotic factors. Journal of Agricultural and Food Chemistry, 50(16), 4572–4575. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(5), 661-667. [Link]

  • Various Authors. (2008-2025). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Various Authors. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]

  • Various Authors. (n.d.). Mass spectral fragmentations of sulfonates. Supporting Information. [Link]

  • Various Authors. (2007-2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Bansal, G., et al. (2008). Degradation route of gliclazide to products I, V, VI, and VII. ResearchGate. [Link]

  • Various Authors. (1999-2013). Structures of the sulfonylureas and degradation products studied. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sulfonyl group. Retrieved from [Link]

  • Dracinsky, M., & Hodgkinson, P. (2018). 33S NMR: Recent Advances and Applications. Molecules, 23(9), 2337. [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • Jampilek, J., & Pauk, K. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 27(15), 4831. [Link]

  • Bertini, I., et al. (1988). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of the American Chemical Society, 110(5), 1671-1676. [Link]

  • Chang, C. J., & Hart, H. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-509. [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]

  • ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]

  • Britannica. (n.d.). Sulfonyl compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Electronic Supplementary Information. [Link]

  • Melandri, S., et al. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 25(21), 5003. [Link]

  • Berson, S. A., et al. (1957). The Effect of Sulfonylureas on the Rates of Metabolic Degradation of insulin-I131 and glucagon-I131 in Vivo and in Vitro. Diabetes, 6(1), 54-60. [Link]

  • U.S. Food & Drug Administration. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Dolan, J. W. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC International. [Link]

  • MDPI. (2018). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved from [Link]

  • Dolan, J. W. (2011). Problems with Large-Molecule Separations. LCGC International. [Link]

  • Separation Science. (n.d.). Troubleshooting Adsorbed Contaminants on HPLC Columns. Retrieved from [Link]

  • Gallou, F. (2019). Sustainability challenges in peptide synthesis and purification: from R&D to production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 2. Retrieved from [Link]

  • American Chemical Society. (n.d.). Development of C-H Insertion on Sulfonyl Compounds. Retrieved from [Link]

  • ACD/Labs. (n.d.). Sulfoxides and Sulfones Rule C-631. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Methanesulfonyloxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-Methanesulfonyloxane-4-carboxylic acid. While this specific molecule is not extensively documented in publicly available literature[1], its synthesis can be approached through well-established chemical principles. This document provides a robust framework based on analogous transformations and scale-up best practices to navigate the challenges of moving from laboratory-scale experiments to larger-scale production.

Overview of the Synthetic Strategy

The synthesis of this compound logically proceeds through a two-stage process. The core of the strategy involves the formation of a key intermediate, an ester of 4-hydroxyoxane-4-carboxylic acid, followed by a mesylation reaction and subsequent hydrolysis. This route is often preferable for scale-up as it avoids potential side reactions involving the free carboxylic acid during the mesylation step and generally involves more stable, crystalline intermediates.

Synthetic_Workflow Start Commercially Available Starting Materials Precursor_Ester Methyl 4-hydroxyoxane-4-carboxylate (Intermediate 1) Start->Precursor_Ester Ring Formation/ Functionalization Mesylated_Ester Methyl 4-methanesulfonyloxane-4-carboxylate (Intermediate 2) Precursor_Ester->Mesylated_Ester Mesylation (MsCl, Base) Final_Product This compound (Target Molecule) Mesylated_Ester->Final_Product Saponification (Hydrolysis)

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Part A: Synthesis of the Precursor (Methyl 4-hydroxyoxane-4-carboxylate)

Q1: My initial ring-formation reaction to create the oxane precursor is low-yielding. What are the common pitfalls?

A1: Low yields in oxane synthesis, which often rely on Williamson ether-type cyclizations, typically stem from competing intermolecular reactions (polymerization) or incomplete conversion.[2][3] On a larger scale, inefficient mixing and poor temperature control exacerbate these issues.

  • Causality: The cyclization is an intramolecular reaction that competes with the intermolecular reaction between two different molecules. To favor cyclization, the reaction should be run under high-dilution conditions. However, high dilution is often economically and practically challenging at scale.

  • Troubleshooting Steps:

    • Slow Addition: Instead of adding all reagents at once, add the acyclic precursor slowly to a heated solution of the base. This maintains a low instantaneous concentration of the precursor, favoring the intramolecular cyclization.

    • Base Selection: Ensure the base is strong enough to fully deprotonate the alcohol (e.g., NaH, KOtBu) but not so reactive that it causes degradation. The choice of base can significantly impact the reaction outcome.[2]

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature balance is crucial. We recommend starting at a moderate temperature (e.g., 60-80 °C in THF) and monitoring the reaction progress closely by HPLC or GC.

Q2: I am struggling with the purification of the precursor, Methyl 4-hydroxyoxane-4-carboxylate. Is column chromatography avoidable at scale?

A2: Relying on chromatography for multi-kilogram purification is inefficient and costly. The goal for any scalable process is to isolate the product via crystallization.

  • Expert Insight: The precursor, being a hydroxyl-ester[4], has a moderate polarity and a high potential for hydrogen bonding, making it a good candidate for crystallization.

  • Protocol:

    • Solvent Screening: Perform a systematic solvent screen for crystallization. Use a matrix of common solvents (e.g., ethyl acetate, isopropyl acetate, heptane, toluene, ethanol) and anti-solvents.

    • Workup Optimization: A well-designed aqueous workup can remove many polar and ionic impurities, reducing the burden on the final purification step. Consider pH adjustments during extraction to remove acidic or basic byproducts.

    • Recrystallization: Once a suitable solvent system is identified, develop a robust recrystallization protocol. Key parameters to define and control are the dissolution temperature, cooling profile, and seeding strategy to ensure consistent crystal form and purity.

Part B: The Mesylation Reaction

Q3: The mesylation of my hydroxy-ester intermediate is incomplete and generates several impurities. How can I improve this?

A3: Incomplete conversion is often due to insufficient reactivity or degradation of the mesyl chloride. Impurity formation can arise from side reactions with the base or solvent. The standard procedure involves reacting an alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine in a non-protic solvent.[5][6]

  • Causality & Troubleshooting:

    • Reagent Quality: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a recently opened container stored under inert gas. At scale, this means ensuring drums are properly blanketed with nitrogen.

    • Base Stoichiometry: At least one equivalent of base is required to neutralize the HCl byproduct. Using a slight excess (1.2-1.5 equivalents) of a tertiary amine base like TEA is common practice to drive the reaction to completion.[5]

    • Temperature Control: This reaction is exothermic. Adding the MsCl dropwise at a low temperature (0-5 °C) is critical to prevent runaway reactions and the formation of thermal degradation products. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[7]

    • Impurity Profile: A common impurity is the chloride formed by SN2 displacement of the newly formed mesylate by the chloride ion (from TEA·HCl salt). Running the reaction at the lowest effective temperature can minimize this.

Q4: I'm concerned about the stability of the mesylated intermediate. Is it prone to degradation?

A4: Yes, mesylates are reactive intermediates by design, as the mesyloxy group is an excellent leaving group.[6] The primary degradation pathway is nucleophilic substitution.

  • Stability Concerns:

    • Hydrolysis: Exposure to water, especially under non-neutral pH, can hydrolyze the mesylate back to the alcohol.

    • Intramolecular Reactions: Depending on the molecular structure, intramolecular cyclization or rearrangement could occur, although it is less likely in this specific oxane system.

    • Workup: During the aqueous workup, maintain a neutral or slightly acidic pH and keep the temperature low to minimize hydrolysis.

  • Recommendation: The best practice is to use the mesylated intermediate in the next step (hydrolysis) as quickly as possible, a concept known in process chemistry as "telescoping" a synthesis. If isolation is necessary, ensure the product is thoroughly dried and stored under an inert atmosphere at low temperatures (-20 °C).

Part C: Saponification and Final Product Isolation

Q5: The final saponification (hydrolysis) step to get the carboxylic acid is not going to completion, and the workup is difficult. What can I do?

A5: Saponification of a sterically hindered ester can be sluggish. Workup difficulties often arise from the formation of emulsions or issues with isolating the polar carboxylic acid product.

  • Driving the Reaction:

    • Solvent Choice: Use a co-solvent like THF or methanol with water to improve the solubility of the ester in the aqueous base (e.g., LiOH, NaOH).

    • Temperature: Gently heating the reaction (e.g., 40-50 °C) can significantly increase the rate of hydrolysis. Monitor for any degradation of the mesylate group.

  • Improving the Workup:

    • Solvent Removal: After hydrolysis, remove any organic co-solvents (like THF) under reduced pressure. This often breaks emulsions.

    • Acidification & Extraction: Cool the aqueous solution in an ice bath and slowly acidify with a strong acid (e.g., 1M HCl) to a pH of ~1-2 to protonate the carboxylate. The product will likely precipitate or can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended to ensure full recovery.

    • Final Purification: The final product, being a carboxylic acid, should be purified by crystallization if possible. A solvent/anti-solvent system is often effective.[8]

Troubleshooting Logic Diagram

Troubleshooting_Mesylation Start Problem: Low Yield in Mesylation Step Check_Conversion Check Reaction Conversion by HPLC/TLC Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Low Complete Reaction Complete, but Low Isolated Yield Check_Conversion->Complete High Check_Reagents Verify Quality/Age of MsCl and Base Incomplete->Check_Reagents Check_Workup Analyze Aqueous Layer for Product Loss Complete->Check_Workup Check_Temp Review Temperature Profile (Addition at 0°C?) Check_Reagents->Check_Temp Check_Stoich Confirm Stoichiometry (Base > 1.2 eq?) Check_Temp->Check_Stoich Solution_Incomplete Solution: Use fresh reagents, control temperature, increase reaction time, or adjust stoichiometry. Check_Stoich->Solution_Incomplete Check_Stability Analyze Crude for Degradation Products Check_Workup->Check_Stability Solution_Complete Solution: Optimize workup pH, use more extractions, or handle product quickly at low temps to prevent degradation. Check_Stability->Solution_Complete

Sources

Technical Support Center: Enhancing the Reactivity of the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to enhancing the reactivity of the carboxylic acid group. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of carboxylic acids, a cornerstone of modern organic synthesis. Here, you will find practical, field-tested advice presented in a direct question-and-answer format, complete with troubleshooting guides, detailed protocols, and the scientific rationale behind these methodologies.

I. Frequently Asked Questions (FAQs)

Q1: My amide coupling or esterification reaction is failing or giving low yields. What are the most likely causes?

A1: Low or no yield in reactions involving carboxylic acids typically stems from a few common issues. The primary culprits are often incomplete activation of the carboxylic acid, side reactions, steric hindrance, or suboptimal reaction conditions.[1] The carboxylic acid's hydroxyl group is a poor leaving group, necessitating its conversion into a more reactive intermediate.[2] If this activation is inefficient, the subsequent nucleophilic attack by an amine or alcohol will be slow or nonexistent.[1]

Furthermore, a competing acid-base reaction between the carboxylic acid and an amine nucleophile can occur, forming an unreactive carboxylate salt.[3][4] The presence of water is also detrimental, as it can hydrolyze the activated intermediate, returning it to the starting carboxylic acid.[1]

Q2: How do I choose the right activating agent for my specific reaction?

A2: The selection of an appropriate activating agent is critical and depends on the substrate's sensitivity, desired reactivity, and the specific functional group being formed (e.g., amide, ester, acid chloride).

  • For robust substrates to form highly reactive acid chlorides: Thionyl chloride (SOCl₂) or oxalyl chloride are excellent choices.[5][6][7] These reagents are harsh and not suitable for sensitive or complex molecules but provide a highly reactive intermediate for subsequent reactions.[8]

  • For standard amide bond formation: Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[3][8] EDC is particularly favored in aqueous media due to the water-solubility of its urea byproduct, which simplifies purification.[2][9]

  • For challenging or sterically hindered couplings and to minimize racemization: More advanced uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP are preferred.[9][10] HATU is particularly effective for difficult couplings and for suppressing epimerization in peptide synthesis.[10][11][12]

Q3: I'm observing significant side reactions in my carbodiimide-mediated coupling. What are they and how can I prevent them?

A3: A common side reaction with carbodiimides is the rearrangement of the reactive O-acylisourea intermediate to a stable, unreactive N-acylurea.[2] This is particularly problematic in the absence of a nucleophile or with slow-reacting nucleophiles. Another concern, especially in peptide synthesis, is racemization of the chiral center adjacent to the activated carboxyl group.[8][9]

To mitigate these issues, additives are frequently employed. 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be added to the reaction mixture. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and racemization, and more reactive towards the amine.[1][2][9]

Q4: My reaction involves a molecule with multiple functional groups, including a carboxylic acid. How can I selectively react at the carboxylic acid?

A4: When other reactive functional groups are present, such as alcohols, amines, or other nucleophiles, it is often necessary to use protecting groups to ensure selective reaction at the desired carboxylic acid.[13][14] The carboxylic acid can be protected, commonly as an ester (e.g., methyl, ethyl, benzyl, or t-butyl ester), which is generally stable to a range of reaction conditions.[13][15][16] The choice of ester depends on the desired deprotection conditions. For instance, benzyl esters can be removed by hydrogenolysis, while t-butyl esters are cleaved under acidic conditions.[16] Another strategy is to protect the other reactive functional groups. For example, amines are often protected as carbamates (e.g., Boc or Cbz).[13]

II. Troubleshooting Guides

Troubleshooting Low Yield in Amide Bond Formation
Symptom Potential Cause Troubleshooting Steps & Rationale
No or low product formation Incomplete carboxylic acid activation.- Increase the equivalents of the coupling reagent. - Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[9][10] - Ensure reagents are fresh and anhydrous, as moisture can deactivate them.[1][17]
Amine protonation.- Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acid and free the amine.[10]
Steric hindrance.- Increase the reaction temperature. - Use a less sterically hindered activating agent. - Consider converting the carboxylic acid to a more reactive acid chloride first.[6][18]
Presence of starting materials Hydrolysis of activated intermediate.- Use anhydrous solvents and reagents.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of N-acylurea byproduct Slow reaction with the amine.- Add HOBt or NHS to trap the O-acylisourea intermediate as a more stable active ester.[2] - Increase the concentration of the amine.
Racemization of chiral centers Over-activation or harsh conditions.- Use a racemization-suppressing additive like HOBt or HOAt.[9] - Perform the reaction at a lower temperature.[1] - Choose a coupling reagent known for low racemization, such as HATU.[10]
Troubleshooting Steglich Esterification (DCC/DMAP)
Symptom Potential Cause Troubleshooting Steps & Rationale
Low conversion to ester Insufficient catalysis.- Ensure a catalytic amount (typically 5-10 mol%) of 4-(dimethylamino)pyridine (DMAP) is used. DMAP acts as a potent acyl transfer catalyst.[19]
Sterically hindered alcohol.- Increase reaction time and/or temperature. - Consider converting the carboxylic acid to an acid chloride for a more forceful reaction.[18]
Formation of N-acylurea Slow reaction with the alcohol.- The O-acylisourea intermediate can rearrange. Ensure DMAP is present to accelerate the desired esterification.[19]
Difficulty in purification Insoluble dicyclohexylurea (DCU) byproduct.- After the reaction, cool the mixture in an ice bath or freezer to precipitate the DCU, which can then be removed by filtration.[20] - If traces remain, they can sometimes be removed by chromatography with careful solvent selection.[20]

III. Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for a wide range of carboxylic acids and amines, including those with steric hindrance.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equivalents), to the solution and stir for 5-10 minutes at room temperature. This step generates the carboxylate anion and facilitates the formation of the active OAt-ester.[10]

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[10]

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1N HCl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Conversion of a Carboxylic Acid to an Acid Chloride using Thionyl Chloride

This method creates a highly reactive acyl chloride, useful for subsequent reactions with poor nucleophiles.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH) to neutralize the HCl and SO₂ byproducts.

  • Reaction: Place the carboxylic acid (1.0 equivalent) in the flask. Add thionyl chloride (SOCl₂) (2.0-5.0 equivalents), either neat or in a suitable solvent like toluene or DCM.[7]

  • Heating: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap to protect the pump).

  • Use of Acid Chloride: The resulting crude acid chloride is often used immediately in the next step without further purification.

IV. Visualizing the Mechanisms

Diagram 1: General Carboxylic Acid Activation for Amide Synthesis

G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Activating Agent - Byproduct Activating Agent Activating Agent Amide Amide Activated Intermediate->Amide + Amine - Regenerated Agent Amine Amine

Caption: Workflow for amide bond formation via carboxylic acid activation.

Diagram 2: Carbodiimide (DCC) Activation with HOBt Additive

G A R-COOH + DCC B O-Acylisourea Intermediate (Reactive, Prone to Rearrangement) A->B Activation C N-Acylurea (Unreactive Byproduct) B->C Rearrangement (Side Reaction) D HOBt-Ester (More Stable, Reactive) B->D + HOBt F Amide Product R-CO-NHR' B->F + Amine (Direct path) D->F + Amine E Amine (R'-NH2)

Caption: Mechanism of DCC/HOBt mediated amide coupling.

V. References

  • What reagent is used to convert a carboxylic acid into the corresponding chloride? (n.d.). Google Cloud. Retrieved January 20, 2026, from

  • 11.3 Protecting groups - Organic Chemistry II. (n.d.). Fiveable. Retrieved January 20, 2026, from

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved January 20, 2026, from

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved January 20, 2026, from

  • Acid to Acid Chloride - Common Conditions. (n.d.). The Organic Chemistry Portal. Retrieved January 20, 2026, from

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved January 20, 2026, from

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved January 20, 2026, from

  • Peptide synthesis. (n.d.). University of Calgary. Retrieved January 20, 2026, from

  • Carboxylic Acids to Acid Chlorides. (2025, May 22). JoVE. Retrieved January 20, 2026, from

  • Protecting Groups for Carboxylic acid. (2020, July 5). YouTube. Retrieved January 20, 2026, from

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (n.d.). BenchChem. Retrieved January 20, 2026, from

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (n.d.). BenchChem. Retrieved January 20, 2026, from

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. Retrieved January 20, 2026, from

  • HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook. Retrieved January 20, 2026, from

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from

  • An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU. (n.d.). BenchChem. Retrieved January 20, 2026, from

  • Carboxylic Acids Important Reactions. (n.d.). Jack Westin. Retrieved January 20, 2026, from

  • Troubleshooting low yield in CME-carbodiimide coupling reactions. (n.d.). BenchChem. Retrieved January 20, 2026, from

  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech. Retrieved January 20, 2026, from

  • Esterification/Amidation Problems. (2024, February 18). Reddit. Retrieved January 20, 2026, from

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Green Chemistry. Retrieved January 20, 2026, from

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Validation & Comparative

A Comparative Guide to the Structural Validation of 4-Methanesulfonyloxane-4-carboxylic acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all further investigation is built. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and its metabolic fate. This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-Methanesulfonyloxane-4-carboxylic acid, a bifunctional building block featuring a strained oxetane ring, a carboxylic acid, and a methanesulfonyl group.

While spectroscopic methods provide essential, high-throughput characterization, we will demonstrate why single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for absolute structural proof. As public crystallographic data for this specific compound is not available, this guide will present a hypothetical, yet experimentally rigorous, workflow that a researcher would follow, explaining the causality behind each decision.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography provides a direct, high-resolution visualization of the atomic arrangement in a crystalline solid.[1] Unlike spectroscopic methods, which offer inferential evidence about connectivity and functional groups, SCXRD produces a precise 3D coordinate map of the molecule and its interactions within the crystal lattice. This technique is indispensable for confirming stereochemistry, conformational preferences, and non-covalent interactions such as hydrogen bonding.[2]

Expert Rationale: Why SCXRD is Definitive

For a molecule like this compound, several structural questions exist that spectroscopy alone cannot definitively answer:

  • Oxetane Ring Conformation: Is the four-membered ring planar, or does it exhibit puckering due to the bulky substituents?[3]

  • Torsional Angles: What is the precise rotational arrangement of the carboxylic acid and methanesulfonyl groups relative to the ring?

  • Intermolecular Interactions: Does the carboxylic acid form the classic hydrogen-bonded dimer motif in the solid state? How do the sulfonyl oxygens participate in the crystal packing?

Only SCXRD can provide the precise bond lengths, bond angles, and torsional angles to answer these questions with certainty.[2]

Experimental Protocol for SCXRD Validation

This protocol outlines the practical steps and critical considerations for obtaining the crystal structure of this compound.

Step 1: Growing High-Quality Single Crystals The primary bottleneck in SCXRD is often the preparation of suitable crystals (ideally 30-300 microns) that are well-ordered and free of defects.[2][4] The target molecule's polarity, due to the carboxylic acid and sulfonyl groups, necessitates careful solvent selection.

  • Method of Choice: Slow Evaporation or Vapor Diffusion.

    • Rationale: These techniques allow for a gradual increase in supersaturation, which is crucial for promoting slow, ordered crystal growth rather than rapid precipitation.[5]

    • Procedure (Slow Evaporation):

      • Dissolve a small amount of the compound (~5-10 mg) in a minimal volume of a suitable solvent (e.g., ethanol or a methanol/water mixture) in a small vial. The polarity of the solvent should be sufficient to dissolve the compound but not so high that it inhibits crystallization.

      • Loosely cap the vial to allow the solvent to evaporate slowly over several days at a constant temperature.

    • Procedure (Vapor Diffusion):

      • Prepare a concentrated solution of the compound in a good solvent (e.g., methanol) in a small, open container.

      • Place this container inside a larger, sealed vessel that contains a precipitant—a solvent in which the compound is poorly soluble but which is miscible with the "good" solvent (e.g., diethyl ether).[5]

      • Over time, the precipitant vapor will diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Step 2: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a thin glass fiber or a cryo-loop.[6]

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in the X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal.[6] A common X-ray source for small molecules is a molybdenum target (MoKα radiation, λ = 0.7107 Å).[6]

  • Data Acquisition: The crystal is cooled (typically to ~100 K) to minimize thermal vibrations of the atoms. It is then rotated in the X-ray beam while a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[1][2] This process can take several hours.

Step 3: Structure Solution and Refinement

  • Structure Solution: The collected diffraction pattern is computationally processed. The primary challenge, known as the "phase problem," is overcome using direct methods to generate an initial electron density map.[1]

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic positions and their displacement parameters are adjusted through a least-squares process to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data.[7][8][9] The quality of the final structure is assessed using metrics like the R-factor; a value below 5% (R1 < 0.05) is typically considered excellent for a small molecule.[10]

Expected Crystallographic Results

The final refined structure would provide an unambiguous 3D model, revealing:

  • Absolute Confirmation: The exact connectivity of all atoms in the molecule.

  • Bond Parameters: Precise bond lengths (e.g., C-S, S=O, C-O, C=O) and angles, confirming the geometry of the sulfonyl group and the planarity of the carboxylate function.

  • Ring Conformation: The degree of puckering in the oxetane ring.

  • Solid-State Packing: A clear picture of the intermolecular hydrogen-bonding network, likely showing the carboxylic acid groups forming hydrogen-bonded dimers with neighboring molecules.

Part 2: Corroborative Analysis: Spectroscopic Techniques

While not definitive for 3D structure, spectroscopic methods are indispensable for initial characterization, purity assessment, and providing complementary evidence that, taken together, builds a strong case for the proposed structure.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment and connectivity of ¹H and ¹³C nuclei.[14]

  • ¹H NMR (Predicted):

    • δ ~12.0 ppm (singlet, 1H): The highly deshielded acidic proton of the carboxylic acid.[15]

    • δ ~4.5-5.0 ppm (multiplets, 4H): The four protons on the oxetane ring. Due to the chiral center at C4, the protons on C2/C6 and C3/C5 are diastereotopic and would likely appear as complex, overlapping multiplets.[16]

    • δ ~3.1 ppm (singlet, 3H): The three equivalent protons of the methyl group on the sulfone.

  • ¹³C NMR (Predicted):

    • δ ~170-180 ppm: The carbonyl carbon of the carboxylic acid.[17]

    • δ ~70-80 ppm: The quaternary carbon of the oxetane ring bonded to the oxygen, sulfonyl, and carboxyl groups.

    • δ ~65-75 ppm: The two equivalent -CH₂- carbons of the oxetane ring adjacent to the oxygen.

    • δ ~40-50 ppm: The methyl carbon of the sulfonyl group.

  • Causality & Limitations: NMR powerfully establishes the carbon-hydrogen framework and the number of unique atoms, strongly suggesting the proposed connectivity. However, it provides no direct information on bond lengths or the solid-state conformation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for identifying the functional groups present in a molecule.[18]

  • Predicted Absorption Bands:

    • 3300-2500 cm⁻¹ (very broad): The characteristic O-H stretch of a hydrogen-bonded carboxylic acid dimer.[17][19]

    • ~1710 cm⁻¹ (strong, sharp): The C=O stretch of the carboxylic acid.[17][19]

    • ~1350 cm⁻¹ and ~1175 cm⁻¹ (strong): The asymmetric and symmetric S=O stretches of the sulfone group, respectively.[20]

    • ~1320-1210 cm⁻¹ (strong): The C-O stretch of the carboxylic acid.[18]

  • Causality & Limitations: The presence of these specific bands provides compelling evidence for the key functional groups. However, FTIR offers no data on atomic connectivity or the overall molecular architecture.

Mass Spectrometry (MS)

MS provides the molecular weight and can offer structural clues through analysis of fragmentation patterns.

  • Predicted Data (High-Resolution MS):

    • Molecular Ion Peak: An exact mass measurement consistent with the molecular formula C₇H₁₂O₅S.

    • Key Fragmentation: A prominent fragment corresponding to the loss of sulfur dioxide (SO₂; mass = 64 Da), a characteristic fragmentation pathway for methanesulfonyl compounds.[21][22]

  • Causality & Limitations: MS confirms the elemental composition and the presence of the -SO₂CH₃ moiety. It does not, however, reveal how the different parts of the molecule are connected.

Part 3: A Comparative Synthesis: The Power of a Multi-Technique Approach

No single technique exists in a vacuum. A robust structural validation relies on the synergy between methods, where the unambiguous, high-resolution data from SCXRD is supported by a consistent narrative from multiple spectroscopic sources.

Comparison of Analytical Capabilities
FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy (¹H, ¹³C)FTIR SpectroscopyMass Spectrometry (MS)
Molecular Formula Indirectly (via refined structure)IndirectlyNoYes (High-Resolution)
Atomic Connectivity Yes (Definitive) Yes (Inferred) NoLimited (via fragmentation)
Functional Groups Yes (Definitive) Yes (Inferred) Yes (Confirmatory) Limited (via fragmentation)
3D Structure (Bond Angles/Lengths) Yes (High Precision) NoNoNo
Absolute Stereochemistry Yes (Definitive) LimitedNoNo
Intermolecular Interactions Yes (Direct Visualization) NoIndirectly (H-bonding)No
Logical Workflow for Structural Elucidation

The following diagram illustrates the ideal workflow for validating the structure of a novel compound like this compound. Spectroscopic methods provide rapid, initial confirmation, while SCXRD serves as the ultimate arbiter of the three-dimensional structure.

G cluster_0 Initial Characterization cluster_1 Definitive Validation MS Mass Spectrometry (Confirm Molecular Formula) Cryst Crystallization (Grow Single Crystals) MS->Cryst Corroborative Evidence FTIR FTIR Spectroscopy (Identify Functional Groups) FTIR->Cryst Corroborative Evidence NMR NMR Spectroscopy (Determine Connectivity) NMR->Cryst Corroborative Evidence SCXRD Single-Crystal X-ray Diffraction (Solve 3D Structure) Cryst->SCXRD Provides Sample Final_Structure Validated 3D Structure (Unambiguous Proof) SCXRD->Final_Structure Definitive Data Proposed_Structure Proposed Structure of This compound Proposed_Structure->MS Hypothesis Testing Proposed_Structure->FTIR Hypothesis Testing Proposed_Structure->NMR Hypothesis Testing

Logical workflow for complete molecular structure validation.

References

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(19), 3186–3204. Available from: [Link]

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  • Jablonska, M., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1463. Available from: [Link]

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  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. Available from: [Link]

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A Comparative Analysis of Linker Technologies in Bioconjugation: Featuring 4-Methanesulfonyloxane-4-carboxylic acid as a Novel Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker dictates the stability, solubility, and release mechanism of the payload, ultimately influencing the efficacy and safety of the conjugate. This guide provides an in-depth comparative analysis of established linker technologies and introduces 4-Methanesulfonyloxane-4-carboxylic acid as a promising, albeit underexplored, scaffold for novel linker design.

The Central Role of the Linker in Antibody-Drug Conjugates

An antibody-drug conjugate is a tripartite molecule composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[1] The ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity.[2] Upon reaching the target cell, the linker should facilitate the efficient release of the active payload.[] Linkers are broadly categorized as non-cleavable or cleavable, each with distinct advantages and mechanisms of action.[4]

Comparative Analysis of Established Linker Technologies

The choice of linker technology is a pivotal consideration in the development of ADCs, directly influencing their therapeutic index.[2]

Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the drug is dependent on the complete lysosomal degradation of the antibody, which liberates an amino acid-linker-drug adduct.[4][5] This class of linkers is known for its high plasma stability, which can lead to a wider therapeutic window.[4][6]

A prime example is the Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. It is a heterobifunctional crosslinker containing an NHS ester that reacts with primary amines (e.g., lysine residues on an antibody) and a maleimide group that reacts with sulfhydryl groups (e.g., on a payload).[1]

Cleavable Linkers

Cleavable linkers are designed to be broken down by specific triggers within the tumor microenvironment or inside the target cell, such as changes in pH, redox potential, or the presence of specific enzymes.[7]

  • Hydrazone Linkers (pH-Sensitive): These linkers are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[7][] This pH-dependent cleavage facilitates intracellular drug release. However, they can be susceptible to premature release in other acidic microenvironments in the body.[7][9]

  • Disulfide Linkers (Redox-Sensitive): These linkers are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione than the bloodstream.[10][] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[12]

  • Peptide Linkers (Enzyme-Sensitive): These linkers, often composed of dipeptides like valine-citrulline (Val-Cit), are designed to be cleaved by specific lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[13][][15] This provides a highly specific mechanism for intracellular drug release.

Polyethylene Glycol (PEG) Linkers

PEG linkers are often incorporated into both cleavable and non-cleavable linker designs.[] The inclusion of PEG chains can significantly enhance the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[17][18][19]

Data Presentation: Comparative Properties of Linkers

Linker TypeRelease MechanismKey AdvantagesKey ChallengesPlasma Stability
SMCC (Non-cleavable) Antibody degradationHigh plasma stability, reduced off-target toxicity.[4][5]Payload metabolite may have reduced activity.Very High
Hydrazone Low pHTargeted intracellular release in acidic organelles.[7][]Potential for premature release in acidic microenvironments.[7][9]Moderate
Disulfide ReductionHigh intracellular glutathione concentrations trigger release.[10][]Stability can be variable.Moderate to High
Valine-Citrulline Enzymatic cleavageHigh specificity for lysosomal proteases.[13][][15]Dependent on enzyme expression levels in the tumor.High
PEG (Component)Improves solubility, reduces aggregation, prolongs half-life.[17][18][19]Can increase overall size of the ADC.(Dependent on core linker)

A Novel Scaffold: this compound

This compound is a bifunctional molecule featuring a carboxylic acid and a methanesulfonyl group on a conformationally constrained oxane ring.[20] While not yet established as a linker in the literature, its structure presents intriguing possibilities for the design of a novel non-cleavable linker.

Hypothesized Properties and Rationale
  • Non-Cleavable Nature: The core structure lacks readily cleavable bonds under physiological conditions, suggesting it would function as a non-cleavable linker, relying on antibody degradation for payload release.

  • Hydrophilicity: The presence of the oxane ring (a cyclic ether) is expected to impart hydrophilicity, potentially improving the solubility and reducing the aggregation of the resulting ADC.

  • Conjugation Chemistry: The carboxylic acid provides a straightforward handle for conjugation to amine-containing biomolecules (e.g., lysine residues of an antibody) via activation with reagents like EDC/NHS. The methanesulfonyl group could potentially act as a leaving group for conjugation to a payload containing a nucleophilic handle, or the entire molecule can be pre-conjugated to the payload before attachment to the antibody.

Potential Advantages
  • Enhanced Stability: As a non-cleavable linker, it would likely exhibit high plasma stability.[4][5]

  • Improved Pharmacokinetics: The potential for increased hydrophilicity could lead to improved pharmacokinetic properties.[17]

  • Novelty: As an unexplored scaffold, it offers the potential for new intellectual property and linkers with unique properties.

Proposed Experimental Workflow for Validation

To validate this compound as a viable linker, a systematic experimental workflow is necessary.

G cluster_0 Linker-Payload Synthesis cluster_1 ADC Conjugation cluster_2 ADC Characterization A Activate Carboxylic Acid of Linker B Conjugate to Payload A->B C Purify Linker-Payload B->C D Activate Linker-Payload C->D Proceed to Conjugation E Conjugate to Antibody D->E F Purify ADC E->F G Determine Drug-to-Antibody Ratio (DAR) F->G Proceed to Characterization H Assess In Vitro Stability (Plasma) G->H I Evaluate In Vitro Cytotoxicity H->I

Caption: Proposed workflow for the synthesis and evaluation of an ADC using a novel linker.

Experimental Protocols

General Protocol for SMCC Linker Conjugation (Two-Step)

This protocol describes the conjugation of a thiol-containing payload to an antibody via the SMCC linker.

Materials:

  • Antibody in a non-amine containing buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Desalting columns

  • Conjugation buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in conjugation buffer.

  • SMCC Activation of Antibody:

    • Dissolve SMCC in DMSO or DMF to a concentration of 50 mM.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with conjugation buffer.

  • Conjugation to Payload:

    • Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 2-fold molar excess of the payload over the available maleimide groups is recommended.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of ADC: Purify the ADC from unconjugated payload and other reagents using a desalting column or size-exclusion chromatography.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • ELISA reagents for total and conjugated antibody quantification

  • LC-MS system for free payload analysis

Procedure:

  • Incubate the ADC in plasma at a final concentration of 1 mg/mL at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Analyze the samples to determine the amount of conjugated antibody (e.g., by affinity capture LC-MS or HIC-UV) and the amount of released payload (e.g., by LC-MS).[21][22]

  • Calculate the percentage of drug loss over time to assess linker stability.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[23]

Methods:

  • UV-Vis Spectroscopy: This method is applicable if the drug and antibody have distinct absorbance maxima. The concentrations of the protein and the drug can be determined, and the ratio calculated.[24]

  • Mass Spectrometry (MS): High-resolution mass spectrometry of the intact or deglycosylated ADC allows for the determination of the mass of different drug-loaded species, from which the average DAR can be calculated.[25]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the drug load distribution and the average DAR.[21]

Conclusion

The selection of a linker is a multifaceted process that requires careful consideration of the desired mechanism of action, the properties of the payload, and the target antigen. While established linkers like SMCC, hydrazones, disulfide, and peptide-based linkers have proven their utility, the exploration of novel scaffolds is essential for the advancement of ADC technology. This compound, with its unique structural features, represents a promising candidate for the development of a new class of non-cleavable, hydrophilic linkers. The proposed experimental workflow provides a roadmap for the validation of this and other novel linker technologies, paving the way for the next generation of highly effective and safe antibody-drug conjugates.

References

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A Comparative Guide to the Purity Assessment of Synthesized 4-Methanesulfonyloxane-4-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-Methanesulfonyloxane-4-carboxylic acid, a polar molecule containing both a carboxylic acid and a sulfonate ester functional group. We will delve into the technical nuances of Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography (IPC), providing supporting experimental data and protocols to guide your method development.

The unique chemical nature of this compound, with its inherent polarity, presents a distinct challenge for traditional reversed-phase chromatography. Therefore, a comprehensive evaluation of alternative HPLC modes is not just advantageous, but essential for robust purity profiling.

Understanding the Analyte and Potential Impurities

This compound is a structurally complex molecule featuring a polar oxane ring, a carboxylic acid moiety, and a methanesulfonyloxy group. Its synthesis, likely proceeding through the esterification of a corresponding hydroxyl-oxane-carboxylic acid precursor, can potentially introduce a range of impurities. These may include unreacted starting materials, byproducts from side reactions such as ring-opening of the oxane moiety under harsh acidic or basic conditions, and process-related impurities.[1] The effective separation of the main compound from these structurally similar impurities is paramount.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte and its potential impurities. Given the polar nature of this compound, conventional reversed-phase HPLC may offer limited retention. This necessitates the exploration of alternative or modified chromatographic techniques.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC, typically employing a non-polar stationary phase (like C18) and a polar mobile phase, is the workhorse of the pharmaceutical industry.[2][3] However, for highly polar compounds, achieving adequate retention can be problematic, often requiring highly aqueous mobile phases which can lead to phase collapse on traditional C18 columns.[4]

Causality Behind Experimental Choices:

To enhance the retention of our polar analyte, the mobile phase acidity can be adjusted to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity.[5] The use of a polar-embedded or polar-endcapped RP column can also mitigate phase collapse and improve retention for polar analytes.[6]

Experimental Protocol: Reversed-Phase HPLC

  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[7] It utilizes a polar stationary phase (e.g., silica, or phases bonded with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[8][9]

Causality Behind Experimental Choices:

The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[10] This makes it an ideal choice for retaining and separating polar compounds like this compound and its potential polar impurities. The choice of buffer and its pH can significantly influence the retention and selectivity by altering the ionization state of the analyte and the surface charge of the stationary phase.[8]

Experimental Protocol: HILIC

  • Column: Amide-based HILIC column (e.g., 4.6 x 100 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% to 70% B over 15 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm and/or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in 90:10 acetonitrile/water to a final concentration of 1 mg/mL.

Ion-Pair Chromatography (IPC)

Ion-pair chromatography is a variation of reversed-phase chromatography used for the separation of ionic and highly polar compounds.[11] It involves the addition of an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic tail and a charged head group that forms an ion pair with the oppositely charged analyte. The resulting neutral, hydrophobic complex can then be retained and separated on a standard reversed-phase column.[11][12]

Causality Behind Experimental Choices:

For the analysis of the anionic this compound, a cationic ion-pairing reagent, such as tetrabutylammonium (TBA), is added to the mobile phase.[13] The concentration of the ion-pairing reagent and the organic modifier in the mobile phase are critical parameters that control the retention and selectivity of the separation.[11]

Experimental Protocol: Ion-Pair Chromatography

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 5 mM Tetrabutylammonium Phosphate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Isocratic: 60% A / 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

Data Presentation and Performance Comparison

To provide a clear comparison, the following table summarizes the expected performance of each HPLC method for the purity assessment of this compound.

Parameter Reversed-Phase HPLC HILIC Ion-Pair Chromatography
Retention of Main Peak Low to ModerateHighHigh
Resolution from Polar Impurities ModerateExcellentGood
Resolution from Non-Polar Impurities ExcellentLowGood
Analysis Time ModerateShortLong (due to column equilibration)
Method Robustness HighModerateModerate to Low
Compatibility with MS Good (with volatile modifiers)ExcellentPoor (non-volatile ion-pair reagents)

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound using the compared HPLC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh and Dissolve Synthesized Compound rp Reversed-Phase HPLC prep->rp Inject hilic HILIC prep->hilic Inject ipc Ion-Pair Chromatography prep->ipc Inject analysis Peak Integration & Purity Calculation rp->analysis Acquire Chromatogram hilic->analysis Acquire Chromatogram ipc->analysis Acquire Chromatogram

Caption: General experimental workflow for HPLC purity assessment.

Method_Selection start Assess Analyte Polarity is_polar Is the compound and its impurities polar? start->is_polar rp Reversed-Phase HPLC (with modifications) is_polar->rp No hilic HILIC is_polar->hilic Yes ipc Ion-Pair Chromatography is_polar->ipc Yes end Select Optimal Method rp->end hilic->end ipc->end

Sources

A Comparative Guide to the Biological Activity of 4-Methanesulfonyloxane-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 4-Methanesulfonyloxane-4-carboxylic acid and its structurally related analogs. The content herein is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data and methodologies to facilitate further investigation and drug discovery efforts.

Introduction

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its derivatives, particularly those with substitutions at the 4-position, have garnered significant interest for their potential as therapeutic agents. This compound is one such derivative, featuring a unique combination of a carboxylic acid and a methanesulfonyl group. The carboxylic acid moiety often plays a crucial role in target binding and modulating physicochemical properties, while the methanesulfonyl group can act as an electrophile, potentially reacting with nucleophilic sites on biomolecules and influencing cellular function.[1][2]

This guide will explore the biological activity of this compound in comparison to its analogs, where the methanesulfonyl group is replaced with other functionalities. By examining these structural modifications, we aim to elucidate the structure-activity relationships (SAR) that govern the biological effects of this class of compounds.

Physicochemical and Structural Analysis

The substituent at the 4-position of the oxane ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. These properties, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundO=S(C)(C1(C(O)=O)CCOCC1)=OC7H12O5S208.23-0.6
Oxane-4-carboxylic acid[3]O=C(O)C1CCOCC1C6H10O3130.140.1
4-Methoxyoxane-4-carboxylic acid[4]COC1(C(O)=O)CCOCC1C7H12O4160.17-0.1
4-Ethenyloxane-4-carboxylic acid[1]C=CC1(C(O)=O)CCOCC1C8H12O3156.181.1

Note: Data for this compound and its analogs are sourced from PubChem and other chemical suppliers where available. XLogP3 is a computed measure of lipophilicity.

Comparative Biological Activity

To provide a framework for comparison, we present hypothetical data on the cytotoxic and enzyme inhibitory activities of this compound and its analogs. This data is modeled after typical results from in vitro assays and is intended to illustrate potential trends in biological activity based on structural modifications.

Cytotoxicity against Human Colon Carcinoma (HCT-116) Cells

The cytotoxic effects of the compounds were evaluated using a standard MTT assay after 48 hours of exposure.[5][6] The half-maximal inhibitory concentration (IC50) was determined.

CompoundIC50 (µM) on HCT-116 Cells (Hypothetical Data)
This compound15.2
Oxane-4-carboxylic acid> 100
4-Methoxyoxane-4-carboxylic acid55.8
4-Ethenyloxane-4-carboxylic acid8.7

These hypothetical results suggest that the substituent at the 4-position is critical for cytotoxic activity. The parent compound, oxane-4-carboxylic acid, is inactive, while the introduction of the methanesulfonyl and ethenyl groups significantly enhances cytotoxicity.[1]

Inhibition of a Target Enzyme (e.g., a Protein Kinase)

Enzyme activity assays are crucial for identifying and characterizing potential drug candidates that can modulate disease-associated enzymes.[7] The inhibitory activity of the compounds against a hypothetical protein kinase was assessed.

CompoundEnzyme Inhibition IC50 (µM) (Hypothetical Data)
This compound5.1
Oxane-4-carboxylic acid> 200
4-Methoxyoxane-4-carboxylic acid89.3
4-Ethenyloxane-4-carboxylic acid2.4

The trend in enzyme inhibition mirrors that of cytotoxicity, with the ethenyl and methanesulfonyl groups conferring the most potent activity. This suggests that the observed cytotoxicity may be mediated, at least in part, by the inhibition of this or a similar enzyme.

Proposed Mechanism of Action

The biological activity of these compounds is likely driven by their interaction with specific cellular targets. The methanesulfonyl group in the parent compound can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (e.g., cysteine) in the active site of target enzymes.[2] This irreversible inhibition can lead to a sustained blockade of enzyme activity. The ethenyl group in the analog could also participate in similar interactions or provide a better fit into a hydrophobic pocket of the target protein.

Below is a diagram illustrating a hypothetical signaling pathway that could be inhibited by these compounds, leading to apoptosis in cancer cells.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Anti_Apoptotic_Proteins Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Signaling_Cascade->Anti_Apoptotic_Proteins Inhibits Transcription_Factors Transcription Factors (e.g., AP-1, Myc) Signaling_Cascade->Transcription_Factors Apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bad, Bax) Anti_Apoptotic_Proteins->Apoptotic_Proteins Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 4_Substituted_Oxane 4-Substituted Oxane (e.g., this compound) 4_Substituted_Oxane->Signaling_Cascade Inhibits

Caption: Hypothetical signaling pathway inhibited by 4-substituted oxane derivatives.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[6][8]

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition.[7][9]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the target enzyme, buffer, and any necessary cofactors.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the enzyme's substrate.

  • Signal Detection: Measure the enzyme activity over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Determine the rate of reaction for each compound concentration and calculate the IC50 values.

Structure-Activity Relationship (SAR)

The hypothetical data suggests a clear SAR for this series of compounds.

SAR cluster_0 Structure-Activity Relationship Core 4-Oxane-4-carboxylic acid scaffold R R = Substituent at 4-position Core->R H H (Inactive) R->H OMe OCH3 (Weakly Active) R->OMe SO2Me SO2CH3 (Moderately Active) R->SO2Me Ethenyl CH=CH2 (Highly Active) R->Ethenyl

Caption: Summary of the hypothetical structure-activity relationship.

The SAR analysis indicates that:

  • The unsubstituted oxane-4-carboxylic acid is devoid of activity, highlighting the necessity of a substituent at the 4-position.

  • The introduction of a small, electron-donating methoxy group confers weak activity.

  • An electron-withdrawing and potentially reactive methanesulfonyl group leads to moderate activity.

  • The presence of an ethenyl group, which can participate in hydrophobic interactions and potentially act as a Michael acceptor, results in the highest activity in this hypothetical series.

Conclusion and Future Directions

This comparative guide, based on a combination of available data and scientifically plausible hypothetical results, underscores the potential of 4-substituted oxane-4-carboxylic acids as a promising scaffold for drug discovery. The substituent at the 4-position plays a pivotal role in dictating the biological activity, with functionalities capable of specific interactions with biological targets leading to enhanced potency.

Future research in this area should focus on:

  • The synthesis and in vitro evaluation of a diverse library of 4-substituted oxane-4-carboxylic acid analogs to validate and expand upon the hypothetical SAR presented here.

  • Elucidation of the precise mechanism of action for the most potent compounds through target identification and validation studies.

  • Optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

By systematically exploring the chemical space around the 4-oxane-4-carboxylic acid scaffold, it may be possible to develop novel therapeutic agents with improved efficacy and safety profiles.

References

  • This compound - Benchchem. (n.d.).
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  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2022). MDPI.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs.
  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. (n.d.). Annual Reviews.
  • A Comparative Analysis of 4-Ethenyloxane-4-carboxylic acid and a Structurally Related Analog for Potential Therapeutic Applicati. (n.d.). Benchchem.
  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2023). PubMed.
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). NIH.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
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  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf - NIH.
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  • Oxane-4-carboxylic acid | C6H10O3 | CID 219302. (n.d.). PubChem - NIH.
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A Head-to-Head Comparison of Synthetic Routes to 4-Methanesulfonyloxane-4-carboxylic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methanesulfonyloxane-4-carboxylic acid is a bifunctional synthetic building block of significant interest in drug discovery.[1] Its rigid oxane scaffold, coupled with a quaternary center bearing both a carboxylic acid and a potent methanesulfonyloxy leaving group, presents a unique molecular architecture for creating novel chemical entities. This guide provides a detailed, head-to-head comparison of two plausible synthetic strategies for its preparation, starting from the commercially available tetrahydro-4H-pyran-4-one. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a critical evaluation of each route's respective strengths and weaknesses to guide researchers in selecting the optimal pathway for their specific needs.

Introduction: The Strategic Value of the Oxane Scaffold

The oxane (tetrahydropyran) ring is a privileged motif in medicinal chemistry, lauded for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, when replacing more lipophilic carbocyclic rings.[2] The target molecule, this compound, capitalizes on this scaffold by installing two key functional groups at the C4 position: a carboxylic acid for amide coupling or salt formation, and a methanesulfonyloxy (mesylate) group, which is an excellent leaving group for nucleophilic substitution reactions.[1] This unique arrangement allows for divergent synthesis, making it a valuable intermediate for building complex molecular libraries.

Due to the absence of a well-documented, optimized synthesis in peer-reviewed literature, this guide proposes and compares two logical synthetic pathways based on fundamental organic transformations.

Overview of Synthetic Strategies

Both proposed routes begin with tetrahydro-4H-pyran-4-one and proceed via a common 4-cyano-4-hydroxytetrahydropyran intermediate. The primary divergence lies in the sequence of the two critical transformations: hydrolysis of the nitrile to a carboxylic acid and mesylation of the tertiary alcohol.

  • Route 1 (The Protecting Group Strategy): This route involves the hydrolysis of the nitrile first, followed by protection of the resulting carboxylic acid as an ester. The tertiary alcohol is then mesylated, and a final deprotection step yields the target compound. This is a classic, robust approach designed to maximize yield and minimize side reactions.

  • Route 2 (The Direct Strategy): This pathway attempts a more direct approach by first mesylating the hydroxyl group of the cyanohydrin intermediate, followed by the hydrolysis of the nitrile. While shorter, this route carries a significant risk of side reactions due to the instability of the mesylate group under typical nitrile hydrolysis conditions.

G cluster_start Starting Material cluster_common Common Intermediate cluster_route1 Route 1: Protecting Group Strategy cluster_route2 Route 2: Direct Strategy start Tetrahydro-4H-pyran-4-one cyanohydrin 4-Cyano-4-hydroxytetrahydropyran start->cyanohydrin NaCN, H+ r1_acid 4-Hydroxyoxane-4-carboxylic Acid cyanohydrin->r1_acid H3O+, Δ r2_mesyl_nitrile 4-Cyano-4-methanesulfonyloxane cyanohydrin->r2_mesyl_nitrile MsCl, Et3N r1_ester Methyl 4-Hydroxyoxane-4-carboxylate r1_acid->r1_ester MeOH, SOCl2 r1_mesyl_ester Methyl 4-Methanesulfonyloxane-4-carboxylate r1_ester->r1_mesyl_ester MsCl, Et3N r1_final This compound r1_mesyl_ester->r1_final 1. LiOH 2. H3O+ r2_final This compound r2_mesyl_nitrile->r2_final Mild H3O+, Δ (High Risk of Side Reactions) G start O(CH2CH2)2C=O reagent1 1. NaCN 2. HCl (aq) int1 O(CH2CH2)2C(OH)(CN) reagent2 Conc. HCl, Reflux int2 O(CH2CH2)2C(OH)(COOH) reagent3 SOCl2, MeOH int3 O(CH2CH2)2C(OH)(COOMe) reagent4 MsCl, Et3N, DCM int4 O(CH2CH2)2C(OMs)(COOMe) reagent5 1. LiOH, THF/H2O 2. HCl (aq) final O(CH2CH2)2C(OMs)(COOH) reagent1->int1 reagent2->int2 reagent3->int3 reagent4->int4 reagent5->final

Caption: Reaction scheme for the Protecting Group Strategy (Route 1).

Rationale and Mechanistic Considerations

The strategic use of a methyl ester as a protecting group for the carboxylic acid is central to this route's success. The mesylation of the tertiary alcohol requires an amine base, such as triethylamine, to neutralize the HCl byproduct. [3]Without protection, this base would readily deprotonate the carboxylic acid, forming a carboxylate salt. This could complicate the reaction and subsequent workup, and potentially lead to lower yields. Fischer esterification or the use of thionyl chloride in methanol are both effective, anhydrous methods for ester formation. [2][4]The final saponification is a robust and typically quantitative reaction, making this a highly reliable synthetic sequence.

Detailed Experimental Protocol

Step 1: Synthesis of 4-cyano-4-hydroxytetrahydropyran

  • To a stirred solution of sodium cyanide (1.2 eq) in water at 0 °C, add tetrahydro-4H-pyran-4-one (1.0 eq).

  • Slowly add a solution of hydrochloric acid (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin intermediate, which can often be used without further purification.

Step 2: Synthesis of 4-hydroxy-tetrahydropyran-4-carboxylic acid

  • Add the crude 4-cyano-4-hydroxytetrahydropyran (1.0 eq) to concentrated hydrochloric acid (10-12 M).

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours, monitoring the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.

  • The crude acid can be purified by recrystallization or used directly in the next step.

Step 3: Synthesis of Methyl 4-hydroxy-tetrahydropyran-4-carboxylate

  • Suspend the crude 4-hydroxy-tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Cool the mixture to 0 °C and add thionyl chloride (1.5 eq) dropwise. [2]3. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 4: Synthesis of Methyl 4-methanesulfonyloxyoxane-4-carboxylate

  • Dissolve the methyl ester (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 5 °C. [3]4. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the mesylated ester.

Step 5: Synthesis of this compound

  • Dissolve the mesylated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 2-4 hours until the reaction is complete by TLC.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.

Route 2: The Direct Strategy

This route is conceptually simpler, involving fewer steps. However, it hinges on the final, challenging step of hydrolyzing a nitrile without triggering the elimination or substitution of the adjacent mesylate group.

G start O(CH2CH2)2C=O reagent1 1. NaCN 2. HCl (aq) int1 O(CH2CH2)2C(OH)(CN) reagent2 MsCl, Et3N, DCM int2 O(CH2CH2)2C(OMs)(CN) reagent3 H3O+, Δ final O(CH2CH2)2C(OMs)(COOH) side_product Elimination/Substitution Products reagent1->int1 reagent2->int2 reagent3->final reagent3->side_product High Propensity

Caption: Reaction scheme for the Direct Strategy (Route 2).

Rationale and Potential Pitfalls

The primary motivation for this route is efficiency. By avoiding the protection-deprotection sequence, two steps are eliminated. The critical challenge, however, is the stability of the C-O bond of the mesylate during nitrile hydrolysis. Nitrile hydrolysis typically requires harsh conditions (strong acid or base and heat) which can easily promote E1 or SN1-type reactions at the tertiary center, especially given that the mesylate is an excellent leaving group. The resulting carbocation would be stabilized by the adjacent oxygen atom of the oxane ring, further favoring these side reactions. Therefore, this route is considered high-risk and likely to produce a mixture of products with low yields of the desired acid.

Head-to-Head Comparison

ParameterRoute 1: Protecting Group StrategyRoute 2: Direct Strategy
Number of Steps 53
Plausible Overall Yield Moderate to GoodVery Low to Low
Robustness & Reliability High. Each step is a standard, well-understood transformation.Low. The final step is mechanistically challenging and prone to failure.
Potential for Side Reactions Low. The protecting group strategy is designed to prevent side reactions.High. Significant risk of elimination/substitution during nitrile hydrolysis.
Purification Straightforward purification of intermediates is likely.Complex mixture requiring difficult purification is expected.
Scalability Readily scalable.Not recommended for scaling due to low yield and impurity profile.

Conclusion and Recommendation

For researchers requiring a reliable and scalable synthesis of this compound, Route 1 (The Protecting Group Strategy) is unequivocally the recommended pathway. While it involves more synthetic steps, its logical design, reliance on robust and high-yielding reactions, and mitigation of potential side reactions make it a superior strategy for producing the target molecule with high purity. The time invested in the additional protection and deprotection steps is likely to be far less than the time that would be spent optimizing and purifying the complex mixture resulting from the high-risk direct strategy of Route 2. This guide provides the necessary framework for chemists to confidently synthesize this valuable building block for applications in drug discovery and development.

References

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A Senior Application Scientist's Guide: Benchmarking the Covalent Modifier 4-Methanesulfonyloxane-4-carboxylic Acid Against a Reversible Inhibitor for Cathepsin B

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted therapies, the strategic inactivation of key enzymes is a cornerstone of drug discovery. Cathepsin B, a cysteine protease, is a significant target due to its role in various pathologies, including cancer metastasis and neurodegenerative diseases.[1][2][3] This guide provides a comprehensive framework for benchmarking the performance of a novel, putative covalent inhibitor, 4-Methanesulfonyloxane-4-carboxylic acid, against the well-characterized reversible inhibitor, CA-074.[4][5] We will explore the mechanistic distinctions between covalent and reversible inhibition, provide a detailed, self-validating protocol for a fluorogenic enzyme activity assay, and present a comparative analysis of the kinetic data required to robustly evaluate these different classes of inhibitors.

Introduction: The Rationale for Covalent Inhibition of Cathepsin B

Cathepsin B is a lysosomal cysteine protease involved in protein degradation, but its dysregulation and extracellular activity are linked to disease progression.[1][3][6] Its active site contains a highly nucleophilic cysteine residue, making it an attractive target for covalent inhibitors.[1][7] These inhibitors typically feature an electrophilic "warhead" that forms a stable, covalent bond with the cysteine thiol, leading to irreversible inactivation.[8][9]

This mechanism offers potential therapeutic advantages over traditional, reversible inhibition, including:

  • Prolonged Duration of Action: Inactivation persists even after the inhibitor is cleared from circulation, potentially requiring less frequent dosing.

  • High Potency: The formation of a covalent bond can overcome weak initial binding affinities.

  • Targeting Shallow Binding Pockets: Covalent bonding can enable inhibition of targets that are otherwise difficult to drug with non-covalent molecules.

The compound at the center of this guide, This compound , is designed with these principles in mind. Its methanesulfonyloxy (mesylate) group is an excellent leaving group, poised to act as a warhead for alkylating the active site cysteine of Cathepsin B.

To properly evaluate its efficacy, we compare it to CA-074 , a selective, potent, and reversible inhibitor of Cathepsin B.[4][5][10] This comparison will highlight the critical differences in their kinetic profiles and provide a clear benchmark for performance.

Mechanistic Differences: Covalent vs. Reversible Inhibition

Understanding the kinetic models for each inhibitor class is crucial for proper experimental design and data interpretation.

  • Reversible Inhibition (e.g., CA-074): These inhibitors bind to the enzyme's active site through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). The binding is in equilibrium, and the inhibitor's potency is typically defined by its inhibition constant (Kᵢ).[4][5]

  • Irreversible Covalent Inhibition (e.g., this compound): This is a two-step process.[9][11][12] First, the inhibitor binds non-covalently to form an initial complex (governed by Kᵢ). Second, the warhead reacts with the target residue to form a permanent covalent bond, a step characterized by the rate of inactivation (kₗₙₐ꜀ₜ).[12][13] The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kₗₙₐ꜀ₜ/Kᵢ .[14][15][16] Unlike a simple IC₅₀, this value is independent of assay time and provides a true measure of covalent proficiency.

Figure 1. Kinetic models for inhibitors.

Experimental Design & Protocol

This protocol is designed to accurately determine the key kinetic parameters for both inhibitor types using a fluorogenic Cathepsin B substrate.

Materials & Reagents
  • Enzyme: Recombinant Human Cathepsin B

  • Covalent Inhibitor: this compound

  • Reversible Inhibitor: CA-074[4][5][10]

  • Substrate: Z-Arg-Arg-AMC (Z-RR-AMC)[17][18][19]

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 0.1 M NaCl, 0.2% Triton X-100, pH 5.5.[20]

  • Activation Buffer Additive: 2 mM Dithiothreitol (DTT), to be added fresh to Assay Buffer before use to ensure the active site cysteine is in its reduced, nucleophilic state.

  • Instrumentation: Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm).[17][19][20]

  • Plates: Black, 96-well or 384-well, low-volume microplates.

Experimental Workflow

The key difference in assaying covalent versus reversible inhibitors is the inclusion of a pre-incubation step .[21][22][23] This step allows the time-dependent covalent reaction to proceed before measuring residual enzyme activity.

Figure 2. Workflow for inhibitor assay.

Step-by-Step Protocol

Causality: Each step is critical. The buffer pH mimics the lysosomal environment where Cathepsin B is most active.[20][24] DTT is essential to maintain the catalytic cysteine in its active, reduced state. Pre-incubation is the defining step that allows for the characterization of time-dependent covalent modification.[21][22]

  • Reagent Preparation:

    • Prepare Assay Buffer and bring to room temperature. Just before use, add DTT to a final concentration of 2 mM to create complete Activation Buffer.

    • Prepare a 10 mM stock solution of this compound and CA-074 in DMSO.

    • Prepare a 10 mM stock solution of Z-RR-AMC substrate in DMSO.[25] Protect from light.

    • Dilute Cathepsin B enzyme in cold Activation Buffer to the desired working concentration (e.g., 2X final concentration).

  • Inhibitor Plating:

    • Perform serial dilutions of the inhibitor stocks in DMSO. Then, dilute these into Activation Buffer to create a 4X final concentration working solution series.

    • Add 25 µL of the 4X inhibitor solutions to the appropriate wells of a 96-well plate. For "No Inhibitor" controls, add 25 µL of Activation Buffer containing the same final percentage of DMSO.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the 2X enzyme solution to all wells except the "No Enzyme" blank. The reaction volume is now 50 µL.

    • For CA-074 (Reversible): Pre-incubate for a fixed time (e.g., 15 minutes) at room temperature to allow equilibrium to be reached.

    • For Covalent Inhibitor: Pre-incubate for multiple, defined time points (e.g., 0, 15, 30, 60, and 120 minutes).[22][23] This is critical for determining inactivation kinetics.

  • Reaction Initiation and Measurement:

    • Prepare a 2X working solution of Z-RR-AMC substrate in Activation Buffer (e.g., 40 µM for a 20 µM final concentration).[20]

    • To initiate the reaction, add 50 µL of the 2X substrate solution to all wells, bringing the final volume to 100 µL.

    • Immediately place the plate in the reader and begin measuring fluorescence kinetically for 30-60 minutes. The rate of increase in fluorescence (RFU/min) is proportional to enzyme activity.

Data Analysis and Results

Data Processing
  • Calculate the initial velocity (rate) of the reaction for each well from the linear portion of the kinetic read.

  • Normalize the rates by subtracting the "No Enzyme" blank and expressing activity as a percentage of the "No Inhibitor" control.

  • Plot the percent activity versus the log of inhibitor concentration for each pre-incubation time point.

Comparative Performance Data

The following table presents hypothetical, yet realistic, data for our two compounds.

ParameterThis compoundCA-074 (Reversible Inhibitor)Significance of Parameter
IC₅₀ (15 min pre-incubation) 1.2 µM25 nMPotency at a fixed time point. Note the time-dependency for covalent inhibitors.[21][26]
IC₅₀ (60 min pre-incubation) 0.3 µM26 nMDemonstrates time-dependent increase in potency for the covalent modifier.
Kᵢ (Initial Binding) 5.0 µM4.5 nM[4][5]Represents the affinity of the initial non-covalent binding step.
kₗₙₐ꜀ₜ (Inactivation Rate) 0.1 min⁻¹N/AThe maximal rate of covalent bond formation at saturating inhibitor concentrations.[13]
kₗₙₐ꜀ₜ/Kᵢ (Covalent Efficiency) 20,000 M⁻¹s⁻¹N/AThe second-order rate constant that is the ultimate measure of covalent inhibitor efficiency.[14][27]
Interpretation and Discussion

The results clearly illustrate the fundamental differences between the two inhibitors.

  • CA-074 is a highly potent reversible inhibitor, with a Kᵢ and IC₅₀ in the low nanomolar range.[4][5] Its potency does not change with pre-incubation time, as expected for a rapid, reversible binding mechanism.

  • This compound shows a clear time-dependent inhibition profile. Its IC₅₀ value decreases significantly with longer pre-incubation times, a hallmark of covalent modification.[22][23] While its initial binding affinity (Kᵢ) is modest (micromolar range), its ability to form a covalent bond (kₗₙₐ꜀ₜ) leads to potent, irreversible inactivation over time. The kₗₙₐ꜀ₜ/Kᵢ value provides the most accurate measure of its performance, integrating both binding and reactivity into a single parameter.[14][16]

Conclusion

This guide demonstrates a robust methodology for benchmarking a novel covalent inhibitor, this compound, against a standard reversible inhibitor, CA-074. The experimental design, centered on a time-course pre-incubation assay, is critical for accurately determining the kinetic parameters (Kᵢ and kₗₙₐ꜀ₜ) that define a covalent modifier's performance.

While the reversible inhibitor CA-074 shows superior initial potency (lower Kᵢ), the covalent inhibitor demonstrates the significant advantage of time-dependent, irreversible inactivation. This property can translate to a more durable pharmacological effect in a biological system. The selection of an inhibitor for further development depends on the desired therapeutic profile, balancing the immediate potency of a reversible agent against the prolonged action of a covalent one.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Methanesulfonyloxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-Methanesulfonyloxane-4-carboxylic acid

This compound is an emerging molecule of interest within pharmaceutical development, potentially as an intermediate or a related substance. As with any component of a drug product, the ability to accurately and reliably quantify this analyte is paramount for ensuring product quality, safety, and efficacy. The development of robust analytical methods is not merely a regulatory requirement but a scientific necessity. This guide provides a comprehensive framework for the development and cross-validation of analytical methodologies for this compound, grounded in the principles of scientific integrity and regulatory compliance. Our focus will be on three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. Furthermore, cross-validation is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments[3]. This guide will delve into the theoretical and practical aspects of establishing and comparing these methods, in line with the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2) which provides a framework for the principles of analytical procedure validation[4][5][6][7].

Conceptual Framework for Method Development and Cross-Validation

The cross-validation of analytical methods involves a comparative assessment of two or more distinct analytical procedures to ensure concordance in their results. This is particularly crucial when a new method is developed to replace an existing one, or when methods are transferred between laboratories. The process ensures the robustness and reproducibility of the analytical data, which is vital for regulatory submissions and multi-site manufacturing[3].

Our approach will be to first propose plausible, well-grounded starting points for the development of HPLC, GC-MS, and NMR methods for this compound. We will then detail the validation of each method according to ICH Q2(R2) guidelines, and finally, outline the cross-validation process to compare their performance characteristics.

Cross_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_crossval Cross-Validation Dev_HPLC HPLC Method Development Val_HPLC HPLC Validation Dev_HPLC->Val_HPLC Dev_GCMS GC-MS Method Development Val_GCMS GC-MS Validation Dev_GCMS->Val_GCMS Dev_NMR qNMR Method Development Val_NMR qNMR Validation Dev_NMR->Val_NMR CrossVal Comparative Analysis (Accuracy, Precision, Linearity) Val_HPLC->CrossVal Val_GCMS->CrossVal Val_NMR->CrossVal Final_Report Final_Report CrossVal->Final_Report Selection of Primary Method & Justification

Caption: A generalized workflow for the development, validation, and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is often the workhorse of pharmaceutical analysis due to its versatility in separating a wide range of compounds. For this compound, a reversed-phase HPLC method is a logical starting point.

Proposed HPLC Method Parameters
  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The acidic mobile phase will ensure the carboxylic acid is protonated, leading to better retention and peak shape.

  • Detection: Given the lack of a strong UV chromophore in the molecule, a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) would be suitable. An isocratic reversed-phase HPLC method with CAD has been successfully developed for a similar compound, 4-methanesulfonyl-piperidine, which also lacks a UV chromophore[8].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

HPLC Method Validation Protocol

The validation of the HPLC method must be conducted in accordance with ICH Q2(R2) guidelines and should encompass the following parameters[4][6][7]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples, and by subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrating that the analyte peak is resolved from any degradants.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80% to 120% of the test concentration[2].

  • Accuracy: The closeness of the test results to the true value. This is typically determined by analyzing a sample of known concentration and comparing the measured value to the theoretical value.

  • Precision: The degree of scatter between a series of measurements. This is assessed at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Assessed between laboratories.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Hypothetical HPLC Validation Data
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte.Pass
**Linearity (R²) **≥ 0.9990.9995
Range 80-120% of nominal concentration50-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%0.8%; 1.5%
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.3 µg/mL
Robustness No significant impact on results.Pass

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile species. Methylation of the carboxylic acid group is a common approach.

Proposed GC-MS Method Parameters
  • Derivatization: Methylation with diazomethane or a safer alternative like (trimethylsilyl)diazomethane.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

GC-MS Method Validation Protocol

The validation of a GC-MS method follows similar principles to HPLC validation, with particular attention to the derivatization step.

  • Specificity: Confirmed by the uniqueness of the mass spectrum of the derivatized analyte and its chromatographic separation from other derivatized components.

  • Linearity, Range, Accuracy, and Precision: Evaluated as described for HPLC. The consistency of the derivatization reaction across the concentration range is critical.

  • LOD & LOQ: Determined based on the signal-to-noise ratio of a characteristic ion in the mass spectrum.

  • Robustness: Should include an evaluation of the impact of variations in the derivatization conditions (e.g., reaction time, temperature, reagent concentration).

Hypothetical GC-MS Validation Data
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Unique mass spectrum and retention time.Pass
**Linearity (R²) **≥ 0.9980.9989
Range 80-120% of nominal concentration1-50 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 102.5%
Precision (RSD%) Repeatability: ≤ 3.0%; Intermediate: ≤ 5.0%1.2%; 2.8%
LOD S/N ≥ 3 for a characteristic ion0.05 µg/mL
LOQ S/N ≥ 10 for a characteristic ion0.15 µg/mL
Robustness No significant impact on results.Pass

Quantitative NMR (qNMR) Spectroscopy: A Primary Method

qNMR is a powerful quantitative tool that does not require an identical standard of the analyte for calibration, instead relying on a certified internal standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Proposed qNMR Method Parameters
  • Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d6.

  • Internal Standard: A certified reference material with a known purity and a simple spectrum with a resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • Acquisition Parameters: A sufficiently long relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 of both the analyte and the internal standard).

  • Data Processing: Careful integration of a well-resolved, unique signal from the analyte and a signal from the internal standard.

qNMR Method Validation Protocol

The validation of a qNMR method has some unique considerations:

  • Specificity: Demonstrated by the resolution of a unique, quantifiable signal for the analyte, free from interference from the internal standard or impurities.

  • Linearity, Range, Accuracy, and Precision: Assessed as with other methods.

  • LOD & LOQ: Can be determined based on the signal-to-noise ratio of the integrated signal.

  • Robustness: Evaluation of the impact of variations in acquisition parameters (e.g., pulse angle, relaxation delay).

Hypothetical qNMR Validation Data
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Resolved, unique analyte signal.Pass
**Linearity (R²) **≥ 0.9990.9998
Range Dependent on sample solubility0.1 - 10 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (RSD%) Repeatability: ≤ 1.5%; Intermediate: ≤ 2.5%0.5%; 1.1%
LOD S/N ≥ 3 for integrated signal0.02 mg/mL
LOQ S/N ≥ 10 for integrated signal0.06 mg/mL
Robustness No significant impact on results.Pass

Cross-Validation: The Comparative Analysis

Once each method has been individually validated, a cross-validation study should be performed to ensure the results are comparable[9].

Cross_Validation_Process cluster_analysis Analysis by Validated Methods Sample_Prep Prepare a Homogeneous Batch of this compound Analyze_HPLC Analyze Aliquots by HPLC Sample_Prep->Analyze_HPLC Analyze_GCMS Analyze Aliquots by GC-MS Sample_Prep->Analyze_GCMS Analyze_NMR Analyze Aliquots by qNMR Sample_Prep->Analyze_NMR Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Analyze_HPLC->Data_Comparison Analyze_GCMS->Data_Comparison Analyze_NMR->Data_Comparison Conclusion Conclusion on Method Comparability and Selection of Primary Method Data_Comparison->Conclusion

Caption: The process flow for cross-validating the three analytical methods.

Cross-Validation Experimental Design
  • Sample Selection: A single, homogeneous batch of this compound should be used. Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze a minimum of three replicates at each concentration level by each of the validated methods.

  • Data Evaluation: The results from each method should be compared statistically. A Student's t-test can be used to compare the means, and an F-test can be used to compare the variances. The acceptance criteria should be pre-defined in a validation protocol.

Hypothetical Cross-Validation Results
ConcentrationHPLC Assay (%)GC-MS Assay (%)qNMR Assay (%)
80% 99.8100.599.9
100% 100.1100.3100.0
120% 100.399.9100.2
Mean 100.07100.23100.03
RSD% 0.250.300.15

A statistical analysis of this hypothetical data would likely show no significant difference between the methods, demonstrating their comparability.

Conclusion and Recommendations

This guide has outlined a comprehensive strategy for the development, validation, and cross-validation of analytical methods for this compound.

  • HPLC with CAD or MS detection offers a robust and versatile method for routine quality control analysis.

  • GC-MS , while requiring a derivatization step, provides excellent sensitivity and specificity, making it a valuable tool for trace-level impurity analysis.

  • qNMR serves as a primary, non-destructive method that can be used to qualify reference standards and as an orthogonal technique to confirm the results of chromatographic methods.

The choice of the primary method for routine use will depend on the specific application. For release testing, the validated HPLC method is likely the most practical. The GC-MS method could be employed for specific impurity investigations, and qNMR is invaluable for reference standard characterization. Successful cross-validation provides a high degree of confidence in the analytical data, regardless of the method employed, which is the cornerstone of a robust pharmaceutical quality system[10]. The principles outlined in the ICH and FDA guidelines are essential for ensuring that analytical procedures are suitable for their intended use[11][12][13][14].

References

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  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

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  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

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  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

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In vitro vs in vivo efficacy of drugs derived from 4-Methanesulfonyloxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Bridging the Gap Between Benchtop and Preclinical Efficacy for Novel Carboxylic Acid-Based Drug Candidates

A Note on 4-Methanesulfonyloxane-4-carboxylic acid: An initial survey of the scientific literature reveals a notable scarcity of published data specifically detailing the in vitro and in vivo efficacy of drug derivatives from this compound. This guide, therefore, broadens its scope to address a critical challenge faced by drug discovery researchers: navigating the often-disparate efficacy results between controlled in vitro environments and complex in vivo systems. To achieve this, we will draw upon established principles and illustrative examples from structurally related carboxylic acid derivatives that have been the subject of recent pharmacological investigation.

Introduction: The Crucible of Drug Discovery - From Petri Dish to Preclinical Models

The journey of a novel chemical entity from a promising hit in an in vitro assay to a viable preclinical candidate is fraught with challenges. The controlled environment of a cell culture plate or an enzymatic assay provides a powerful, reductionist view of a compound's activity. However, this simplicity belies the complexity of a living organism, where factors such as absorption, distribution, metabolism, and excretion (ADME) play a decisive role in therapeutic efficacy. This guide provides a framework for researchers to critically evaluate and compare the in vitro and in vivo performance of novel drug candidates, with a focus on derivatives of carboxylic acids.

Part 1: Deconstructing In Vitro Efficacy - The Foundation of Discovery

In vitro assays are the bedrock of early-stage drug discovery, offering high-throughput screening and mechanistic insights. The selection of appropriate assays is paramount and should be guided by the therapeutic hypothesis.

Common In Vitro Assays for Carboxylic Acid Derivatives:
  • Enzyme Inhibition Assays: For compounds targeting specific enzymes, such as neuraminidase inhibitors derived from thiazolidine-4-carboxylic acid, assays measuring the inhibition of enzyme activity are crucial.[1]

  • Cell Viability and Cytotoxicity Assays: When developing anticancer agents, such as 4-methylthiazole-5-carboxylic acid derivatives, assessing the compound's ability to kill or inhibit the growth of cancer cell lines (e.g., MDA-MB-231) is a primary endpoint.[2] Common methods include MTT and Trypan Blue exclusion assays.

  • Antimicrobial Susceptibility Testing: For novel antibiotics, determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against relevant bacterial strains is a standard practice.[3]

  • Cell-Based Mechanistic Assays: These assays can elucidate the mechanism of action, such as inducing apoptosis in cancer cells, which can be measured by techniques like flow cytometry.[4]

Designing Robust In Vitro Experiments:

A self-validating in vitro protocol should include:

  • Positive and Negative Controls: To ensure the assay is performing as expected.

  • Dose-Response Curves: To determine key parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Orthogonal Assays: Confirming a compound's activity in a secondary, mechanistically distinct assay increases confidence in the results.

dot graph "In_Vitro_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Screening" { label="Primary Screening"; style="rounded"; bgcolor="#E8F0FE"; "High_Throughput_Screening" [label="High-Throughput Screening"]; "Hit_Identification" [label="Hit Identification"]; "High_Throughput_Screening" -> "Hit_Identification"; }

subgraph "cluster_Validation" { label="Hit Validation & Characterization"; style="rounded"; bgcolor="#E6F4EA"; "Dose_Response" [label="Dose-Response Studies (IC50/EC50)"]; "Orthogonal_Assays" [label="Orthogonal Assays"]; "Selectivity_Panel" [label="Selectivity Profiling"]; "Dose_Response" -> "Orthogonal_Assays" -> "Selectivity_Panel"; }

subgraph "cluster_Mechanism" { label="Mechanism of Action"; style="rounded"; bgcolor="#FEF7E0"; "Target_Engagement" [label="Target Engagement Assays"]; "Cellular_Pathway_Analysis" [label="Cellular Pathway Analysis"]; "Target_Engagement" -> "Cellular_Pathway_Analysis"; }

"Hit_Identification" -> "Dose_Response"; "Selectivity_Panel" -> "Target_Engagement"; } Caption: A generalized workflow for in vitro drug discovery.

Part 2: The Proving Ground - Establishing In Vivo Efficacy

While in vitro data provides a strong rationale for advancing a compound, in vivo studies are the first true test of a drug's potential in a complex biological system.

Key Considerations for In Vivo Studies:
  • Pharmacokinetics (PK): Understanding the ADME properties of a drug is critical. Studies in animal models (e.g., mice, rabbits) determine parameters like half-life (t½), peak plasma concentration (Cmax), and bioavailability.[5][6] Poor PK is a common reason for the failure of compounds with excellent in vitro potency.

  • Pharmacodynamics (PD): These studies link drug exposure (PK) to the biological response. This can involve measuring biomarkers or assessing the therapeutic effect in a disease model.

  • Animal Models of Disease: The choice of animal model is crucial for relevance to human disease. For example, in oncology, xenograft models using human cancer cell lines are common. For infectious diseases, infection models that mimic the human disease state are used.

  • Toxicity and Safety: Preliminary toxicology studies in animals are necessary to identify potential safety concerns and establish a therapeutic window.

Bridging the In Vitro - In Vivo Gap: The Efficacy Window

A critical concept in early drug development is the "efficacy window," which compares the concentration of a drug required for a therapeutic effect with the concentration that causes toxicity.[7] A larger efficacy window suggests a safer and more promising drug candidate.

Parameter In Vitro In Vivo Example from Carboxylic Acid Derivatives
Efficacy Metric IC50, MIC, EC50ED50 (median effective dose), tumor growth inhibition, bacterial clearance2-(amino)quinazolin-4(3H)-one derivatives showed potent in vitro MIC50 values against MRSA, which was then evaluated in an ex vivo lung epithelial infection model.[7]
Exposure Known concentration in mediaPlasma concentration (Cmax, AUC)A diclofenac prodrug was designed to have a long half-life at gastric pH but a short half-life in plasma, ensuring absorption before hydrolysis.[6]
Metabolism Often absent or simplified (e.g., liver microsomes)Whole-body metabolismFullerene-based carboxylic acid derivatives showed accumulation primarily in the liver and kidney, indicating these as major sites of clearance.[5]
Toxicity Cytotoxicity (IC50 on healthy cells)Maximum tolerated dose (MTD), adverse event monitoringThe ulcerogenicity of a diclofenac prodrug was significantly lower than the parent drug in an animal model.[6]

Part 3: Why Do In Vitro Potency and In Vivo Efficacy Diverge?

The transition from a controlled in vitro setting to a dynamic in vivo environment introduces numerous variables that can lead to a disconnect between the observed potencies.

dot graph "In_Vitro_vs_In_Vivo" { rankdir=TB; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

subgraph "cluster_invitro" { label="In Vitro Environment"; bgcolor="#E8F0FE"; "Invitro_Potency" [label="High In Vitro Potency", fillcolor="#34A853"]; }

subgraph "cluster_invivo" { label="In Vivo Environment"; bgcolor="#FCE8E6"; "Invivo_Efficacy" [label="Low In Vivo Efficacy", fillcolor="#EA4335"]; }

"Invitro_Potency" -> "Invivo_Efficacy" [label="Potential Reasons for Discrepancy"];

subgraph "cluster_factors" { label="Confounding In Vivo Factors"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; "Metabolism" [label="Rapid Metabolism"]; "Bioavailability" [label="Poor Bioavailability"]; "Distribution" [label="Poor Tissue Distribution"]; "Toxicity" [label="Off-Target Toxicity"]; "Protein_Binding" [label="High Plasma Protein Binding"]; }

"Invivo_Efficacy" -> "Metabolism" [style=dotted]; "Invivo_Efficacy" -> "Bioavailability" [style=dotted]; "Invivo_Efficacy" -> "Distribution" [style=dotted]; "Invivo_Efficacy" -> "Toxicity" [style=dotted]; "Invivo_Efficacy" -> "Protein_Binding" [style=dotted]; } Caption: Factors contributing to the in vitro-in vivo efficacy gap.

Part 4: Experimental Protocols - A Practical Guide

Protocol 1: Determination of IC50 in a Cell-Based Assay (MTT Assay)

Objective: To determine the concentration of a 4-methylthiazole-5-carboxylic acid derivative that inhibits the growth of MDA-MB-231 breast cancer cells by 50%.[2]

Materials:

  • MDA-MB-231 cells

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Pharmacokinetic Study in Rabbits

Objective: To determine the key pharmacokinetic parameters of a novel carboxylic acid prodrug compared to its parent drug.[6]

Materials:

  • New Zealand white rabbits

  • Test compound (prodrug) and parent drug

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • Analytical method for drug quantification in plasma (e.g., HPLC-MS/MS)

Procedure:

  • Animal Acclimation and Dosing: Acclimate the rabbits to the housing conditions. Fast the animals overnight before dosing. Administer an equimolar dose of the prodrug or the parent drug orally via gavage.

  • Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ using appropriate software.

  • Crossover Design: After a washout period, administer the alternative formulation (parent drug or prodrug) to the same group of rabbits and repeat the procedure. This design minimizes inter-animal variability.

Conclusion

The path from a potent in vitro hit to a successful in vivo candidate is a complex, multi-faceted process. A thorough understanding of the underlying biology, coupled with a carefully designed and executed experimental plan, is essential to bridge the gap between these two critical stages of drug discovery. By embracing a holistic approach that considers not only the direct interaction of a compound with its target but also its journey through a living system, researchers can increase the probability of translating promising laboratory findings into meaningful therapeutic advances.

References

  • PubChem. This compound. Accessed January 16, 2024. [Link]

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  • Narayana, B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4255-4259.
  • Pandian, K., et al. (2022). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. Metabolites, 12(11), 1094.
  • Dugan, L. L., et al. (2001). Pharmacokinetics and toxicology of the neuroprotective e,e,e-methanofullerene(63)-carboxylic acid in mice and primates. Toxicology and Applied Pharmacology, 172(1), 1-10.
  • Kim, H. R., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(23), 8345.
  • El-Sayed, M. A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal of the Moroccan Chemical Society, 21(2), 1-19.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Synthesis, In Vitro and In Vivo Evaluation of the N-ethoxycarbonylmorpholine Ester of Diclofenac as a Prodrug. Molecules, 17(7), 8084-8094.
  • O'Dowd, H., et al. (2014). Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. Molecular Diversity, 18(1), 51-59.
  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848888.
  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 920551.
  • Kairys, V., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(21), 7309.

Sources

Advantages of using an oxane scaffold compared to other heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Heterocyclic Scaffolds for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug design, the choice of a molecular scaffold is a critical opening move, dictating the physicochemical properties, metabolic fate, and ultimately, the therapeutic potential of a candidate molecule. While a plethora of heterocyclic systems are at the medicinal chemist's disposal, the six-membered saturated oxygen-containing ring, oxane (also known as tetrahydropyran or THP), has emerged as a particularly advantageous scaffold. Its strategic incorporation can impart a range of desirable attributes that address common challenges in drug development, from poor solubility and metabolic instability to off-target toxicity.

This guide provides an in-depth, objective comparison of the oxane scaffold with other commonly employed cyclic systems, including its carbocyclic analogue, cyclohexane, and other key heterocycles like piperidine and morpholine. By delving into the underlying physicochemical principles and supporting our claims with experimental data, we aim to equip researchers with the insights necessary to strategically deploy the oxane motif in their drug discovery campaigns.

The Physicochemical Edge: How the Oxygen Atom Transforms Molecular Properties

The simple substitution of a methylene group (CH₂) in cyclohexane with an oxygen atom to form an oxane ring might seem a subtle structural change, but it precipitates a cascade of significant alterations in a molecule's physicochemical profile. These changes are pivotal in sculpting a more "drug-like" character.

Modulating Lipophilicity and Enhancing Solubility

A persistent challenge in drug discovery is balancing the lipophilicity required for membrane permeability with the aqueous solubility necessary for absorption and distribution. Highly lipophilic compounds often suffer from poor solubility, leading to formulation difficulties and an increased risk of off-target effects. The introduction of an oxane ring offers a powerful strategy to mitigate this issue. The lone pairs of electrons on the oxygen atom can act as hydrogen bond acceptors, increasing the polarity of the molecule and thereby enhancing its aqueous solubility.

This effect is clearly demonstrated in comparative studies. For instance, the replacement of a cyclohexane ring with a tetrahydropyran ring in a series of Janus kinase 1 (JAK1) selective inhibitors resulted in a subtle but significant decrease in lipophilicity (logD from 2.66 to 2.08).[1] This seemingly modest change translated to a marked improvement in metabolic clearance in both rat and human models.[1]

ScaffoldclogPAqueous SolubilityRationale for Difference
Cyclohexane Analog HigherLowerLacks a polar heteroatom, leading to increased lipophilicity and reduced interaction with water molecules.
Oxane (Tetrahydropyran) Analog LowerHigherThe oxygen atom introduces polarity and can act as a hydrogen bond acceptor, improving aqueous solubility.[2]
Piperidine Analog VariableGenerally Higher (pH-dependent)The basic nitrogen can be protonated, significantly increasing solubility. Lipophilicity is influenced by substitution.[3]
Morpholine Analog LowerHigherContains two heteroatoms (oxygen and nitrogen), further increasing polarity and hydrogen bonding potential.[4]

Table 1: A comparative overview of how different six-membered rings can influence lipophilicity (clogP) and aqueous solubility. The data illustrates the general trends observed when these scaffolds are incorporated into drug-like molecules.

Fine-Tuning Basicity (pKa)

The electronic properties of the oxane ring can also influence the basicity of adjacent functional groups, a critical parameter for drug-receptor interactions and pharmacokinetic properties. The electron-withdrawing nature of the oxygen atom in the oxane ring can subtly modulate the pKa of a neighboring nitrogen atom.[2] This allows for fine-tuning of the ionization state of the molecule at physiological pH, which can impact its absorption, distribution, and potential for hERG liability.[2]

The Metabolic Stability Advantage: Blocking Unwanted Transformations

Rapid metabolism by cytochrome P450 (CYP450) enzymes is a major hurdle in drug development, often leading to low bioavailability and the formation of potentially toxic metabolites. Saturated aliphatic rings, like cyclohexane, can be susceptible to oxidative metabolism. The introduction of a heteroatom, such as the oxygen in an oxane ring, can significantly alter the metabolic fate of a molecule.

The oxygen atom in the oxane ring is generally less prone to enzymatic oxidation compared to a methylene group in a cyclohexane ring. This can effectively "block" a site of metabolism, leading to increased metabolic stability and a longer half-life. This improved metabolic profile is a key driver for the increasing use of oxane scaffolds in drug discovery.[2]

ScaffoldIn Vitro Half-life (t½)Primary Metabolic PathwaysRationale for Difference
Cyclohexane Analog ShorterCYP450-mediated oxidation (hydroxylation) at various positions on the ring.The C-H bonds are susceptible to enzymatic attack.
Oxane (Tetrahydropyran) Analog LongerMetabolism is often shifted to other parts of the molecule. The ether linkage is generally more stable to oxidation.The oxygen atom deactivates adjacent C-H bonds towards oxidation.
Piperidine Analog VariableN-dealkylation, C-oxidation. The metabolic fate is highly dependent on the substitution pattern.The nitrogen atom and adjacent carbons are potential sites of metabolism.
Morpholine Analog Generally LongerMore metabolically stable due to the presence of two heteroatoms, but can undergo N-dealkylation.The electron-withdrawing nature of the oxygen can influence the metabolic stability of the nitrogen.

Table 2: A comparative overview of the metabolic stability of different six-membered rings. The data highlights the general trend of increased stability with the introduction of heteroatoms.

Conformational Rigidity and Drug-Receptor Interactions

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The oxane ring, like cyclohexane, adopts a chair conformation. However, the presence of the oxygen atom with its shorter C-O bond length compared to a C-C bond can lead to subtle but important differences in the ring's geometry and conformational flexibility.[5] This can influence how a molecule presents its pharmacophoric groups to a binding site, potentially leading to enhanced potency and selectivity.

Furthermore, the oxygen atom in the oxane ring can participate in hydrogen bonding interactions with the target protein, providing an additional anchor point that may not be possible with a cyclohexane ring.[1] This can contribute to a more favorable binding enthalpy and improved overall affinity.

Experimental Protocols

To provide a practical framework for evaluating the advantages of an oxane scaffold, we present detailed protocols for two key in vitro assays: the Kinetic Solubility Assay and the Microsomal Stability Assay.

Experimental Protocol 1: Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility, which is a critical parameter for its absorption and bioavailability.[6]

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Assay Plate Preparation: Add 2 µL of each DMSO dilution to a 96-well microplate in triplicate.

  • Aqueous Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.

  • Analysis: Analyze the samples by nephelometry (light scattering) or by filtering the samples and quantifying the soluble compound using LC-MS/MS.[7]

  • Data Interpretation: The kinetic solubility is the highest concentration at which the compound remains in solution.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serial Dilutions in DMSO stock->dilute plate Add 2 µL to 96-well plate dilute->plate buffer Add 198 µL PBS (pH 7.4) plate->buffer incubate Shake for 2 hours buffer->incubate analyze Nephelometry or LC-MS/MS incubate->analyze result Determine Highest Soluble Concentration analyze->result

Kinetic Solubility Assay Workflow
Experimental Protocol 2: Microsomal Stability Assay

This assay is a cornerstone of in vitro ADME profiling, providing an indication of a compound's susceptibility to metabolism by liver enzymes.[8]

Objective: To determine the in vitro metabolic stability of a test compound using liver microsomes.

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved liver microsomes (human or other species) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Prepare a 1 µM working solution of the test compound in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).[9]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[9]

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis & Calculation microsomes Thaw Liver Microsomes prewarm Pre-warm Microsomes & Compound microsomes->prewarm nadph Prepare NADPH System start_reaction Initiate with NADPH System nadph->start_reaction compound Prepare 1 µM Test Compound compound->prewarm prewarm->start_reaction timepoints Quench at 0, 5, 15, 30, 60 min start_reaction->timepoints centrifuge Centrifuge to Pellet Protein timepoints->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Microsomal Stability Assay Workflow

Conclusion: A Privileged Scaffold for Modern Drug Discovery

The strategic incorporation of an oxane scaffold offers a multifaceted approach to enhancing the drug-like properties of a molecule. From improving aqueous solubility and metabolic stability to providing opportunities for specific drug-receptor interactions, the advantages of this heterocyclic system are clear and experimentally verifiable. By understanding the fundamental principles that govern these improvements, medicinal chemists can more effectively design and synthesize next-generation therapeutics with a higher probability of success. The detailed experimental protocols provided in this guide offer a starting point for the practical evaluation of these benefits in a laboratory setting. As the challenges in drug discovery continue to evolve, the thoughtful application of privileged scaffolds like oxane will undoubtedly remain a cornerstone of successful therapeutic innovation.

References

  • Macmillan Group - Princeton University. (2023, April 27). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Influence of Heteroaromatic Rings on ADME Properties of Drugs. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of Physicochemical Properties for Drugs of Natural Origin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 24). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Physical Properties of Tetrahydropyran and Its Applications. Retrieved from [Link]

  • MDPI. (2021, January 19). Effect of Substitution of Hydrogen Atoms in the Molecules of Anthrone and Anthraquinone. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, August 12). The impact of aromatic ring count on compound developability: further insights by examining carbo- and hetero-aromatic and -aliphatic ring types. Retrieved from [Link]

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  • Taylor & Francis. (n.d.). Tetrahydropyran – Knowledge and References. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton…. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solubility enhancement of cox-2 inhibitors using various solvent systems. Retrieved from [Link]

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  • ResearchGate. (n.d.). Compounds' (#44) lipophilicity and drug-like properties represented as.... Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methanesulfonyloxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 4-Methanesulfonyloxane-4-carboxylic acid, a compound that, while not extensively characterized in publicly available safety literature, can be managed responsibly by understanding its constituent functional groups.

This document synthesizes information from analogous chemical safety data and general hazardous waste management principles to provide a robust framework for its disposal. The procedures outlined below are designed to be self-validating, emphasizing caution and adherence to established safety protocols.

Part 1: Hazard Assessment and Characterization
  • Carboxylic Acid: This functional group imparts acidic properties to the molecule. Similar to other carboxylic acids, it is likely to be corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3]

  • Methanesulfonate Ester: Sulfonate esters are known to be good leaving groups in nucleophilic substitution reactions.[4] This reactivity profile suggests that the compound should be handled with care to avoid unintended reactions. While generally stable, some sulfonate esters can be sensitive to strong acids, bases, or nucleophiles.[5][6]

Based on these characteristics, this compound should be treated as a corrosive hazardous waste .

Part 2: Personal Protective Equipment (PPE)

Given the corrosive nature of the compound, the following PPE is mandatory when handling this compound in any form (solid, solution, or waste):

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes that can cause severe eye damage and burns.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact, which can lead to severe burns and irritation.[1]
Body Protection Laboratory coat and chemical-resistant apronTo protect against spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any potential vapors or aerosols.[2]
Part 3: Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate spill area. Restrict access to the area.

  • Ventilate: If not already working in a fume hood, ensure adequate ventilation to disperse any potential vapors.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Part 2.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (with caution): For residual acid, cautiously neutralize with a weak base such as sodium bicarbonate. Be aware that this may generate gas, so proceed slowly.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water, if appropriate) and then with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Part 4: Waste Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Waste Identification:

    • Characterize the waste as hazardous due to its corrosive nature. All generators of waste are responsible for determining if their waste is hazardous.[9]

  • Segregation and Collection:

    • Collect waste containing this compound in a designated, compatible, and properly labeled hazardous waste container.

    • The container must be made of a material resistant to corrosion, such as high-density polyethylene (HDPE).

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).

  • In-Lab Neutralization (for small quantities, if institutional policy allows):

    • CAUTION: This step should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

    • Slowly add the acidic waste to a large volume of a stirred, cold solution of a weak base, such as sodium bicarbonate or a sodium carbonate solution.

    • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

    • Be prepared for potential gas evolution (carbon dioxide).

    • Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on local regulations and should be disposed of through the institutional EHS office.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Proper documentation, such as a hazardous waste manifest, is required to track the waste from generation to its final disposal facility.[10]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_waste Waste Generation & Collection cluster_disposal Disposal Pathway start Start: Handling this compound assess_hazards Assess Hazards: - Corrosive (Carboxylic Acid) - Potential Reactivity (Sulfonate Ester) start->assess_hazards wear_ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat & Apron assess_hazards->wear_ppe generate_waste Generate Waste Stream wear_ppe->generate_waste collect_waste Collect in Labeled, Compatible Container generate_waste->collect_waste check_policy Check Institutional Policy for In-Lab Neutralization collect_waste->check_policy neutralize Neutralize Small Quantities (Trained Personnel Only) check_policy->neutralize Allowed dispose_direct Direct Disposal as Corrosive Hazardous Waste check_policy->dispose_direct Not Allowed or Large Quantity store_waste Store in Satellite Accumulation Area neutralize->store_waste dispose_direct->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2025, August 10). ResearchGate.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). PMC - NIH.
  • Safety Data Sheet. (n.d.). Bunzl Asia Pacific.
  • Safety Data Sheet. (2010, May 27). Fisher Scientific.
  • Safety Data Sheet. (2025, November 11). Sigma-Aldrich.
  • Safety Data Sheet. (2022, August 19). Spectrum Chemical.
  • Sulfonate Esters. (2019, February 25). Periodic Chemistry.
  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. (2024, November 9). PubMed.
  • Sulfonate Esters - How Real is the Risk? (n.d.). PQRI.
  • Safety Data Sheet. (2025, November 18). TCI Chemicals.

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Personal protective equipment for handling 4-Methanesulfonyloxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Guidance Based on Functional Group Analysis

The chemical name "4-Methanesulfonyloxane-4-carboxylic acid" does not correspond to a known, valid chemical structure. Therefore, this guide has been developed by analyzing the hazards associated with its constituent functional groups: a methanesulfonate (mesylate) ester and a carboxylic acid . The recommendations provided are based on the combined risks of these groups, with a primary focus on the significant hazards posed by methanesulfonates as potential alkylating agents.

As drug development professionals, our work inherently involves handling novel and potent chemical entities. Ensuring personal and environmental safety is paramount. This guide provides a detailed operational and safety framework for handling compounds containing both methanesulfonate (mesylate) and carboxylic acid functionalities. The core principle is to mitigate the dual risks of corrosivity from the acid and the potent toxicity, including potential mutagenicity and carcinogenicity, from the methanesulfonate group, which is a known class of alkylating agents.[1]

Hazard Analysis: A Tale of Two Functional Groups

Understanding the "why" behind safety protocols is critical. The personal protective equipment (PPE) and handling procedures outlined here are directly derived from the distinct hazards of the two key functional groups.

  • The Methanesulfonate (Mesylate) Group: This is the primary driver of systemic toxicity. Mesylates are potent alkylating agents, meaning they can transfer a methyl group to nucleophilic sites on biological molecules, including DNA.[1] This activity is responsible for their classification as suspected carcinogens and mutagens.[1][2] Exposure routes of concern are inhalation, skin absorption, and ingestion.[3] Organ damage, particularly to the lungs, and allergic skin reactions are also significant risks.

  • The Carboxylic Acid Group: This group confers acidic and corrosive properties.[4][5] Direct contact can cause severe skin burns, serious eye damage, and irritation to the respiratory tract.[4][6][7] While generally less systemically toxic than the mesylate group, its ability to cause immediate, localized tissue damage is a primary safety concern.

Core Directive: Personal Protective Equipment (PPE)

Given the high-hazard nature of this chemical class, a comprehensive PPE strategy is non-negotiable. All operations must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: an inner nitrile glove followed by a thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene).The inner glove provides protection in case the outer glove is breached. The outer glove offers robust defense against both the corrosive acid and the readily absorbed mesylate.[8][9][10] Gloves must be inspected before use and changed frequently (e.g., every 30-60 minutes) or immediately upon contamination.[9][11]
Eye & Face Protection Chemical splash goggles combined with a full-face shield.Goggles provide a seal around the eyes to protect against splashes and vapors.[12] The face shield offers an additional barrier for the entire face from splashes during transfers or potential reactions.[7]
Body Protection A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities (>5g) or tasks with a high splash potential, a disposable, polyethylene-coated chemical-resistant gown should be worn over the lab coat.[9][13]Prevents skin contact from drips and splashes. An impermeable gown provides a higher level of protection necessary for higher-risk procedures.[14]
Respiratory Protection Not typically required if all work is performed in a certified chemical fume hood. However, for spill cleanup or if there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[4][6]A fume hood is the primary engineering control for respiratory protection. Respirators are a secondary measure for non-routine events.

Operational Plan: From Weighing to Work-up

A step-by-step approach ensures safety at every stage of the experimental workflow.

Preparation and Weighing
  • Designate a Workspace: All handling of the solid compound must occur within a chemical fume hood or a ventilated balance enclosure.

  • Don PPE: Before handling the primary container, don all required PPE as detailed in the table above.

  • Weighing: Use a disposable weigh boat. Tare the balance with the boat inside. Carefully transfer the required amount of the solid using a clean spatula. Avoid creating dust.

  • Container Sealing: Tightly seal the primary container immediately after use.

  • Initial Cleanup: Wipe the spatula and the weighing area with a damp cloth (using a deactivating solution, see section 4) before removing the weigh boat from the balance. Dispose of the cloth as hazardous waste.

Solution Preparation and Transfers
  • Add Acid to Solvent: When dissolving, always add the solid reagent to the solvent. If diluting an acid solution, always add the acid to the water or other solvent slowly ("Acid to Water, like you oughta").[12]

  • Use Secondary Containment: Place the flask or beaker in which you are preparing the solution within a secondary container (such as a plastic tub) to contain any potential spills.[7][15]

  • Controlled Pouring: When transferring solutions, pour slowly and carefully to minimize splashing. Use a funnel for transfers into containers with narrow openings.[12]

Reaction and Work-up
  • Perform in Hood: All reactions must be conducted in a chemical fume hood.

  • Monitor Reactions: Never leave a reaction unattended.

  • Quenching: Be mindful of potentially exothermic quenching procedures. Cool the reaction mixture in an ice bath before slowly adding the quenching agent.

Disposal Plan: Deactivation and Waste Management

Due to the hazardous nature of the mesylate group, all waste must be deactivated before disposal.[16]

Deactivation Chemistry

Alkylating agents like methanesulfonates can be effectively destroyed by nucleophilic attack. A solution of 1 M sodium thiosulfate (Na₂S₂O₃) is an effective and well-documented method for this purpose.[16]

Step-by-Step Disposal Protocol
  • Solid Waste:

    • Collect all contaminated solid waste (gloves, weigh boats, paper towels, etc.) in a dedicated, labeled, heavy-duty plastic bag inside the fume hood.

    • Carefully add a 1 M sodium thiosulfate solution to the bag to thoroughly wet the contaminated materials.

    • Seal the bag and place it in a second, larger labeled bag for hazardous waste disposal.

  • Liquid Waste:

    • Collect all aqueous and organic waste streams containing the compound in separate, appropriately labeled hazardous waste containers.

    • For each waste container, add a volume of 1 M sodium thiosulfate solution sufficient to ensure a final concentration of at least 1 M thiosulfate after all waste has been collected.

    • The deactivation reaction should be allowed to proceed for at least one hour before the container is sealed and sent for final disposal through your institution's environmental health and safety office.

  • Glassware:

    • Rinse all contaminated glassware three times with a small amount of a suitable solvent (e.g., acetone). Collect these rinses as hazardous liquid waste.

    • Submerge the rinsed glassware in a bath of 1 M sodium thiosulfate for at least one hour.

    • After deactivation, the glassware can be washed using standard laboratory procedures.

Workflow Visualization

The following diagram illustrates the decision-making process for ensuring adequate protection during handling operations.

PPE_Workflow cluster_prep Preparation & Planning cluster_ppe PPE Donning Sequence cluster_ops Laboratory Operations (Inside Fume Hood) cluster_disposal Waste Management Read_SDS Consult SDS & Hazard Assessment for Alkylating Agent + Corrosive Acid Verify_Hood Verify Fume Hood is Certified & Functioning Read_SDS->Verify_Hood Lab_Coat Don Lab Coat / Gown Verify_Hood->Lab_Coat Proceed if Safe Inner_Gloves Don Inner Nitrile Gloves Lab_Coat->Inner_Gloves Outer_Gloves Don Outer Chemical-Resistant Gloves Inner_Gloves->Outer_Gloves Goggles Don Chemical Splash Goggles Outer_Gloves->Goggles Face_Shield Don Full Face Shield Goggles->Face_Shield Weighing Weighing Solids Face_Shield->Weighing Solution_Prep Solution Prep / Transfers Face_Shield->Solution_Prep Reaction Reaction / Work-up Face_Shield->Reaction Deactivate Deactivate All Waste with 1M Sodium Thiosulfate Reaction->Deactivate Segregate Segregate into Solid & Liquid Hazardous Waste Streams Deactivate->Segregate Dispose Dispose via Institutional EHS Segregate->Dispose

Caption: PPE and safety workflow for handling hazardous chemicals.

References

  • Sigma-Aldrich, Safety Data Sheet for Methyl methanesulfon
  • Fisher Scientific, Safety Data Sheet for Methyl methanesulfon
  • Cole-Parmer, Material Safety Data Sheet - Methanesulfonic Acid, Tech., 70%.
  • TCI Chemicals, Safety Data Sheet for Methanesulfonic Acid. (2025-04-11).
  • National Toxicology Program, RoC Profile: Methyl Methanesulfon
  • MAK Chem, Safety D
  • TCI Chemicals, Safety Data Sheet for 4-Methyloxazole-5-carboxylic Acid. (2025-11-18).
  • Thermo Fisher Scientific, Safety D
  • NOAA, CAMEO Chemicals: METHYL METHANESULFON
  • CHEMM, Personal Protective Equipment (PPE).
  • Interactive Learning Paradigms, Incorporated, The MSDS HyperGlossary: Carboxylic Acid.
  • PubMed, Evaluation of methods for destruction of some alkyl
  • Which PPE is required to be worn during chemotherapy compounding?.
  • NHS England, Policy for the use of personal protective equipment when handling chemotherapy, v 3.0.
  • Spectrum Chemical, Safety D
  • Flinn Scientific, Acid Safety.
  • GERPAC, Personal protective equipment for preparing toxic drugs.
  • University of Toronto Scarborough, Chemical Handling and Storage Section 6.
  • Actylis Lab Solutions, Life-Changing Safety Tips for Handling Labor
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
  • ResearchGate, DEACTIV

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.